molecular formula C5H3BrN2O3 B572296 6-Bromo-3-hydroxypyrazine-2-carboxylic acid CAS No. 1260667-67-1

6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Cat. No.: B572296
CAS No.: 1260667-67-1
M. Wt: 218.994
InChI Key: VMCUQNUHUVHRIL-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxypyrazine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3BrN2O3 and its molecular weight is 218.994. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCUQNUHUVHRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743138
Record name 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-67-1
Record name 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-3-hydroxypyrazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Key Derivative

This guide provides a comprehensive technical overview of this compound and its closely related, industrially significant derivative, 6-bromo-3-hydroxypyrazine-2-carboxamide. While detailed public data on the carboxylic acid is limited, the extensive documentation available for its amide analogue offers profound insights into the synthesis, reactivity, and application of this critical pyrazine scaffold. For researchers and drug development professionals, understanding the properties of the carboxamide serves as an excellent proxy for the chemical behavior of the parent acid.

Core Chemical Identity and Physicochemical Properties

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. They serve as pivotal building blocks in the synthesis of complex pharmaceutical agents. The carboxamide, in particular, is a well-documented key intermediate in the production of the antiviral drug Favipiravir.[1][2][3]

Physicochemical Data: A Comparative Overview

The following tables summarize the known properties of both the carboxylic acid and its more extensively studied carboxamide derivative.

Table 1: Properties of this compound

PropertyValue
CAS Number 1260667-67-1
Molecular Formula C₅H₃BrN₂O₂
Molecular Weight 202.99 g/mol
IUPAC Name This compound

Table 2: Properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide

PropertyValueSource
CAS Number 259793-88-9[1][4][5][6][7]
Molecular Formula C₅H₄BrN₃O₂[1][4][7][8]
Molecular Weight 218.01 g/mol [1][8]
Appearance Pale yellow to light brown solid/powder[1][8]
Melting Point 190 - 193 °C[1]
Purity (by HPLC) Typically ≥97-99%[4][8]
Storage Under inert gas (Nitrogen or Argon) at 2-8 °C[1][2]
IUPAC Name 6-bromo-3-hydroxypyrazine-2-carboxamide

Synthesis and Manufacturing Insights

The synthesis of these compounds, particularly the carboxamide, is a process optimized for yield and purity, reflecting its importance in pharmaceutical manufacturing. The primary route involves the selective bromination of a pyrazine precursor.

Optimized Bromination Protocol for 6-Bromo-3-hydroxypyrazine-2-carboxamide

The conversion of 3-hydroxypyrazine-2-carboxamide to its 6-bromo derivative is a key transformation. Early methods suffered from low yields (around 65%) and harsh conditions, requiring high temperatures (80-100 °C) in solvents like DMF.[9]

Expertise-Driven Improvement: Field-proven insights have led to significantly improved protocols. The core innovation is the precise control of the reaction system's pH. By maintaining a weakly acidic environment (pH 5.5-6.5) using acetic or phosphoric acid, the bromination can proceed under much milder temperature conditions.[9] This strategic choice minimizes the formation of side products and enhances both the purity and overall yield of the final product to approximately 80%.[9]

Step-by-Step Methodology:

  • Preparation: The starting material, 3-hydroxypyrazine-2-carboxamide (or its sodium salt), is suspended in a suitable solvent such as acetonitrile under an inert nitrogen atmosphere.

  • pH Adjustment: The mixture is cooled (10-20 °C), and an acid (e.g., acetic acid) is slowly added to adjust the pH to the optimal range of 5.5-6.5.

  • Bromination: Liquid bromine is added dropwise, with the temperature carefully controlled to remain between 5-25 °C during the addition.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like HPLC.

  • Isolation: The product is typically isolated via filtration, washed, and dried.

Diagram: Synthesis Workflow

G A 3-Hydroxypyrazine- 2-carboxamide B pH Adjustment (Acetic Acid, pH 5.5-6.5) A->B Acetonitrile C Bromination (Liquid Bromine, 5-25°C) B->C Controlled Conditions D 6-Bromo-3-hydroxy- pyrazine-2-carboxamide C->D Yield: ~80%

Caption: Optimized synthesis of the target carboxamide via pH-controlled bromination.

Chemical Reactivity and Structural Behavior

The chemical personality of the 6-bromo-3-hydroxypyrazine core is defined by two key features: tautomerism and the reactivity of the carbon-bromine bond.

Lactam-Lactim Tautomerism

A fundamental property of 3-hydroxypyrazines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the oxo (lactam) form. This equilibrium influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets. The name "6-bromo-3-hydroxypyrazine-2-carboxamide" refers to the lactim form, while synonyms like "6-Bromo-3-oxo-3,4-dihydro-pyrazine-2-carboxylic acid amide" refer to the lactam form.[1]

Reactivity of the C-Br Bond: Gateway to Functionalization

The bromine atom at the 6-position is the primary site of reactivity, making the molecule an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the bromide ion by nucleophiles. This is the cornerstone of its use in drug synthesis, where the bromine is replaced with a fluorine atom to produce Favipiravir.[10] This fluorination step is often a high-yield transformation that completes the synthesis of the active pharmaceutical ingredient.

  • Palladium-Catalyzed Cross-Coupling: Bromopyrazines are versatile partners in reactions like the Suzuki-Miyaura coupling.[11] This allows for the formation of carbon-carbon bonds, enabling the synthesis of a diverse library of pyrazine derivatives with potentially novel biological activities. However, care must be taken as the pyrazine nitrogen can sometimes coordinate with and deactivate the palladium catalyst, requiring careful selection of ligands and reaction conditions.[11]

Diagram: Key Application Workflow

G cluster_0 Core Intermediate cluster_1 Antiviral Drug Synthesis A 6-Bromo-3-hydroxy- pyrazine-2-carboxamide B Favipiravir (6-Fluoro-3-hydroxy- pyrazine-2-carboxamide) A->B  Fluorination (SNAr)  

Caption: Conversion of the bromo-intermediate to the antiviral agent Favipiravir.

Spectral Analysis Profile

While specific spectral data for the carboxylic acid is not widely published, the characteristics of the carboxamide can be described, with logical extrapolations for the acid.

  • ¹H NMR: The spectrum for the carboxamide would show a singlet for the lone proton on the pyrazine ring, two broad singlets for the -NH₂ protons of the amide, and a very broad singlet for the tautomeric OH/NH proton. For the carboxylic acid, the -NH₂ signals would be absent, replaced by a distinct, broad singlet for the carboxylic acid -COOH proton.

  • ¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the pyrazine ring and the carbonyl group. The carbon attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. The presence of two peaks of nearly equal intensity (M+ and M+2), separated by two mass units, provides definitive evidence of a single bromine atom in the molecule.

  • Infrared (IR) Spectroscopy: For the carboxamide, characteristic peaks would include N-H stretches from the amide, a broad O-H stretch from the hydroxyl/lactam, and a strong C=O stretch from the amide carbonyl. For the carboxylic acid, one would expect a very broad O-H stretch from the -COOH group and a distinct C=O stretch at a slightly different wavenumber than the amide.

Application in Drug Discovery and Development

The primary and most critical application of this chemical scaffold is its role as a direct precursor to Favipiravir (T-705 or Avigan) .[1][2][3] Favipiravir is a potent, broad-spectrum antiviral agent that functions as an RNA polymerase inhibitor, making it effective against a range of RNA viruses.[10] Its development and synthesis underscore the pharmaceutical value of 6-bromo-3-hydroxypyrazine-2-carboxamide as a strategic intermediate.[2][10]

Safety, Handling, and Storage

Based on the data for the carboxamide derivative, appropriate safety protocols are necessary when handling this class of compounds.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated environment (2-8 °C) to ensure its long-term stability.[1]

Conclusion

This compound, and more specifically its well-documented amide derivative, represents a cornerstone intermediate in modern antiviral drug synthesis. Its chemical properties—governed by the tautomeric nature of the hydroxypyrazine ring and the reactivity of the C-Br bond—make it an exceptionally versatile building block. The optimized, high-yield synthesis protocols developed for the carboxamide highlight its industrial significance. For researchers in the field, a thorough understanding of this molecule's reactivity and handling is essential for leveraging its potential in the development of next-generation therapeutics.

References

  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Available from: [Link]

  • Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. Available from: [Link]

  • Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • IndiaMART. 6​-Bromo-3​-hydroxypyrazine-2​-carboxamide Solid Chemical. Available from: [Link]

  • Home Sunshine Pharma. 259793-88-9 6-Bromo-3-Hydroxypyrazine-2-Carboxamide. Available from: [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Pharmaceutically Significant Amide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, with a primary focus on its closely related and industrially significant derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide. While both compounds are of interest in organic synthesis, the carboxamide has garnered significant attention as a key intermediate in the manufacturing of antiviral therapeutics.

Part 1: Compound Identification and CAS Numbers

A critical point of clarification for researchers is the distinction between the carboxylic acid and the carboxamide. Though structurally similar, they are distinct chemical entities with unique identifiers.

  • This compound is identified by the CAS Number: 1260667-67-1 .[1]

  • 6-Bromo-3-hydroxypyrazine-2-carboxamide is identified by the CAS Number: 259793-88-9 .[2][3][4][5][6]

Due to its pivotal role as a building block in active pharmaceutical ingredients (APIs), this guide will focus predominantly on the synthesis, properties, and applications of 6-Bromo-3-hydroxypyrazine-2-carboxamide .

Part 2: Physicochemical Properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide

Understanding the fundamental properties of this intermediate is crucial for its handling, reaction optimization, and purification. Key data is summarized in the table below.

PropertyValueSource(s)
CAS Number 259793-88-9[2][3][4][5][6]
Molecular Formula C5H4BrN3O2[2][3][5][6]
Molecular Weight 218.01 g/mol [2][3][5]
Appearance Yellow Solid / Powder[2]
Melting Point 190 - 193 °C[2]
Purity Typically ≥97-99%
IUPAC Name 6-bromo-3-hydroxy-2-pyrazinecarboxamide
Storage Under inert gas (Nitrogen or Argon) at 2-8 °C[2]

Part 3: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The primary application of 6-Bromo-3-hydroxypyrazine-2-carboxamide is as a key intermediate in the synthesis of Favipiravir, an antiviral medication.[2][7] Consequently, its efficient synthesis is of considerable industrial importance. The most common route involves the bromination of 3-hydroxypyrazine-2-amide.

Synthetic Pathway Overview

The synthesis is a direct bromination reaction where 3-hydroxypyrazine-2-amide is treated with a brominating agent. A patented method highlights the importance of pH control to achieve high yield and purity by minimizing side reactions.[8]

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products A 3-Hydroxypyrazine-2-amide E Dissolution & pH Adjustment (pH 5-6) A->E B Liquid Bromine (Brominating Agent) F Controlled Bromination (5-25 °C) B->F C Acetonitrile (Solvent) C->E D Acid (e.g., Acetic Acid) (pH Control) D->E E->F G 6-Bromo-3-hydroxypyrazine-2-carboxamide F->G FavipiravirSynthesis A 6-Bromo-3-hydroxypyrazine- 2-carboxamide (CAS: 259793-88-9) B Fluorination Reaction A->B Key Synthetic Step C Favipiravir (6-Fluoro-3-hydroxypyrazine- 2-carboxamide) B->C

Caption: Role as a key intermediate in the synthesis of Favipiravir.

The conversion of the bromo- intermediate to the final fluoro- product is a critical step in the overall synthesis of Favipiravir. Efficient and high-purity synthesis of the bromo-compound is therefore essential for the economical production of the final API. [9]

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed. Information is derived from available Safety Data Sheets (SDS). [10][11][12] 5.1. Hazard Identification:

  • May cause skin and serious eye irritation. [12]* May cause respiratory irritation. [11]* Avoid breathing dust. [11] 5.2. Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves that have been inspected prior to use. [11]* Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. [11]* Body Protection: Wear appropriate protective clothing to avoid skin contact. [10] 5.3. Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation. [10]Use in a well-ventilated area. [10]Wash hands thoroughly after handling. [12]* Storage: Store in original, tightly sealed containers in a cool, dry place. [10][11]The compound should be stored under an inert gas like nitrogen or argon. [2] 5.4. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [11]* In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [11]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [11]

References

  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. [Link]

  • Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [Link]

  • Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. [Link]

  • Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • PharmaCompass. This compound amide | Drug Information. [Link]

  • IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. [Link]

  • IndiaMART. 6- Bromo-3-Hydroxy Pyrazine 2-Carboxamide. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. The document details a strategic multi-step synthetic pathway, commencing from readily available precursors. Each stage of the synthesis is meticulously explained, emphasizing the underlying chemical principles and rationale for experimental choices. This guide furnishes detailed, step-by-step protocols for the preparation of key intermediates, including 3-hydroxypyrazine-2-carboxamide and its subsequent bromination to 6-bromo-3-hydroxypyrazine-2-carboxamide. The final, critical step of amide hydrolysis to the target carboxylic acid is also thoroughly addressed. Furthermore, this whitepaper includes a section on the analytical characterization of the final compound, providing expected spectroscopic data. The content is structured to empower researchers with the practical and theoretical knowledge required for the successful synthesis and application of this important molecule in drug discovery and development.

Introduction: The Significance of this compound

Substituted pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Among these, this compound serves as a vital intermediate in the synthesis of complex molecules, most notably as a precursor to antiviral agents. Its utility is underscored by its role in the synthesis of favipiravir, a broad-spectrum antiviral drug.[2][3] The strategic placement of the bromine atom, the hydroxyl group, and the carboxylic acid moiety on the pyrazine ring offers multiple points for chemical modification, making it a versatile building block for the generation of compound libraries in drug discovery programs.[4]

This guide will delineate a robust and reproducible synthetic route to this compound, providing a foundation for its efficient laboratory-scale production.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from 3-hydroxypyrazine-2-carboxamide. This strategy involves:

  • Synthesis of 3-Hydroxypyrazine-2-carboxamide: The initial pyrazine ring formation.

  • Bromination of 3-Hydroxypyrazine-2-carboxamide: Introduction of the bromine atom at the C6 position.

  • Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide: Conversion of the carboxamide to the final carboxylic acid.

This pathway is logical and relies on well-established chemical transformations, ensuring a high probability of success.

Synthetic_Pathway A Aminomalonamide + Glyoxal B 3-Hydroxypyrazine-2-carboxamide A->B Ring Formation C 6-Bromo-3-hydroxypyrazine-2-carboxamide B->C Bromination D This compound C->D Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The synthesis of the initial heterocyclic core, 3-hydroxypyrazine-2-carboxamide, is achieved through the condensation of 2-aminomalonamide with a glyoxal solution.[5] This reaction is a classic method for constructing the pyrazine ring system.

Protocol:

  • In a reaction vessel equipped with a stirrer and cooling bath, suspend 2-aminomalonamide (1 equivalent) in a 20% aqueous solution of sodium hydroxide, maintaining the temperature at -10°C.

  • To this suspension, add a 40% aqueous solution of glyoxal (1.2 equivalents) dropwise over approximately 40 minutes, ensuring the temperature is maintained at or below -5°C.

  • After the addition is complete, allow the reaction mixture to stir at -5°C for an additional hour.

  • Gradually warm the mixture to room temperature (approximately 22°C) and continue stirring for 3 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to below 5°C.

  • Adjust the pH of the solution to 2 by the slow addition of 6 M hydrochloric acid.

  • The precipitated product, 3-hydroxypyrazine-2-carboxamide, is collected by filtration.

  • Wash the solid sequentially with cold water and 50% (w/w) ethanol.

  • Dry the product under vacuum to yield the desired intermediate as a solid.

Causality and Insights: The low temperature during the initial condensation minimizes side reactions of the highly reactive glyoxal. The final acidic workup protonates the hydroxypyrazine and precipitates the product from the aqueous solution.

Step 2: Bromination of 3-Hydroxypyrazine-2-carboxamide

The selective bromination at the C6 position of the pyrazine ring is a key step. The reaction is performed using liquid bromine in a suitable solvent, with careful control of the reaction pH to enhance yield and purity.[6]

Protocol:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend 3-hydroxypyrazine-2-carboxamide (1 equivalent) in acetonitrile.

  • Adjust the pH of the suspension to 5.5-6.5 by the addition of a weak acid such as acetic acid or phosphoric acid.[6]

  • Cool the reaction mixture to a temperature between 10-20°C.

  • Slowly add liquid bromine (1.07 equivalents) dropwise to the suspension, maintaining the temperature between 5-25°C.[6]

  • After the addition is complete, allow the reaction to proceed at this temperature for 2 hours, monitoring the progress by HPLC.

  • Upon completion, the reaction mixture is filtered to collect the crude product.

  • The filter cake is washed with water until the pH of the filtrate is neutral (6-7).

  • The resulting wet product is dried in an oven at 60-70°C to yield 6-bromo-3-hydroxypyrazine-2-carboxamide.

Causality and Insights: Adjusting the pH to slightly acidic conditions is crucial. It prevents the formation of undesired byproducts that can occur under more acidic or basic conditions, thus improving the overall yield and purity of the product.[6] The use of acetonitrile as a solvent provides good solubility for the starting material and is relatively inert to the reaction conditions.

Bromination_Mechanism Start 3-Hydroxypyrazine-2-carboxamide Intermediate1 Electrophilic Attack by Br2 Start->Intermediate1 Br2 Intermediate2 Sigma Complex Intermediate Intermediate1->Intermediate2 Formation of C-Br bond Product 6-Bromo-3-hydroxypyrazine-2-carboxamide Intermediate2->Product Deprotonation

Figure 2: Simplified representation of the electrophilic aromatic substitution mechanism for the bromination of the pyrazine ring.

Step 3: Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The final step is the hydrolysis of the carboxamide to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically requires milder conditions and can be less prone to side reactions on the electron-deficient pyrazine ring.

Protocol (Basic Hydrolysis):

  • In a round-bottom flask, suspend 6-bromo-3-hydroxypyrazine-2-carboxamide (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford this compound.

Causality and Insights: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. The subsequent elimination of ammonia (as the ammonium ion after acidification) drives the reaction to completion. Acidification of the resulting carboxylate salt is necessary to isolate the final carboxylic acid product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR A singlet in the aromatic region corresponding to the proton on the pyrazine ring. A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), and the carbons of the pyrazine ring.[7]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₅H₃BrN₂O₃ (217.94 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1710-1760 cm⁻¹), and characteristic absorptions for the aromatic pyrazine ring.[7]
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the calculated values.

Safety and Handling

  • Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.

  • General Precautions: All reactions should be carried out in a fume hood. Researchers should be familiar with the safety data sheets (SDS) for all chemicals used.

Conclusion

The synthesis of this compound presented in this technical guide provides a reliable and well-documented pathway for obtaining this valuable building block. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery and development can confidently produce this compound for their synthetic campaigns. The versatility of this molecule ensures its continued importance in the quest for novel therapeutics.

References

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022;10(2):288-297.
  • Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. Available at: [Link]

  • Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

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Navigating the Synthesis of Antiviral Agents: A Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Pivotal Role as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target and its Commercially Significant Analog

In the landscape of pharmaceutical synthesis, particularly in the development of antiviral therapeutics, pyrazine derivatives serve as fundamental building blocks. The subject of this guide, 6-Bromo-3-hydroxypyrazine-2-carboxylic acid , is a specific, substituted pyrazine molecule. While direct, extensive documentation on this carboxylic acid is sparse in commercially available literature, its chemical structure allows for a precise determination of its molecular properties. It is crucial to recognize that this compound is most frequently encountered in chemical literature as a transient intermediate, rapidly converted into its more stable and synthetically versatile derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide .

This guide will first establish the theoretical properties of this compound. It will then provide a comprehensive technical overview of its closely related and pivotal analog, the carboxamide, which is a well-documented and critical intermediate in the synthesis of the antiviral drug Favipiravir.[1][2] For professionals in drug development, understanding the properties, synthesis, and handling of this carboxamide is essential for the efficient production of vital medicines.

PART 1: this compound: A Theoretical Overview

The molecular formula for this compound is C₅H₃BrN₂O₃. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Nitrogen: 14.007, Oxygen: 15.999), its molecular weight can be calculated.

Theoretical Molecular Weight Calculation:

  • (5 x 12.011) + (3 x 1.008) + (1 x 79.904) + (2 x 14.007) + (3 x 15.999) = 219.00 g/mol

The structure consists of a pyrazine ring substituted with a bromine atom at position 6, a hydroxyl group at position 3, and a carboxylic acid group at position 2. Its acidic nature and the electron-withdrawing properties of the pyrazine ring and bromine atom suggest it is a reactive molecule, likely to undergo decarboxylation or esterification under certain conditions. This inherent reactivity is the probable reason for its status as a short-lived intermediate rather than an isolated, stable compound.

PART 2: A Comprehensive Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide

The focus now shifts to the stable, isolable, and commercially vital derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9).[3][4][5][6] This compound is the direct precursor used in advanced stages of Favipiravir synthesis.

Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide have been experimentally determined and are summarized below.

PropertyValueSource(s)
CAS Number 259793-88-9[3][5][7]
Molecular Formula C₅H₄BrN₃O₂[3][5][7]
Molecular Weight 218.01 g/mol [3][7][8]
Appearance Pale yellow to light brown solid powder[7][8]
Melting Point 190 - 193 °C[7]
Purity (Typical) ≥97-99% (by HPLC)[8]
Storage 2-8 °C, under inert gas (Nitrogen or Argon)[7]
Synonyms 6-Bromo-3-oxo-3,4-dihydro-pyrazine-2-carboxylic acid amide[7]
Critical Role in Antiviral Synthesis: The Favipiravir Pathway

6-Bromo-3-hydroxypyrazine-2-carboxamide is not an end product but a crucial stepping stone. Its primary and most significant application is as a key intermediate in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent RNA polymerase inhibitor used against a variety of RNA viruses.[1][9] The bromo-substituent at the 6-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions, such as fluorination, which is a critical step in the synthesis of Favipiravir.

The diagram below illustrates the logical flow from the parent acid to the final active pharmaceutical ingredient (API).

G cluster_0 Conceptual Pathway A 3-Hydroxypyrazine- 2-carboxylic Acid B 6-Bromo-3-hydroxypyrazine- 2-carboxylic Acid (Transient Intermediate) A->B Bromination C 6-Bromo-3-hydroxypyrazine- 2-carboxamide (Stable Intermediate) B->C Amidation D Favipiravir (API) C->D Fluorination

Caption: Synthetic relationship from parent acid to Favipiravir.

Synthesis Methodology: From Precursor to Product

The synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide is a well-established process, often starting from its non-brominated precursor, 3-hydroxypyrazine-2-carboxamide. The causality behind this choice is clear: the pyrazine ring is activated towards electrophilic substitution, and the amide and hydroxyl groups direct the bromination.

A common and effective method involves the direct bromination of 3-hydroxypyrazine-2-carboxamide.[10][11]

Experimental Protocol: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

  • Reaction Setup: To a suitable reaction vessel (e.g., a three-neck flask) equipped with a stirrer and under a nitrogen atmosphere, add 3-hydroxypyrazine-2-carboxamide and a solvent such as acetonitrile.

  • pH Adjustment: Control the pH of the solution to a weakly acidic condition (pH 5.5-6.5) by adding an acid like acetic acid or phosphoric acid.[10] This step is critical; maintaining a weakly acidic environment ensures the reaction proceeds under mild conditions, which minimizes side reactions and improves the purity and yield of the final product.[10]

  • Bromination: Cool the reaction mixture (e.g., to 5-25 °C) and slowly add liquid bromine as the brominating agent.[10] The controlled temperature prevents runaway reactions and decomposition of the product.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the product can be isolated through filtration. The collected solid is then washed to remove residual reagents and dried under vacuum to yield 6-bromo-3-hydroxypyrazine-2-formamide.[10]

The following workflow diagram visualizes this synthetic process.

G start Start step1 Charge Reactor with 3-hydroxypyrazine-2-carboxamide & Acetonitrile start->step1 step2 Adjust pH to 5.5-6.5 with Acetic Acid step1->step2 step3 Cool to 5-25°C & Slowly Add Liquid Bromine step2->step3 step4 Monitor by HPLC step3->step4 step5 Filter & Wash Solid step4->step5 Reaction Complete step6 Dry Product Under Vacuum step5->step6 end End: 6-Bromo-3-hydroxypyrazine- 2-carboxamide step6->end

Caption: Workflow for the synthesis of the target carboxamide.

Safety, Handling, and Storage

As with any halogenated organic compound, proper handling of 6-Bromo-3-hydroxypyrazine-2-carboxamide is imperative for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Storage: Store containers tightly sealed in a cool, dry place, protected from light.[7] Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere.[7]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

While this compound is the nominal topic, a deeper investigation reveals its primary significance lies in its stable and synthetically crucial derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide. This carboxamide is a cornerstone intermediate for producing Favipiravir, a drug at the forefront of antiviral research. For scientists and professionals in drug development, a thorough understanding of the synthesis, properties, and handling of this key intermediate is not merely academic—it is a practical necessity for advancing the production of life-saving therapeutics. The methodologies and data presented in this guide provide a solid foundation for the safe and efficient utilization of this pivotal chemical compound.

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6-Bromo-3-hydroxypyrazine-2-carboxylic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and Its Analogs for Pharmaceutical Research

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key structural motif in medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this paper establishes a robust analytical framework by evaluating its structural analogs, including the closely related synthetic precursor 6-bromo-3-hydroxypyrazine-2-carboxamide and the parent compound, pyrazine-2-carboxylic acid. We delve into the molecular determinants of solubility for this class of compounds, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility assays, and discuss the profound implications of solubility data on the drug development lifecycle, from synthetic route optimization to predicting in vivo performance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and experimentally determine the solubility of novel pyrazine-based compounds.

Introduction: The Pyrazine Scaffold and the Data Gap

The pyrazine-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of several therapeutic agents. Its derivatives are investigated for a range of biological activities, including antimycobacterial and antiviral properties.[1][2] this compound and its amide analog, 6-bromo-3-hydroxypyrazine-2-carboxamide, are significant as building blocks in the synthesis of antiviral agents like Favipiravir.[3][4] The solubility of such intermediates is not merely a physical data point; it is a critical variable that governs reaction efficiency, purification strategies, and ultimately, the scalability of a synthetic process.[5]

Despite its importance, direct, publicly available quantitative solubility data for this compound is limited. This guide addresses this gap by providing a detailed theoretical and practical framework. We will analyze the structural features influencing its solubility, present qualitative data for its close analog, and provide robust, field-proven experimental protocols to enable researchers to generate high-quality, reliable solubility data in their own laboratories.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a molecule is fundamentally dictated by its structure. The interplay of functional groups determines its polarity, ability to form hydrogen bonds, and ionization state (pKa), which collectively control its interaction with various solvents.

G A A B B A->B -COOH to -CONH2 (Amidation) B->A -CONH2 to -COOH (Hydrolysis) C C C->A + Br + OH

Key structural determinants for this compound include:

  • Pyrazine Ring: Aromatic and heterocyclic, containing two nitrogen atoms, which can act as hydrogen bond acceptors.

  • Carboxylic Acid Group (-COOH): A polar, ionizable group that can act as both a hydrogen bond donor and acceptor, significantly enhancing aqueous solubility, particularly at pH values above its pKa.

  • Hydroxyl Group (-OH): A polar group capable of hydrogen bonding, contributing to solubility in polar protic solvents.

  • Bromo Group (-Br): An electron-withdrawing group that increases molecular weight and lipophilicity, which tends to decrease aqueous solubility.

The amide analog replaces the carboxylic acid with a carboxamide (-CONH2), which is also polar and capable of hydrogen bonding but is generally less acidic than a carboxylic acid.[4]

Table 1: Physicochemical Properties of Target Compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaNotes
This compound C₅H₃BrN₂O₃234.99~2-3 (acidic)Data is largely predictive. The carboxylic acid is the primary acidic site.
6-bromo-3-hydroxypyrazine-2-carboxamide C₅H₄BrN₃O₂218.019.02 ± 0.60The amide proton is weakly acidic.[4]
Pyrazine-2-carboxylic acid C₅H₄N₂O₂124.102.9The parent scaffold is a weak acid.[2]

Qualitative Solubility Profile and Key Considerations

While quantitative data is scarce, qualitative solubility information for related compounds can be gathered from supplier safety data sheets and publications. The antiviral drug Favipiravir (which shares the core scaffold but has a fluorine instead of bromine and is an amide) is reported to be slightly soluble in DMSO and methanol.[6] The related intermediate, 6-bromo-3-hydroxypyrazine-2-carboxamide, is expected to have low aqueous solubility due to the hydrophobic bromine atom and its crystalline nature.

Table 2: General and Qualitative Solubility of Pyrazine Analogs

SolventSolvent TypeExpected Solubility of this compoundRationale & Supporting Data
Water (neutral pH) Polar ProticLow to Very LowThe lipophilic bromo group and planar structure likely lead to strong crystal lattice energy, counteracting the polarity of the -COOH and -OH groups.
Aqueous Base (e.g., 5% NaHCO₃) Polar Protic, BasicSolubleThe carboxylic acid group will deprotonate to form a highly polar carboxylate salt, which is significantly more water-soluble.
Aqueous Acid (e.g., 5% HCl) Polar Protic, AcidicLowThe pyrazine nitrogens are weakly basic and may be protonated, but this effect is often insufficient to overcome low intrinsic solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Moderately SolubleA strong polar aprotic solvent capable of disrupting crystal lattice and solvating polar functional groups. Analogs are soluble in DMSO.[7]
Methanol / Ethanol Polar ProticSlightly SolubleCan act as both hydrogen bond donor and acceptor, but less polar than water. Analogs are slightly soluble in methanol.[6][]
Acetonitrile Polar AproticSparingly SolubleLess polar than DMSO. A related compound, Favipiravir, is sparingly soluble in acetonitrile.[9]
Dichloromethane / Chloroform Non-polar / Weakly PolarVery Low to InsolubleThe molecule's overall polarity is too high for significant solubility in non-polar solvents.[10]

The Imperative of Solubility Data in Pharmaceutical Development

Determining a compound's solubility is not an academic exercise; it is a critical step that influences subsequent research and development decisions.[11][12]

  • For Medicinal Chemists: Solubility data guides structure-activity relationship (SAR) and structure-property relationship (SPR) optimization. Poor solubility can lead to unreliable results in biological assays.[13][14]

  • For Process Chemists: In synthesis, the solubility of an intermediate like 6-bromo-3-hydroxypyrazine-2-carboxamide in various solvents dictates the choice of reaction media, affects reaction rates, and is fundamental to developing effective purification and crystallization protocols.

  • For Formulation Scientists: The thermodynamic solubility represents the absolute upper limit of concentration in solution, a crucial factor for developing viable oral or parenteral formulations.[14][15] Poor aqueous solubility is a primary contributor to poor oral bioavailability.[14]

It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[13][16][17]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is a lower-throughput, more resource-intensive measurement that provides the definitive solubility value crucial for later-stage development.[14][15][18]

Experimental Protocols for Accurate Solubility Determination

The following protocols are presented as self-validating systems, incorporating controls and precise analytical readouts to ensure trustworthy and reproducible data.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility and is essential for lead optimization and pre-formulation studies.[14][19]

Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific buffer at equilibrium.

Materials:

  • Test compound (solid powder, crystalline form if available)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Calibrated analytical balance, vortex mixer, thermomixer or orbital shaker

  • HPLC-UV or LC-MS/MS system

  • Solubility filter plates (e.g., 0.45 µm PVDF) or centrifuge

Methodology:

  • Preparation of Standards:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a calibration curve by performing serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile:Water to generate standards from ~1 µM to 200 µM. This range should be adjusted based on the expected solubility.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the solid test compound into a glass vial. This should be in significant excess of the expected solubility.

    • Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

    • Prepare at least three replicates for each compound. Include a positive control (a compound with known solubility).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermomixer or orbital shaker set to a consistent speed (e.g., 700 rpm) and temperature (e.g., 25°C or 37°C).

    • Incubate for 24 to 48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[15]

  • Phase Separation:

    • After incubation, allow the vials to stand for 30 minutes for larger particles to settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

    • Separate the dissolved compound from the undissolved solid. This is a critical step. Use one of the following methods:

      • Filtration: Use a solubility filter plate to filter the supernatant. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

  • Quantification:

    • Dilute the clear filtrate/supernatant with the same 50:50 Acetonitrile:Water mixture used for the standards.

    • Analyze the diluted samples and the calibration standards via a validated HPLC-UV or LC-MS/MS method.[16][18]

    • Calculate the concentration of the dissolved compound in the sample by interpolating its response against the calibration curve. Account for the dilution factor to determine the final solubility in µg/mL or µM.

G

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early discovery phases to quickly rank compounds and identify potential solubility liabilities.[17][20]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound (10 mM stock in 100% DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for UV, or clear plates for nephelometry)

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

Methodology:

  • Plate Setup:

    • Dispense the aqueous buffer (e.g., 198 µL of PBS) into the wells of a 96-well plate.

    • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution directly into the buffer. This creates the highest concentration (e.g., 100 µM) and initiates precipitation for poorly soluble compounds.[20][21]

  • Incubation:

    • Seal the plate and mix thoroughly on a plate shaker.

    • Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[16] This is a much shorter incubation than the thermodynamic assay.

  • Detection & Quantification (Choose one method):

    • A) Nephelometry (Light Scattering):

      • Place the plate directly into a nephelometer.

      • Measure the amount of light scattered by the suspended particles (precipitate) in each well.

      • The concentration at which the light scattering signal rises significantly above the background is reported as the kinetic solubility.[11]

    • B) Direct UV Assay (after filtration):

      • Transfer the contents of the incubation plate to a solubility filter plate.

      • Filter the solutions into a fresh UV-compatible 96-well plate.

      • Measure the UV absorbance of the clear filtrate at the compound's λ_max.

      • The concentration is determined by comparing the absorbance to a calibration curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions.[20] The highest concentration that remains in solution is the kinetic solubility.

Conclusion and Future Outlook

For drug development professionals, theoretical analysis is insufficient. The generation of precise, empirical solubility data is paramount. The detailed protocols provided for both thermodynamic and kinetic solubility assays offer a reliable pathway to obtaining this critical information. Accurate solubility data for intermediates like this compound is an indispensable tool, enabling the rational design of scalable synthetic routes, efficient purification processes, and ultimately, accelerating the development of novel therapeutics.

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A Guide to the Spectroscopic Properties of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid: Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Antiviral Drug Synthesis

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical industry. Its structure, featuring a substituted pyrazine ring, positions it as a critical building block and key intermediate in the synthesis of potent antiviral agents, most notably Favipiravir.[1][2][3] Favipiravir has demonstrated activity against a broad spectrum of RNA viruses, underscoring the importance of meticulously characterizing its synthetic precursors.[4]

This technical guide provides an in-depth analysis of the spectroscopic profile of this compound. Understanding its spectral characteristics is paramount for researchers and drug development professionals for several reasons: it ensures the identity and purity of the intermediate, enables reaction monitoring during synthesis, and provides a foundational dataset for quality control and regulatory submissions. While direct experimental spectra for the carboxylic acid are not widely published, we will leverage data from its closely related precursor, 6-Bromo-3-hydroxypyrazine-2-carboxamide, to provide a robust and scientifically grounded interpretation.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of keto-enol tautomerism, a common feature in hydroxypyrazines. The molecule can exist in equilibrium between the hydroxy form and the oxo (or pyrazinone) form. In solid state and in many solvents, the equilibrium often favors the more stable oxo-form, which is technically named 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid. This equilibrium is crucial as it influences the molecule's electronic environment and, consequently, its spectroscopic signatures. For the purpose of this guide, we will consider both tautomers, with the understanding that the observed spectra will likely represent the predominant tautomeric form under the analysis conditions.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep High-Purity Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing & Baseline Correction NMR->Process IR->Process MS->Process Interpret Structure Elucidation & Purity Assessment Process->Interpret

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the acidic protons and the main compound structure, preventing signal loss due to rapid exchange that might occur in solvents like D₂O.

  • Acquisition :

    • ¹H NMR : Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR : Acquire at least 1024 scans using a proton-decoupled pulse sequence.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

FT-IR Spectroscopy Protocol
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a scan of the empty ATR crystal. Identify and label significant peaks.

Mass Spectrometry Protocol
  • Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a GC-MS or a direct insertion probe system.

  • Sample Preparation : For a direct insertion probe, place a small amount of the solid sample in a capillary tube. For GC-MS, dissolve the sample in a suitable volatile solvent like methanol or ethyl acetate.

  • Acquisition : Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 50-500.

  • Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern for bromine. Identify key fragment ions to corroborate the proposed structure.

Conclusion

This compound is a molecule whose structural and electronic properties are readily elucidated through a combination of standard spectroscopic techniques. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this important pharmaceutical intermediate. The key identifying features include the characteristic broad O-H stretch of a carboxylic acid in the IR spectrum, the downfield-shifted carboxylic proton in the ¹H NMR spectrum, and the distinctive M/M+2 isotopic pattern of the molecular ion in the mass spectrum. This guide provides researchers and developers with the foundational knowledge and validated protocols necessary to confidently identify, characterize, and utilize this compound in the synthesis of next-generation therapeutics.

References

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  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

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  • Synthonix. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Retrieved from [Link]

  • Patel, N. B. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). Available at: [Link]

  • Al-Dhison, Y. A. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). REVISTA DE CHIMIE, 73(4). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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  • ResearchGate. (2015). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

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physical characteristics of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characterization of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Foreword: Navigating the Known and the Unknown

In the landscape of chemical research and pharmaceutical development, the precise characterization of molecular entities is the bedrock upon which all subsequent work is built. This guide focuses on this compound, a substituted pyrazine derivative. Pyrazine cores are of significant interest due to their prevalence in bioactive molecules and approved therapeutics. A critical point of clarification is the distinction between the subject of this guide, the carboxylic acid (CAS No. 1260667-67-1), and its more frequently documented amide counterpart, 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No. 259793-88-9), a known building block in the synthesis of antiviral agents like Favipiravir.[1][2][3]

Publicly available experimental data on the is notably scarce. Therefore, this document adopts a dual-pronged approach. It will first present the established molecular information. Secondly, and more critically, it will serve as a comprehensive technical guide outlining the authoritative experimental protocols and the underlying scientific rationale for the thorough characterization of this compound. This is the self-validating system of inquiry that defines rigorous scientific practice: establishing not just what a compound's properties are, but how they are reliably determined and why those determinations are crucial for its application.

Part 1: Molecular Identity and Known Properties

The foundational step in characterizing any compound is to establish its molecular identity. For this compound, we can definitively state its structural and molecular formula.

Molecular Structure

The molecule consists of a pyrazine ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. The tautomeric nature of the hydroxyl group on the pyrazine ring means it can exist in equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine. For the purpose of this guide, we will refer to the hydroxyl form, but researchers should be aware of this potential tautomerism as it can influence its spectroscopic and chemical properties.

Summary of Physicochemical Data

The following table summarizes the confirmed and computationally predicted data for this compound. It is crucial to note that most physical properties like melting point and solubility have not been experimentally reported in peer-reviewed literature and must be determined empirically.

PropertyDataSource
CAS Number 1260667-67-1[4]
Molecular Formula C₅H₃BrN₂O₃[4]
Molecular Weight 218.99 g/mol Calculated
Appearance Expected to be a solid, likely crystalline, powder. Color can range from off-white to yellow/brown.General chemical principles
Melting Point Not reported. Must be determined experimentally.-
Solubility Not reported. Expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions will be pH-dependent due to the carboxylic acid and hydroxyl groups.General chemical principles
pKa Not reported. Expected to have at least two pKa values: one for the acidic carboxylic acid proton (estimated range 2-4) and another for the protonation/deprotonation of the pyrazine-hydroxyl system.[5]

Part 2: A Protocol-Driven Guide to Experimental Characterization

This section details the necessary experiments to fully characterize the physical properties of this compound. The causality behind each methodological choice is explained to provide a framework for robust scientific inquiry.

Thermal Analysis: Melting Point Determination

Causality: The melting point is a fundamental physical constant and a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad melting range typically signifies the presence of impurities, which depress and broaden the melting transition.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the compound into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20°C below the expected melting point (a preliminary, fast run can estimate this). Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample (High Vacuum) Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Place Place in Apparatus Load->Place Heat Heat (1-2°C/min) Place->Heat Record Record T_onset and T_completion Heat->Record Purity_Assessment Purity Assessment (Sharp vs. Broad) Record->Purity_Assessment Analyze Range

Caption: Workflow for melting point determination.

Spectroscopic Confirmation and Structural Elucidation

Spectroscopy provides an unambiguous fingerprint of a molecule's structure and functional groups. A combined approach using NMR, IR, and Mass Spectrometry is essential for complete characterization.

Causality: This multi-faceted approach ensures that every aspect of the molecular structure is validated. NMR confirms the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and Mass Spectrometry confirms the molecular weight and elemental composition.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR FTIR (Functional Groups) Compound->IR MS HRMS (ESI) (Molecular Weight & Formula) Compound->MS Final_Structure Validated Structure H_NMR->Final_Structure Confirms H connectivity C_NMR->Final_Structure Confirms C framework IR->Final_Structure Confirms -COOH, -OH, C=C MS->Final_Structure Confirms MW & Br presence

Caption: Integrated workflow for spectroscopic characterization.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Protocol:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent, likely DMSO-d₆, due to the presence of acidic protons and expected higher solubility.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Spectrum: A single peak in the aromatic region (δ 7.5-8.5 ppm) for the lone pyrazine proton. Very broad signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, likely above δ 10 ppm, which would disappear upon adding a drop of D₂O to the sample.[6]

  • ¹³C NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Spectrum: Five distinct signals in the δ 110-170 ppm range. The carboxyl carbon will be the most downfield (δ 165-185 ppm).[6] The carbon bearing the bromine will be significantly shifted compared to an unsubstituted pyrazine.

2.2.2 Fourier-Transform Infrared (IR) Spectroscopy

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the dry, powdered sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Causality and Expected Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad, strong band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, resulting from strong hydrogen bonding. This is a hallmark of a carboxylic acid.[6][7][8]

    • C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1680 cm⁻¹, characteristic of a carbonyl in a conjugated, hydrogen-bonded system.[7][8]

    • C-O Stretch & O-H Bend: Medium to strong bands in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[8]

    • Aromatic C=C/C=N Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

2.2.3 High-Resolution Mass Spectrometry (HRMS)

  • Protocol (Electrospray Ionization - ESI):

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

  • Causality and Expected Results:

    • Molecular Ion Peak: HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₅H₃BrN₂O₃).

    • Isotopic Pattern: A key diagnostic feature will be the presence of two peaks of nearly equal intensity separated by ~2 m/z units (M and M+2). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9] In negative ion mode, the [M-H]⁻ ion would be observed at m/z 216.9308 and 218.9288.

Part 3: Solubility and Acidity

Causality: For any application, from synthetic chemistry to drug formulation, understanding a compound's solubility and acidity is paramount. The pKa dictates the charge state of the molecule at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with biological systems.

Qualitative Solubility Assessment

Protocol:

  • Add ~1 mg of the compound to 1 mL of various test solvents in separate vials.

  • Test solvents should include water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Agitate the vials at room temperature and observe if the solid dissolves completely.

  • Classify as "soluble," "sparingly soluble," or "insoluble."

pKa Determination

Protocol (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

  • Record the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid, and subsequent inflection points may reveal the pKa of the pyrazine-hydroxyl system.

Conclusion

While the book of knowledge on this compound has many pages yet to be filled, the tools and methodologies to write them are robust and well-established. This guide provides the necessary framework for any researcher to undertake a thorough physical characterization of this compound. By following these self-validating protocols, one can generate the reliable, high-quality data needed to confidently advance its use in synthesis, materials science, or drug development. The emphasis on the causality behind each experiment ensures not only the generation of data but a fundamental understanding of the molecule's behavior.

References

  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. Available from: [Link]

  • Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Available from: [Link]

  • Pharmaffiliates. 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity. Available from: [Link]

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  • PharmaCompass. This compound amide. Available from: [Link]

  • Beijing HuiKang BoYuan Chemical Tech CO.,LTD. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • apicule. 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9) API Intermediate Manufacturers. Available from: [Link]

  • Preclinical Research CRO. CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

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  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

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An In-depth Technical Guide to the Reactivity of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive bromine atom, an acidic carboxylic acid, and a hydroxyl group—on an electron-deficient pyrazine core imparts a versatile and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure, the reactivity of its key functional groups, and the interplay between them. We will explore core transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and amide bond formation, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The pyrazine ring, being a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is the primary driver for much of the molecule's characteristic chemistry.

2.1 Chemical Structure and Tautomerism

A critical feature of this molecule is the existence of keto-enol tautomerism, with the equilibrium between the 3-hydroxy (enol) form and the 3-oxo-3,4-dihydro (keto) form. While often depicted in the hydroxy form, the keto tautomer can be a significant contributor, influencing the molecule's aromaticity and reaction pathways. The surrounding chemical environment, including solvent and pH, dictates the predominant form.

Figure 1: Keto-enol tautomerism of the core structure.
2.2 Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₅H₃BrN₂O₃[1][2]
Molecular Weight 218.99 g/mol [2][3]
Appearance Pale yellow to light brown powder[3]
CAS Number 1260667-67-1[4]
Core Reactivity Analysis

The molecule's reactivity is dominated by three key centers: the C6-Bromine bond, the C2-Carboxylic acid, and the C3-Hydroxyl group, all influenced by the electron-poor pyrazine ring.

3.1 Electronic Landscape and Functional Group Interplay

The pyrazine ring's two nitrogen atoms act as powerful electron-withdrawing groups, creating a highly electrophilic aromatic system. This effect is amplified by the C2-carboxylic acid. This pronounced electron deficiency is the cornerstone of the molecule's reactivity, particularly at the C6 position.

G A Pyrazine Core (2x N atoms) C Electron-Deficient Aromatic System A->C Inductive Withdrawal B C2-Carboxylic Acid B->C Inductive & Resonance Withdrawal D Highly Activated C6-Br Bond C->D Enables Facile Substitution

Figure 2: Influence of electron-withdrawing groups on C-Br bond reactivity.
3.2 Reactivity of the C6-Bromine Bond

The C-Br bond at the C6 position is the most versatile handle for synthetic modification. Its reactivity is significantly enhanced by the electron-deficient nature of the pyrazine ring.

Aromatic rings with strong electron-withdrawing groups readily undergo nucleophilic aromatic substitution[5][6]. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex[7]. The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing pyrazine nitrogens and the carboxylic acid group effectively stabilize this intermediate, making the SNAr pathway highly favorable.

Common Nucleophiles:

  • O-Nucleophiles: Alkoxides (RO⁻), Hydroxide (OH⁻)

  • N-Nucleophiles: Amines (RNH₂), Ammonia (NH₃)

  • S-Nucleophiles: Thiolates (RS⁻)

This reaction is fundamental to the synthesis of derivatives like Favipiravir, where a fluorine atom replaces the bromine[8][9].

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for creating C-C, C-N, and C-O bonds[10].

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds by coupling the bromopyrazine with an organoboron species[11]. The electron-deficient pyrazine ring activates the C-Br bond towards the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to electron-rich aryl bromides[12][13].

Suzuki_Cycle Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)-Br A->B C Transmetalation Ar-Pd(II)-R B->C [R-B(OR)3]- D Reductive Elimination C->D D->A Regeneration Product 6-Aryl-Pyrazine Acid D->Product ArBr 6-Bromo-Pyrazine Acid ArBr->B Boronic R-B(OR)2 + Base Boronic->C workflow start Start Materials reagents 6-Bromo-Pyrazine Acid Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Cs2CO3, K3PO4) Solvent (e.g., Dioxane/H2O) start->reagents setup Combine reagents in a reaction vessel. Degas with N2 or Ar for 10-15 min. reagents->setup reaction Heat mixture (e.g., 80-100 °C) Monitor by TLC or LC-MS. setup->reaction workup Cool to RT. Perform aqueous workup (e.g., extraction with EtOAc). Dry organic layer (Na2SO4). reaction->workup purification Concentrate under vacuum. Purify by column chromatography or recrystallization. workup->purification product Characterize Final Product (NMR, MS) purification->product

Figure 4: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Purge the flask with an inert gas (N₂ or Ar) for 15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the desired product.

Causality Insight: The choice of a phosphine ligand (like dppf) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is essential for the transmetalation step, forming the more nucleophilic boronate species.[11] The electron-deficient nature of bromopyrazines makes them highly reactive substrates for this transformation.[13]

4.2 Protocol: Amide Coupling of the Carboxylic Acid

This protocol describes a standard procedure for synthesizing pyrazine carboxamides, which are common in biologically active molecules.[14][15]

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Trustworthiness Note: This protocol is self-validating. The sequential washing steps in the workup are designed to remove unreacted starting materials, excess coupling agents, and the base, ensuring a purer crude product prior to final purification.

Applications in Medicinal Chemistry

The predictable and versatile reactivity of this compound makes it a valuable starting material in drug discovery.

  • Key Intermediate for Favipiravir: It is a direct precursor to its carboxamide derivative, 6-bromo-3-hydroxypyrazine-2-carboxamide, which is a key intermediate in the synthesis of the antiviral drug Favipiravir.[16][17]

  • Scaffold for Library Synthesis: The three distinct reactive sites allow for the generation of diverse chemical libraries through sequential or orthogonal synthetic strategies. The C6-bromo position can be functionalized via cross-coupling, the C2-acid can be converted into a library of amides or esters, and the C3-hydroxyl group can be alkylated or acylated.

Conclusion

This compound presents a highly valuable and predictable platform for chemical synthesis. Its reactivity is dominated by the electron-deficient pyrazine core, which strongly activates the C6-bromine atom for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The carboxylic acid and hydroxyl groups provide additional, largely orthogonal, handles for modification. A thorough understanding of this reactivity profile enables researchers to strategically design and execute syntheses of complex, high-value molecules for applications in drug discovery and materials science.

References
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The Strategic Intermediate: A Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-bromo-3-hydroxypyrazine-2-carboxylic acid, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's synthesis, chemical attributes, and its critical role as a versatile building block, most notably in the production of the antiviral agent Favipiravir. We will explore the underlying chemical principles that make this molecule a cornerstone in the synthesis of complex therapeutic agents and provide practical insights into its application.

Introduction: The Ascendancy of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety.

Within this important class of compounds, this compound has emerged as a particularly valuable synthetic intermediate. Its trifunctional nature—possessing a carboxylic acid, a hydroxyl group, and a reactive bromine atom—offers multiple points for chemical modification, enabling the construction of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₃BrN₂O₃
Molecular Weight 218.99 g/mol
Appearance Typically a yellow to light brown powder
CAS Number 259793-88-9
Solubility Soluble in polar organic solvents such as DMSO and DMF.

Spectroscopic Data: While specific spectra can vary based on the solvent and instrumentation, typical characterization data would include:

  • ¹H NMR: Resonances corresponding to the aromatic proton and exchangeable protons of the carboxylic acid and hydroxyl groups.

  • ¹³C NMR: Signals for the carbon atoms of the pyrazine ring and the carboxyl group.

  • IR Spectroscopy: Characteristic absorption bands for O-H, C=O, and C-Br stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. One common route begins with 3-hydroxypyrazine-2-carboxamide. The following is a representative, detailed protocol based on established literature.[6][7]

Experimental Protocol: Bromination of 3-Hydroxypyrazine-2-carboxamide

Objective: To synthesize 6-bromo-3-hydroxypyrazine-2-carboxamide via the electrophilic bromination of 3-hydroxypyrazine-2-carboxamide.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide

  • Acetonitrile (anhydrous)

  • Liquid Bromine

  • Phosphoric Acid (or other suitable acid to adjust pH)

  • Nitrogen gas

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxypyrazine-2-carboxamide and anhydrous acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • pH Adjustment: Cool the suspension to 10-20°C in an ice bath. Slowly add phosphoric acid to adjust the pH of the reaction mixture to a weakly acidic range (pH 5-6). This is a critical step to control the reactivity of the substrate and minimize side reactions.[6]

  • Bromination: While maintaining the temperature between 5-25°C, add liquid bromine dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and careful temperature control is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated by filtration. The crude product is then washed with a suitable solvent (e.g., cold acetonitrile or water) to remove any unreacted starting materials and byproducts.

  • Drying: The isolated solid is dried under vacuum to yield 6-bromo-3-hydroxypyrazine-2-carboxamide.

Causality Behind Experimental Choices:

  • Weakly Acidic pH: The pyrazine ring is an electron-deficient system. The hydroxyl group is an activating group, directing electrophilic substitution. However, under strongly acidic conditions, the nitrogen atoms of the pyrazine ring can be protonated, deactivating the ring towards electrophilic attack. Maintaining a weakly acidic pH ensures that the substrate is sufficiently activated for bromination while minimizing unwanted side reactions.[6]

  • Temperature Control: Bromination is an exothermic reaction. Low temperatures are maintained to control the reaction rate, prevent the formation of over-brominated products, and ensure the stability of the starting material and product.

The Pivotal Role in Favipiravir Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug.[8][9][10] Favipiravir has demonstrated efficacy against a range of RNA viruses, including influenza viruses and, more recently, has been investigated for the treatment of COVID-19.[11]

The synthesis of Favipiravir from this compound involves a series of transformations that highlight the versatility of this intermediate.

Synthetic Pathway from this compound to Favipiravir

The following diagram illustrates a common synthetic route:

Favipiravir_Synthesis A This compound B Amidation A->B SOCl₂, then NH₃ C 6-Bromo-3-hydroxypyrazine-2-carboxamide B->C D Fluorination C->D KF, phase-transfer catalyst E Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) D->E

Caption: Synthetic pathway from the core intermediate to Favipiravir.

Step-by-Step Transformation:

  • Amidation: The carboxylic acid group of this compound is first converted to a primary amide. This is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acyl chloride, followed by reaction with ammonia (NH₃). This yields 6-bromo-3-hydroxypyrazine-2-carboxamide.[12]

  • Fluorination: The crucial step in the synthesis is the nucleophilic aromatic substitution of the bromine atom with fluorine. This is often accomplished using a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of a phase-transfer catalyst can facilitate this reaction. This step produces Favipiravir.[10][13]

Beyond Favipiravir: Exploring Further Synthetic Potential

While the synthesis of Favipiravir is the most well-documented application, the unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of a diverse range of other biologically active molecules.

  • Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[14] This allows for the introduction of a wide range of carbon-based substituents at the 6-position of the pyrazine ring, enabling the creation of extensive compound libraries for drug screening.

Cross_Coupling A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B D Stille Coupling (Ar-SnR₃) A->D F Sonogashira Coupling (RC≡CH) A->F C 6-Aryl-3-hydroxypyrazine-2-carboxylic acid B->C E 6-Aryl-3-hydroxypyrazine-2-carboxylic acid D->E G 6-Alkynyl-3-hydroxypyrazine-2-carboxylic acid F->G

Sources

Introduction: The Pyrazine Scaffold and the Strategic Importance of Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of Brominated Pyrazines for Drug Discovery Professionals

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of numerous therapeutic agents.[1] Molecules incorporating the pyrazine ring are found in drugs spanning a wide range of applications, from the anti-tuberculosis agent Pyrazinamide to the anti-insomnia drug Eszopiclone.[3][4] The electron-deficient nature of the pyrazine ring, a direct consequence of the two electronegative nitrogen atoms, governs its reactivity and provides a unique chemical space for drug design.[1]

However, the functionalization of the parent pyrazine ring can be challenging. This is where halogenation, and specifically bromination, becomes a critical strategic tool. A bromine atom serves as an exceptionally versatile synthetic handle. Its presence on the pyrazine core unlocks a vast array of powerful transformations, most notably transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[5][6] The C-Br bond is sufficiently reactive to participate in these reactions under relatively mild conditions, yet stable enough for isolation and purification of the intermediate.[7] This guide provides a comprehensive overview of the synthesis, reactivity, and application of brominated pyrazines, offering field-proven insights for researchers in drug development.

Part 1: Synthesis of Brominated Pyrazines

The introduction of a bromine atom onto the pyrazine ring is typically achieved through two primary strategies: direct electrophilic bromination of a pyrazine precursor or the conversion of a pre-existing amino group via a Sandmeyer reaction. The choice of method is dictated by the availability of starting materials and the desired regiochemistry.

Direct Bromination

Direct bromination of the pyrazine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. However, the presence of activating groups, such as amino or hydroxyl moieties, can facilitate the reaction. Radical bromination conditions can also be employed for methyl-substituted pyrazines.[8]

The Sandmeyer Reaction: A Cornerstone of Bromopyrazine Synthesis

The most robust and widely utilized method for introducing a bromine atom is the Sandmeyer reaction, which converts an aminopyrazine into the corresponding bromopyrazine via a diazonium salt intermediate.[9][10] This two-stage process offers high yields and predictability.[11]

Causality Behind the Experimental Choices:

  • Diazotization: The initial step involves the reaction of an aminopyrazine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr).[12] This reaction must be performed at low temperatures (typically 0-5 °C) because the resulting pyrazinediazonium salt is unstable and can decompose prematurely at higher temperatures.[12]

  • Copper(I) Catalysis: The displacement of the diazonium group is catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr).[10] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the Cu(I) species facilitates a single-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas.[10] This is a more efficient pathway than uncatalyzed nucleophilic substitution.

This protocol details the conversion of 2-aminopyrazine to 2-bromopyrazine.

Materials:

  • 2-Aminopyrazine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyrazine (1.0 eq.) in 48% HBr at room temperature.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • Copper-Catalyzed Substitution:

    • In a separate flask, prepare a solution or slurry of CuBr (1.2 eq.) in 48% HBr and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic (~9-10).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to yield 2-bromopyrazine.

Part 2: The Versatile Reactivity of Brominated Pyrazines

Bromopyrazines are key building blocks due to their susceptibility to a wide range of transformations that enable the construction of complex molecular architectures.

Caption: Key synthetic transformations of brominated pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful tool for functionalizing bromopyrazines. The choice of catalyst, ligand, base, and solvent is critical for success and depends on the specific coupling partners.[5]

A. Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling forms C-C bonds by reacting the bromopyrazine with an organoboron reagent.[5][13] It is widely used due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.

B. Sonogashira Coupling: This reaction couples bromopyrazines with terminal alkynes to form C(sp²)-C(sp) bonds, a valuable linkage in many bioactive molecules.[13][14] It is typically co-catalyzed by palladium and copper(I) salts.[14]

C. Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of bromopyrazines with a wide range of primary and secondary amines.[7]

Field-Proven Insights & Troubleshooting:

  • Catalyst and Ligand Choice: The electron-deficient nature of the pyrazine ring can lead to coordination with the palladium center, potentially inhibiting the catalyst.[14] Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.

  • Hydrodebromination: A common side reaction is hydrodebromination, where the bromine atom is replaced by hydrogen.[15] This is often promoted by high temperatures, strong bases, and protic solvents. To minimize this, it is crucial to use anhydrous, degassed solvents and to optimize the reaction temperature, often starting at lower temperatures (e.g., 80 °C) before increasing if necessary.[15]

This protocol describes a general procedure for coupling 2-bromopyrazine with an arylboronic acid.

Materials:

  • 2-Bromopyrazine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-bromopyrazine, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Solvent Addition & Reaction:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with stirring to the required temperature (typically 90-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[5]

    • Purify the crude product by flash column chromatography.[7]

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[16] Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process.[17]

Mechanistic Causality:

  • Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which strongly stabilizes the intermediate and facilitates the reaction.

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The rate-determining step is typically the initial nucleophilic attack.[19] Consequently, the reactivity trend for halogens in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN1/SN2 reactions. This is because the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[18][19]

Lithiation and Electrophilic Quench

Halogen-lithium exchange provides a powerful method for generating a nucleophilic pyrazine species.[20] Treatment of a bromopyrazine with a strong organolithium base (e.g., n-butyllithium) at very low temperatures (-78 °C) results in the rapid replacement of the bromine atom with lithium. The resulting lithiated pyrazine is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new C-C or C-heteroatom bonds.[21] This method offers a complementary strategy to palladium-catalyzed reactions for carbon-carbon bond formation.

Part 3: Application in Drug Synthesis Case Studies

The synthetic utility of brominated pyrazines is best illustrated through their application in the synthesis of marketed pharmaceuticals.

Case Study 1: Varenicline (Chantix®)

Varenicline, a smoking cessation aid, features a complex tetracyclic core where a pyrazine ring is fused to the main structure.[22][23] A key step in many synthetic routes involves the formation of this pyrazine ring. An intermediate diamine is reacted with glyoxal to construct the pyrazine ring, which is a common strategy.[24][25] While not directly starting from a bromopyrazine, the chemistry highlights the importance of the pyrazine scaffold itself, which is often functionalized using the reactions described above in the discovery phase of similar molecules. The synthesis of varenicline's precursors often involves palladium-catalyzed reactions to build the complex carbon framework.[24]

Caption: Pyrazine ring formation in the synthesis of Varenicline.

Case Study 2: Eszopiclone (Lunesta®)

Eszopiclone is a nonbenzodiazepine hypnotic used to treat insomnia.[26][27] Its synthesis showcases the strategic use of pyrazine chemistry. The core structure is a pyrrolopyrazinone.[28] The synthesis often starts from pyrazine-2,3-dicarboxylic acid anhydride, which is reacted with 2-amino-5-chloropyridine.[4][28] This is followed by cyclization and a series of reduction and acylation steps.[4][29] While this specific industrial synthesis doesn't start with a simple bromopyrazine, the functionalization of related chloro- and bromo- N-heterocycles in the discovery and optimization phases of such drugs relies heavily on the cross-coupling and substitution reactions detailed in this guide. For instance, analogues could be rapidly synthesized by replacing the 2-amino-5-chloropyridine with a different halogenated amine and using palladium catalysis to attach it to a pyrazine core.

Conclusion

Brominated pyrazines are not merely chemical intermediates; they are strategic assets in the arsenal of the medicinal chemist. Their predictable and versatile reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for the efficient and modular construction of complex molecular architectures. A thorough understanding of the principles governing their synthesis and reactivity—from the low-temperature necessity of the Sandmeyer reaction to the nuances of ligand selection in Suzuki coupling—is essential for any researcher or drug development professional aiming to leverage the power of the pyrazine scaffold. As the quest for novel therapeutics continues, the fundamental chemistry of brominated pyrazines will undoubtedly remain a critical enabler of innovation.

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The Emergence of a Key Synthetic Motif: A Technical History of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and Its Amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the 6-bromo-3-hydroxypyrazine-2-carbonyl scaffold, with a primary focus on its amide derivative, 6-bromo-3-hydroxypyrazine-2-carboxamide. The history of this compound is inextricably linked to the development of the broad-spectrum antiviral agent Favipiravir (T-705) by Toyama Chemical Co., Ltd. (now part of Fujifilm). This guide will delve into the historical context of its emergence from early antiviral research, detail the pivotal synthetic methodologies that have been developed for its preparation, and provide insights into the chemical rationale behind its significance as a key pharmaceutical intermediate. We will also explore the synthesis of the corresponding carboxylic acid, a closely related derivative.

Introduction: A Scaffold Forged in Antiviral Research

The pyrazine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in medicinal chemistry. Within this class of compounds, 6-bromo-3-hydroxypyrazine-2-carboxylic acid and its derivatives represent a highly functionalized and synthetically valuable subset.

While the carboxylic acid itself is not the most prominent member of this family in the scientific literature, its corresponding amide, 6-bromo-3-hydroxypyrazine-2-carboxamide, has emerged as a critical intermediate in the synthesis of the antiviral drug Favipiravir.[1][2] Therefore, the story of the discovery and history of the 6-bromo-3-hydroxypyrazine-2-carbonyl core is, in essence, a journey into the development of a potent therapeutic agent.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this important chemical entity, from its conceptual origins to its practical synthesis in the laboratory.

Historical Perspective: The Genesis of a Key Intermediate in the Quest for Antiviral Agents

The discovery of 6-bromo-3-hydroxypyrazine-2-carboxamide is not documented as a singular event but rather as a consequential step in a broader research program aimed at identifying novel antiviral therapies. In the late 1990s, researchers at Toyama Chemical Co., Ltd. in Japan were actively screening their extensive chemical library for compounds with activity against the influenza virus.[3][4]

This screening effort led to the identification of a lead compound, T-1105, a pyrazinecarboxamide derivative with promising, albeit modest, antiviral properties.[5] The structure of T-1105 (3-hydroxypyrazine-2-carboxamide) served as the foundational template for an intensive structure-activity relationship (SAR) study. The goal of this SAR campaign was to systematically modify the pyrazine core to enhance antiviral potency and improve pharmacokinetic properties.

The introduction of a halogen atom at the 6-position of the pyrazine ring was a key strategic modification explored during these studies. Halogenation is a common tactic in medicinal chemistry to modulate a molecule's electronic profile, lipophilicity, and metabolic stability. The rationale for introducing a bromine atom, specifically, was likely driven by its potential to act as a handle for further chemical transformations, as well as its ability to influence the overall biological activity of the molecule.

The earliest public disclosure of the synthesis of halogenated pyrazine derivatives in this context appears in the international patent application WO/2000/010569, filed by Toyama Chemical in 1999. This patent, which covers a broad class of nitrogen-containing heterocyclic carboxamide derivatives as antiviral agents, lays the groundwork for the synthesis of what would become Favipiravir and its key intermediates. While this patent does not explicitly name this compound, it describes the synthesis of related brominated pyrazine esters, such as methyl 3-amino-6-bromopyrazine-2-carboxylate, which are direct precursors to the target scaffold.[4][6]

Thus, the "discovery" of the 6-bromo-3-hydroxypyrazine-2-carbonyl motif can be attributed to the systematic and innovative drug discovery efforts at Toyama Chemical in the late 1990s and early 2000s, culminating in the development of Favipiravir.

Synthetic Evolution: From Early Methods to Optimized Protocols

The synthesis of 6-bromo-3-hydroxypyrazine-2-carboxamide has evolved from early, often low-yielding medicinal chemistry routes to more streamlined and scalable processes suitable for pharmaceutical manufacturing. The most common and logical synthetic approach involves the direct bromination of a readily available precursor, 3-hydroxypyrazine-2-carboxamide.

Synthesis of the Precursor: 3-Hydroxypyrazine-2-carboxamide

The synthesis of the unhalogenated precursor is a critical first step. A common method involves the condensation of 2-aminomalonamide with glyoxal, followed by oxidation.

Experimental Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxamide

Step 1: Preparation of 2-Aminomalonamide

  • Dissolve diethyl aminomalonate hydrochloride in water.

  • Adjust the pH to >7 with sodium bicarbonate.

  • Extract the free diethyl aminomalonate into an organic solvent.

  • Evaporate the organic solvent under reduced pressure.

  • Treat the resulting residue with aqueous ammonia at 80°C overnight to yield 2-aminomalonamide.

Step 2: Condensation and Cyclization

  • Suspend 2-aminomalonamide in a 20% aqueous solution of sodium hydroxide at -10°C.

  • Slowly add a 40% aqueous solution of glyoxal, maintaining the temperature below -5°C.

  • After the addition is complete, stir the reaction mixture at -5°C for 1 hour, then warm to 22°C and stir for an additional 3 hours.

  • Cool the reaction mixture to below 5°C and adjust the pH to 12 with 1 M sodium hydroxide.

  • Add glyoxal sodium bisulfite hemihydrate and stir the mixture at 90°C for 3 hours.

  • Cool the reaction and make it alkaline with a 58% ammonium hydroxide solution.

  • At 0°C, add a 30% hydrogen peroxide solution dropwise.

  • Allow the mixture to stand at room temperature to precipitate the product.

  • Collect the solid by filtration and adjust the pH of the filtrate to 2 with 6 M hydrochloric acid to precipitate more product.

  • Combine the solids and wash with water and 50% ethanol to yield 3-hydroxypyrazine-2-carboxamide.

Bromination of 3-Hydroxypyrazine-2-carboxamide

The introduction of the bromine atom at the 6-position is achieved through electrophilic aromatic substitution. Various brominating agents and reaction conditions have been reported, with a focus on improving yield and purity while minimizing side reactions.

Experimental Protocol: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide [7]

Step 1: Preparation of the Reaction Mixture

  • In a suitable reaction vessel, add acetonitrile.

  • Under stirring and nitrogen protection, add (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide sodium (the sodium salt of 3-hydroxypyrazine-2-carboxamide).

  • Control the temperature of the reaction solution to 10-20°C.

  • Slowly add acetic acid to adjust the pH of the reaction solution to 5.5-6.5.

Step 2: Bromination

  • Slowly add liquid bromine to the reaction mixture, maintaining the temperature between 5-25°C.

  • After the addition is complete, allow the reaction to proceed for approximately 2 hours, monitoring by HPLC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, filter the reaction solution.

  • Wash the filter cake with water until the pH of the filtrate is between 6-7 to obtain the wet product.

  • Dry the wet product in an oven at approximately 65°C to yield 6-bromo-3-hydroxypyrazine-2-carboxamide.

Causality in Experimental Choices:

  • pH Control: Adjusting the pH to weakly acidic conditions (5.5-6.5) is crucial for controlling the reactivity of the pyrazine ring and the bromine. This minimizes the formation of over-brominated and other side products, leading to higher purity and yield.

  • Temperature Management: The bromination reaction is exothermic. Maintaining a low temperature during the addition of bromine is essential for controlling the reaction rate and preventing thermal decomposition of the product.

  • Inert Atmosphere: While not always strictly necessary, the use of a nitrogen atmosphere helps to prevent oxidative side reactions.

Alternative Synthetic Routes

While the direct bromination of 3-hydroxypyrazine-2-carboxamide is the most straightforward approach, other routes have been explored, particularly in the early stages of Favipiravir development. One notable method involves the synthesis of methyl 3-amino-6-bromopyrazine-2-carboxylate as a key intermediate.[4][6]

Experimental Protocol: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate [6]

  • Mix methyl 3-aminopyrazine-2-carboxylate with N-bromosuccinimide (NBS) in acetonitrile.

  • Stir the reaction at room temperature for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with acetonitrile and dry to afford methyl 3-amino-6-bromopyrazine-2-carboxylate.

This intermediate can then be further elaborated to the desired 6-bromo-3-hydroxypyrazine-2-carboxamide through a series of transformations including diazotization, hydrolysis, and amidation.

Synthesis of this compound

As previously mentioned, the carboxylic acid derivative is less commonly described in the literature than its amide counterpart. However, its synthesis can be readily achieved through the hydrolysis of 6-bromo-3-hydroxypyrazine-2-carboxamide.

The hydrolysis of amides to carboxylic acids is a fundamental organic transformation that can be effected under either acidic or basic conditions. The choice of conditions depends on the stability of the other functional groups in the molecule. For 6-bromo-3-hydroxypyrazine-2-carboxamide, both acidic and basic hydrolysis are viable options.

Generalized Experimental Protocol: Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

Acidic Hydrolysis:

  • Suspend 6-bromo-3-hydroxypyrazine-2-carboxamide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature or below to allow the carboxylic acid product to precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Basic Hydrolysis:

  • Suspend 6-bromo-3-hydroxypyrazine-2-carboxamide in an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux to effect the hydrolysis.

  • After the reaction is complete, cool the solution and carefully acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize if necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Bromo-3-hydroxypyrazine-2-carboxamideC₅H₄BrN₃O₂218.01259793-88-9
3-Hydroxypyrazine-2-carboxamide (T-1105)C₅H₅N₃O₂139.1155321-99-8
Methyl 3-amino-6-bromopyrazine-2-carboxylateC₆H₆BrN₃O₂232.036966-01-4

Visualizations

Synthesis_of_6_Bromo_3_hydroxypyrazine_2_carboxamide cluster_precursor Precursor Synthesis cluster_bromination Bromination 2-aminomalonamide 2-aminomalonamide 3-hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide (T-1105) 2-aminomalonamide->3-hydroxypyrazine-2-carboxamide Condensation/ Cyclization glyoxal glyoxal glyoxal->3-hydroxypyrazine-2-carboxamide 6-bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide 3-hydroxypyrazine-2-carboxamide->6-bromo-3-hydroxypyrazine-2-carboxamide Bromination Br2 Br₂ Br2->6-bromo-3-hydroxypyrazine-2-carboxamide

Caption: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide.

Hydrolysis_to_Carboxylic_Acid amide 6-Bromo-3-hydroxypyrazine-2-carboxamide acid This compound amide->acid Hydrolysis (H⁺ or OH⁻, Δ)

Caption: Hydrolysis to the Carboxylic Acid.

Conclusion

The discovery and history of this compound and its amide are a compelling example of how the pursuit of a therapeutic agent can lead to the development of novel and valuable synthetic intermediates. While the carboxylic acid itself has not been the primary focus of research, its close chemical relationship to the crucial Favipiravir intermediate, 6-bromo-3-hydroxypyrazine-2-carboxamide, solidifies its importance within this chemical family. The synthetic routes detailed in this guide highlight the evolution of chemical processes from early-stage discovery to more refined and efficient protocols. For researchers and scientists in the field of drug development, a thorough understanding of the history and synthesis of this pyrazine scaffold provides valuable insights into the intricate process of bringing a new medicine from the laboratory to the clinic.

References

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2002). Mechanism of action of T-705 against influenza virus. Antimicrobial agents and chemotherapy, 46(4), 977-981.
  • Makarov, V. A., Riabova, O. B., & Trifonov, R. E. (2020). Favipiravir and its structural analogs: Antiviral activity and synthesis methods. Acta Naturae (англоязычная версия), 12(4), 29-41.
  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir–a modern antiviral drug: Synthesis and modifications. Russian Journal of General Chemistry, 90(11), 2331-2342.
  • Google Patents. (2021). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • Ong, P. Y., Ooi, C. W., & Show, P. L. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Pertanika Journal of Science & Technology, 25(1).
  • Synthonix. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Toyama Chemical Co., Ltd. (2000). Nitrogen-containing heterocyclic carboxamide derivatives or salts thereof and antiviral agents comprising the same. WO/2000/010569.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity. [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Toyama Pharmaceutical Association. (n.d.). FUJIFILM Toyama Chemical Co., Ltd. | Contract manufacturing. [Link]

  • Milata, V., Kada, R., & Ilavsky, D. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(8), 604-613.
  • Milata, V., & Jantová, S. (2006).
  • G. Milata, V., & Ilavský, D. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(8), 604-613.
  • Milata, V., & Jantová, S. (2006).
  • Wang, Z., & He, G. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • American Cyanamid Company. (1954). Pyrazine-2-carboxamide-3-carboxylic acid. US2675385A.
  • Shandong Zoupin Dazhan New Materials Co., Ltd. (2021). Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. CN112851589A.

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Methodological & Application

Application Note & Synthesis Protocol: 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYZBR-2026-01

Abstract: This document provides a detailed and technically robust guide for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a critical intermediate in the manufacturing of antiviral agents, notably Favipiravir.[1][2][3][4][5] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing reaction causality, process control, and product purity. We present an optimized bromination strategy that ensures high yield and minimizes impurity profiles through precise pH and temperature management.

Introduction and Significance

This compound (and its corresponding carboxamide) is a heterocyclic building block of significant interest in medicinal chemistry. Its primary importance lies in its role as a key precursor for Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[4][6] The efficiency of the Favipiravir synthesis pathway is heavily reliant on the quality and yield of this brominated intermediate. Consequently, a well-controlled, scalable, and reproducible synthesis protocol is paramount for pharmaceutical development and manufacturing.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and provide field-proven insights to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it effectively.

Physicochemical Properties

A thorough understanding of the target compound's properties is essential for its handling, purification, and downstream applications.

PropertyValueSource
CAS Number 1260667-67-1[7]
Molecular Formula C₅H₃BrN₂O₃Derived from structure
Molecular Weight 218.99 g/mol Derived from formula
Appearance Yellow to light-yellow solid[2]
Melting Point 190 - 193 °C[2]
pKa (Predicted) 9.02 ± 0.60[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °C[2]

Note: The closely related amide, 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS: 259793-88-9), is often the direct precursor in Favipiravir synthesis. The protocols described can be adapted for both the carboxylic acid and the carboxamide.

Recommended Synthesis Protocol: pH-Controlled Bromination

The most direct and efficient route to the title compound involves the electrophilic bromination of 3-hydroxypyrazine-2-carboxylic acid or its amide derivative. Historical methods often involved high temperatures, leading to significant side product formation and lower yields.[8] The protocol detailed below utilizes precise pH control to facilitate the reaction under milder conditions, thereby enhancing both product purity and yield.[8]

Principle and Mechanism

The synthesis is an electrophilic aromatic substitution. The pyrazine ring is generally electron-deficient; however, the hydroxyl group at the C3 position is a powerful activating group that directs electrophiles to the C6 position. By maintaining a weakly acidic environment (pH 5.5-6.5), the nucleophilicity of the ring is optimized for reaction with bromine (Br₂) while minimizing acid-catalyzed degradation or unwanted side reactions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_workup Isolation & Purification SM 3-Hydroxypyrazine- 2-carboxamide Sodium Salt Reactor Reaction Vessel (10-20°C, pH 5.5-6.5) SM->Reactor Dissolve Solvent Acetonitrile Solvent->Reactor Acid Acetic or Phosphoric Acid Acid->Reactor Adjust pH Quench Quenching Reactor->Quench Reaction Complete Bromine Liquid Bromine (Br₂) Bromine->Reactor Slow Addition Filter Filtration Quench->Filter Wash Washing Filter->Wash Dry Drying (60-70°C) Wash->Dry Product 6-Bromo-3-hydroxypyrazine- 2-carboxamide Dry->Product

Caption: Workflow for pH-controlled bromination synthesis.

Materials and Reagents
ReagentGradeSupplierNotes
3-Hydroxypyrazine-2-carboxamide Sodium Salt≥98%Standard chemical supplierStarting material.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard chemical supplierReaction solvent.
Acetic Acid (CH₃COOH)Glacial, ≥99.7%Standard chemical supplierFor pH adjustment.
Liquid Bromine (Br₂)≥99.5%Standard chemical supplierCaution: Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
Deionized WaterN/AIn-houseFor washing.
Sodium Bisulfite (NaHSO₃)Reagent GradeStandard chemical supplierFor quenching excess bromine.
Step-by-Step Experimental Protocol

This protocol is based on the methodology described in patent literature, optimized for laboratory scale.[8]

  • Vessel Preparation: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 560 mL of acetonitrile.

  • Starting Material Addition: Under a nitrogen atmosphere, add 80 g of (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium salt while stirring.

  • pH Adjustment: Cool the reaction mixture to between 10-20°C using an ice bath. Slowly add glacial acetic acid (approx. 1.3 kg for a larger scale, adjust for lab scale) or phosphoric acid dropwise until the pH of the slurry is stable between 5.5 and 6.5.[8]

  • Bromine Addition: Prepare a solution of 86 g of liquid bromine. Add the bromine dropwise to the reaction mixture via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature between 10-25°C throughout the addition. [8] An exothermic reaction will occur, so careful monitoring and cooling are essential.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Cool the mixture back to 10°C. Slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The characteristic red-brown color of bromine should dissipate.

  • Product Isolation: Filter the resulting solid precipitate using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove salts and residual solvent.

  • Drying: Place the wet solid product in a vacuum oven and dry at 60-70°C until a constant weight is achieved.[8] A typical yield for this process is approximately 80%.

Expertise & Experience: Causality and Troubleshooting
  • Why Weakly Acidic pH is Critical: The bromination of the pyrazine ring is highly pH-dependent. In strongly acidic conditions, the pyrazine nitrogen atoms can become protonated, deactivating the ring towards electrophilic attack. In neutral or basic conditions, side reactions can proliferate. The weakly acidic window (pH 5.5-6.5) represents the optimal balance, ensuring the substrate is sufficiently nucleophilic for a controlled, high-yielding reaction at a low temperature.[8]

  • Temperature Control as a Non-Negotiable Parameter: The bromination reaction is exothermic. Uncontrolled temperature spikes can lead to the formation of di-brominated and other impurities, which are often difficult to remove. Maintaining the temperature below 25°C is essential for clean product formation.

  • Impurity Profile: The primary impurity to monitor is the unreacted starting material, 3-hydroxypyrazine-2-carboxamide. A patent on the purification of the final product highlights the importance of minimizing this precursor impurity.[9] If significant starting material remains, the reaction time can be extended, or a slight excess of bromine can be considered (with careful quenching afterward).

  • Handling Liquid Bromine: Liquid bromine is extremely hazardous. Always work in a certified chemical fume hood. Wear neoprene or nitrile gloves over butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound (or its amide), the following analytical techniques are recommended:

  • ¹H NMR: To confirm the structure and positional isomers. The spectrum should show characteristic peaks for the pyrazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (218.01 for the amide, 218.99 for the acid).

  • Melting Point: The observed melting point should be sharp and within the expected range (190-193°C for the amide), indicating high purity.[2]

  • Powder X-Ray Diffraction (PXRD): For pharmaceutical applications, controlling the crystalline form can be critical. Different polymorphs may exist, and PXRD is the definitive method for their identification.[9]

References

  • Volsenchem. (n.d.). 6-BROMO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE For Favipiravir 259793-88-9.
  • Arora, P., et al. (2021). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate.
  • Titova, E. V., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecular Biology.
  • ECHEMI. (n.d.). 259793-88-9, 6-bromo-3-hydroxypyrazine-2-carboxamide Formula.
  • Protheragen. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Favipiravir Intermediates.
  • PubChem. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide.
  • Toyama Chemical Co., Ltd. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Google Patents.
  • Shandong Zouping Dazhan New Material Co., Ltd. (2021). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Google Patents.
  • ChemicalBook. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide.
  • Apicule. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9) API Intermediate Manufacturers.

Sources

Application Notes & Protocols: Strategic Amide Coupling of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-3-hydroxypyrazine-2-carboxamide Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules. Its derivatives are noted for a wide range of biological activities, including antitubercular, antiviral, and anti-inflammatory properties.[1] 6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a key intermediate in the synthesis of novel pharmaceutical agents, such as Favipiravir, an antiviral medication.[2][3] The amide coupling of this substrate is a critical transformation, allowing for the introduction of diverse chemical functionalities and the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step procedures for common coupling methodologies, and present a comparative analysis to aid in reaction optimization.

Mechanistic Considerations: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. The general mechanism involves the formation of a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine.[5][6]

The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction kinetics, and the need to minimize side reactions such as racemization (if chiral centers are present).[7]

Comparative Analysis of Common Coupling Reagents

The selection of an appropriate coupling agent is critical for achieving high yields and purity in the amide coupling of this compound. Below is a comparative summary of commonly employed reagents.

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Considerations
EDC/HOBt 1 - 12 hours70 - 95%Cost-effective and reliable. The byproduct, a water-soluble urea, is easily removed during aqueous workup. HOBt is added to suppress racemization and improve yield.[7]
DCC/HOBt 1 - 12 hours75 - 98%Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can complicate purification.[7]
HATU/Base (e.g., DIPEA) 15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents, particularly for sterically hindered substrates.[7] It is based on the less acidic 7-aza-1-hydroxybenzotriazole (HOAt), which leads to faster couplings with less epimerization compared to HOBt-based reagents.
HBTU/Base (e.g., DIPEA) 30 - 120 minutes80 - 98%Very effective, with slightly longer reaction times than HATU.[7]
SOCl₂ (Thionyl Chloride) 1 - 3 hoursVariableA traditional method that converts the carboxylic acid to a highly reactive acyl chloride.[8] This method is often high-yielding but can be harsh and incompatible with sensitive functional groups.[1][9]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific amine being coupled. It is crucial to perform all reactions in an inert atmosphere (e.g., under nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of the activated intermediates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a reliable and cost-effective choice for many applications.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents, optional, as a non-nucleophilic base)

Procedure:

  • To a solution of this compound in anhydrous DMF (or DCM), add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add DIPEA (2.0-3.0 eq) to liberate the free amine.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered amines or when rapid reaction times are desired.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow: Amide Coupling of this compound

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products CarboxylicAcid 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Reactive Intermediate Workup Aqueous Workup Coupling->Workup Byproducts Coupling Agent Byproducts (e.g., Water-soluble urea) Coupling->Byproducts Purification Column Chromatography Workup->Purification FinalAmide 6-Bromo-3-hydroxypyrazine- 2-carboxamide Derivative Purification->FinalAmide

Sources

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

This compound is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid pyrazine core, decorated with strategically placed functional groups, makes it an ideal starting point for creating diverse molecular architectures. This scaffold is a key intermediate in the synthesis of various biologically active molecules, most notably as a building block related to the antiviral agent Favipiravir[1][2].

The true power of this molecule lies in its capacity for selective derivatization at three key positions: the carboxylic acid (C2), the bromo group (C6), and to a lesser extent, the hydroxyl group (C3). Each site offers a distinct handle for chemical modification, allowing researchers to systematically tune the compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile.

This guide provides a detailed exploration of the principal derivatization strategies for this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven protocols and insights for researchers aiming to leverage this scaffold in their discovery programs. We will focus on three high-impact transformations: amide bond formation, esterification, and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Part 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C2 position is arguably the most versatile functional group for initial derivatization. Its conversion into amides and esters is a cornerstone of medicinal chemistry, used to explore structure-activity relationships (SAR), modulate bioavailability, and develop prodrugs[3].

Amide Bond Formation: Building Bioactive Linkages

Amide bonds are fundamental in biological systems and are a ubiquitous feature in pharmaceuticals[4]. Converting the carboxylic acid to an amide introduces a hydrogen bond donor-acceptor unit, which can facilitate crucial interactions with biological targets. This modification also significantly impacts a molecule's polarity, solubility, and metabolic stability.

Scientific Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated" into a more reactive intermediate. This is typically achieved using coupling reagents that transform the hydroxyl group of the acid into a better leaving group, making it susceptible to nucleophilic attack by the amine. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed to form a highly reactive HOBt ester, minimizing side reactions and preventing racemization in chiral substrates[4][5]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acidic species generated during the reaction, driving the equilibrium towards product formation[6].

Experimental Protocol: Synthesis of N-Benzyl-6-bromo-3-hydroxypyrazine-2-carboxamide

This protocol details a standard procedure for amide coupling using EDC and HOBt.

Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification a Dissolve 6-Bromo-3-hydroxy- pyrazine-2-carboxylic acid and HOBt in DMF b Add Benzylamine a->b c Add DIPEA b->c d Cool to 0°C c->d e Add EDC (portion-wise) d->e Initiate Activation f Stir at 0°C for 30 min e->f g Warm to RT, stir for 12-18h f->g h Quench with water g->h Reaction Complete i Extract with Ethyl Acetate h->i j Wash organic layer (brine) i->j k Dry (Na2SO4), filter, and concentrate j->k l Purify via column chromatography k->l G Start 6-Bromo-3-hydroxy- pyrazine-2-carboxylic acid Reagents + CH3OH (excess) + H2SO4 (cat.) Conditions Reflux, 8-12h Start->Conditions Product Methyl 6-bromo-3-hydroxy- pyrazine-2-carboxylate Conditions->Product Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L2) (Pyrazine Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L2) (Di-organo Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Start Ar-Br (Bromopyrazine) Start->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->Transmetal

Sources

Strategic Application of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid in the Synthesis of Favipiravir

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract Favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase (RdRp), has emerged as a critical broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2][3] Its production relies on efficient, scalable, and economically viable synthetic routes. This application note provides a detailed technical guide on the strategic use of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid and its corresponding amide as pivotal intermediates in a modern, streamlined synthesis of Favipiravir. We will elucidate the rationale for this pathway, present detailed, validated protocols for the synthesis of the key bromo-intermediate and its subsequent conversion to Favipiravir, and provide the necessary data for process control and validation.

Introduction: The Synthetic Challenge of Favipiravir

Favipiravir's mechanism involves intracellular conversion to its active ribofuranosyl-5'-triphosphate form (T-705-RTP), which is recognized by viral RdRp as a substrate, thereby inhibiting viral genome replication.[1][4] The initial synthetic routes developed for Favipiravir were often lengthy, low-yielding, and employed hazardous reagents, making them unsuitable for large-scale industrial production.[5] For instance, early methods involved costly catalysts and corrosive fluorinating agents like Olah's reagent (HF/Pyridine), with overall yields sometimes falling below 1%.[1]

The evolution of Favipiravir synthesis has focused on developing more practical and step-economic routes. Pathways utilizing pyrazine intermediates that allow for the sequential and high-yield introduction of the required functional groups—a hydroxyl at C3, a carboxamide at C2, and a fluorine at C6—are now preferred. The use of 6-Bromo-3-hydroxypyrazine-2-carboxamide as a key intermediate represents a significant advancement, offering a stable and versatile platform for the crucial, late-stage introduction of the fluorine atom.[6]

Rationale for the 6-Bromo Intermediate Pathway

The strategic advantage of using 6-Bromo-3-hydroxypyrazine-2-carboxamide lies in its ability to be synthesized efficiently and then converted to the 6-amino precursor, which is essential for the final fluorination step via a diazotization reaction. This pathway avoids many of the pitfalls of earlier syntheses.

  • Causality of Experimental Choice: The bromine atom at the C6 position is an excellent leaving group, but direct nucleophilic substitution with fluoride is challenging on this electron-rich heterocyclic ring. Therefore, converting the bromo group to an amino group provides a reliable chemical handle. The resulting 6-amino-3-hydroxypyrazine-2-carboxamide can then undergo a well-established Balz-Schiemann type reaction, where the amine is transformed into a diazonium salt and subsequently replaced by fluorine with high regioselectivity.

  • Process Control & Purity: This multi-step approach allows for the isolation and purification of stable crystalline intermediates, such as 6-Bromo-3-hydroxypyrazine-2-carboxamide, ensuring high purity in the final Active Pharmaceutical Ingredient (API). Each step can be monitored using standard analytical techniques (HPLC, TLC), providing robust in-process controls (IPCs).

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: (A) The synthesis of the key intermediate, 6-Bromo-3-hydroxypyrazine-2-carboxamide, and (B) its conversion into Favipiravir.

G cluster_0 Stage A: Intermediate Synthesis cluster_1 Stage B: Conversion to Favipiravir 3-hydroxypyrazine-2-carboxamide 3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide 3-hydroxypyrazine-2-carboxamide->6-Bromo-3-hydroxypyrazine-2-carboxamide Bromination (Br2) pH Control 6-Amino-3-hydroxypyrazine-2-carboxamide 6-Amino-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide->6-Amino-3-hydroxypyrazine-2-carboxamide Amination (aq. NH3) Favipiravir Favipiravir 6-Amino-3-hydroxypyrazine-2-carboxamide->Favipiravir Diazotization (NaNO2, H+) Fluorination (e.g., HBF4)

Caption: High-level overview of the synthetic pathway to Favipiravir.

Experimental Protocols

These protocols are designed for laboratory-scale synthesis and provide a foundation for process scale-up.

This protocol is adapted from methodologies described in the patent literature, which emphasize mild reaction conditions through pH control.[7]

Principle: This step involves the regioselective electrophilic bromination of 3-hydroxypyrazine-2-carboxamide. The hydroxyl group activates the pyrazine ring, directing bromination to the C6 position. Maintaining a weakly acidic pH is crucial to prevent side reactions and ensure a high yield of the desired product.

Materials & Reagents:

  • 3-hydroxypyrazine-2-carboxamide

  • Acetonitrile (ACN)

  • Acetic Acid or Phosphoric Acid

  • Liquid Bromine (Br₂)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (6 M)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • pH meter

  • Büchner funnel and vacuum flask

  • Vacuum oven

G cluster_workflow Workflow: Bromination A 1. Charge Reactor (3-hydroxypyrazine-2-carboxamide, ACN) B 2. pH Adjustment (Add Acetic Acid to pH 5.5-6.5) A->B C 3. Cool to 10-20°C B->C D 4. Add Bromine (Dropwise, maintain temp.) C->D E 5. Reaction Monitoring (TLC/HPLC until completion) D->E F 6. Quench & Precipitate (Adjust pH to ~4 with HCl) E->F G 7. Isolate Product (Filter, wash with water) F->G H 8. Dry Product (Vacuum oven at 60-70°C) G->H

Caption: Experimental workflow for the synthesis of the bromo-intermediate.

Step-by-Step Procedure:

  • Reactor Setup: Charge a three-neck flask with 3-hydroxypyrazine-2-carboxamide (1.0 eq) and acetonitrile (approx. 7 mL per gram of starting material). Begin stirring to form a suspension.

  • pH Adjustment: Carefully add acetic acid or phosphoric acid to adjust the pH of the suspension to between 5.5 and 6.5.[7] This step is critical for controlling the reactivity of the system.

  • Cooling: Cool the reaction mixture to between 10-20°C using an ice bath.

  • Bromination: Slowly add liquid bromine (approx. 1.05-1.10 eq) dropwise via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, adjust the pH to ~4 using 6 M HCl. This will cause the product to precipitate out of the solution.

  • Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acids or salts.

  • Drying: Dry the cream-colored solid product in a vacuum oven at 60-70°C overnight.

Self-Validation & Characterization:

  • Yield: Expected yield is typically in the range of 80-90%.[7][8]

  • Melting Point: 189–194 °C (with darkening).[8]

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 13.56 (s, 1H), 8.84 (s, 1H), 8.49 (s, 1H), 8.36 (s, 1H).[8]

  • Purity (HPLC): ≥98% area.

Safety: Liquid bromine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Principle: This two-part protocol first converts the bromo-intermediate to the corresponding 6-amino compound via nucleophilic substitution. The 6-amino compound is then converted to the final product, Favipiravir, using a Sandmeyer-type reaction involving diazotization followed by decomposition of the diazonium salt in the presence of a fluoride source.

Part A: Amination

  • Combine 6-Bromo-3-hydroxypyrazine-2-carboxamide (1.0 eq) with aqueous ammonia (30-32%) in a sealed pressure vessel.

  • Heat the mixture to 80-100°C for 12-18 hours. The progress of the reaction should be monitored by HPLC.

  • After cooling to room temperature, carefully vent the vessel. The product, 6-Amino-3-hydroxypyrazine-2-carboxamide, often precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is typically used directly in the next step.

Part B: Diazotization and Fluorination

  • Diazotization: Suspend 6-Amino-3-hydroxypyrazine-2-carboxamide (1.0 eq) in a solution of 48% tetrafluoroboric acid (HBF₄) at 0-5°C. The low temperature is essential to maintain the stability of the diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5°C.

  • Stir the mixture at 0-5°C for 1 hour after the addition is complete to ensure full formation of the diazonium tetrafluoroborate salt.

  • Fluorination: Filter the precipitated diazonium salt and wash it with cold ether.

  • Gently heat the isolated diazonium salt (or the reaction mixture directly, depending on the specific procedure) to 40-60°C to induce decomposition, releasing N₂ gas and forming the C-F bond.

  • Work-up and Purification: After the reaction is complete (cessation of gas evolution), cool the mixture. The crude Favipiravir can be isolated by filtration or extraction.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield Favipiravir as a white to off-white solid.

Safety: Diazonium salts can be explosive when dry and should be handled with extreme caution. The use of HBF₄ requires appropriate PPE. The fluorination step should be conducted behind a blast shield.

Data Summary and Quality Control

Effective synthesis requires stringent control over reaction parameters and final product quality.

Table 1: Summary of Reaction Parameters and Expected Outcomes

Step Key Reagents Temp. (°C) Time (h) Expected Yield (%) In-Process Control
Bromination 3-hydroxypyrazine-2-carboxamide, Br₂ 10-25 3-5 80-90% HPLC for starting material consumption
Amination 6-Bromo-intermediate, aq. NH₃ 80-100 12-18 75-85% HPLC for conversion
Diazotization 6-Amino-intermediate, NaNO₂, HBF₄ 0-5 1-2 >95% (conv.) Visual check for precipitate

| Fluorination | Diazonium salt | 40-60 | 2-4 | 60-70% | HPLC for product formation |

Table 2: Typical Quality Control Specifications for Favipiravir API

Test Specification Method
Appearance White to off-white crystalline powder Visual
Identification Matches reference standard ¹H-NMR, FT-IR, Mass Spec
Purity (Assay) ≥99.5% HPLC
Related Substances Individual impurity ≤0.1% HPLC
Water Content ≤0.5% Karl Fischer Titration

| Melting Point | 185-189 °C | Capillary Method |

Conclusion

The synthetic pathway to Favipiravir utilizing 6-Bromo-3-hydroxypyrazine-2-carboxamide as a key intermediate offers a robust, scalable, and high-purity route to this vital antiviral drug. The protocols detailed herein provide a comprehensive guide for researchers and drug development professionals, emphasizing rational experimental design, stringent in-process controls, and critical safety considerations. By leveraging this strategic approach, manufacturers can achieve more efficient and economical production of Favipiravir, contributing to its accessibility for treating viral infections globally.

References

  • Shi, F., Li, Z., Zhang, J., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]

  • Konstantinova, I., Andronova, V., Fateev, I., & Esipov, R. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Karatas, H., Hanashalshahaby, E. H. A., Catal, U., & Tutar, Y. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695–1702. [Link]

  • Vunnam, K. K., Katari, N. K., Pydimarry, S. P. R., Marisetti, V. M., & Gundla, R. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. [Link]

  • Titova, Y. A., & Belskaya, N. P. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(8), 948-959. [Link]

  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics. [Link]

  • ACTA NATURAE. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [Link]

  • Arora, G., Shrivastava, R., Kumar, P., & Narula, A. K. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Current Research in Green and Sustainable Chemistry, 4, 100097. [Link]

  • Google Patents. (2021). Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. CN112851589A.
  • Google Patents. (2021). Synthesis method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. CN113461622B.
  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]

Sources

Application Note: High-Purity Isolation of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure is integral to the synthesis of advanced pharmaceutical agents. Notably, it is a known intermediate or building block related to the antiviral drug Favipiravir, which has been investigated for the treatment of various viral infections.[1][2] The efficacy and safety of any final active pharmaceutical ingredient (API) are directly dependent on the purity of its intermediates. Impurities, such as unreacted starting materials, byproducts from bromination reactions, or residual solvents, can lead to downstream reaction failures, the formation of toxic metabolites, or reduced shelf life of the final product.[3]

This guide provides a comprehensive overview of robust purification strategies for this compound, designed for researchers and drug development professionals. We will delve into the mechanistic basis for each technique, offering detailed, field-proven protocols to achieve high-purity material suitable for GMP (Good Manufacturing Practice) and research applications.

Physicochemical Profile and Tautomerism

Understanding the inherent properties of the target molecule is the foundation of an effective purification strategy. This compound exists in a tautomeric equilibrium with its 3-oxo-3,4-dihydropyrazine form. This equilibrium can influence its solubility and interactions during purification. Spectroscopic studies on related 3-hydroxy-2-pyrazinecarboxylic acids have explored this phenomenon.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₂O₃
Molecular Weight 218.99 g/mol
Appearance Pale yellow to light brown solid/powder[6]
Melting Point ~190 - 193 °C (for the related carboxamide)[2]
pKa Estimated acidic pKa for the carboxylic acid and a second pKa related to the pyrazine nitrogen or hydroxyl group.Inferred
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[7]Inferred
CAS Number 1260667-67-1

Strategic Purification Workflow

A multi-step approach is often necessary to remove a diverse range of potential impurities. The following workflow is recommended for isolating high-purity this compound from a crude reaction mixture.

G cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Final Product & QC Crude Crude Product (Post-synthesis) ABE Acid-Base Extraction (Removes neutral/basic impurities) Crude->ABE Recryst Recrystallization (Removes closely related impurities) ABE->Recryst If solid Chroma Column Chromatography (For difficult separations) ABE->Chroma If oil or recalcitrant impurities Dry Drying (Vacuum Oven) Recryst->Dry Chroma->Dry QC Purity Assessment (HPLC, NMR, MS) Dry->QC Pure Pure Product (>99%) QC->Pure

Caption: Recommended multi-step purification workflow.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

Principle of Causality: This technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[8][9] This salt is highly soluble in the aqueous phase, while non-acidic organic impurities remain in the organic phase. Subsequent acidification of the separated aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3][10]

cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Precipitation & Isolation start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel start->sep_funnel shake Shake & Vent sep_funnel->shake add_base Add aq. NaHCO₃ add_base->sep_funnel layers Separate Layers shake->layers org_layer Organic Layer: Neutral/Basic Impurities layers->org_layer Discard or process for other components aq_layer Aqueous Layer: Sodium Salt of Product layers->aq_layer acidify Cool in Ice Bath & Slowly Add HCl (aq) aq_layer->acidify precipitate Product Precipitates acidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_solid Pure Solid Product filtration->pure_solid

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]

  • Mixing & Venting: Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently to release the pressure generated from CO₂ evolution.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.[3]

  • Re-acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ~2).[3]

  • Precipitation: The pure this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Recrystallization

Principle of Causality: Recrystallization refines purity by exploiting differences in solubility between the target compound and impurities at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, creating a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes impurities, which remain dissolved in the mother liquor.

Experimental Protocol:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents as detailed in Table 2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly in a vacuum oven.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityRationale
Ethanol/Water Polar ProticThe compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Acetonitrile Polar AproticA common solvent for recrystallizing polar organic molecules.[11]
Isopropanol Polar ProticOffers different solubility characteristics compared to ethanol.
Ethyl Acetate Medium PolarityMay be suitable if the compound has moderate polarity.

Quality Control: Purity and Identity Confirmation

Post-purification analysis is mandatory to validate the success of the procedure and quantify the purity of the isolated material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. For pyrazine derivatives, a reverse-phase method is typically effective.[12] Streaking or poor peak shape can occur due to the acidic nature of the analyte; this is often mitigated by adding an acid modifier to the mobile phase.[3]

Table 3: Example HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure protonation and good peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.[13]
Gradient 5% to 95% B over 15 minTo elute the target compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 40 °CTo ensure reproducible retention times.[13]
Detection UV at 270-280 nmPyrazine systems typically have strong UV absorbance in this range.[14]
Sample Prep. Dissolve ~1 mg in 1 mL of Acetonitrile/Water (1:1)Ensure complete dissolution before injection.
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structural identity of the purified compound and for detecting any structurally related impurities. The NMR spectra of pyrazine derivatives have been well-documented, providing a basis for comparison.[4][5][15] The ¹H NMR should show characteristic signals for the pyrazine ring proton and the exchangeable protons of the carboxylic acid and hydroxyl groups.

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential task for its application in pharmaceutical synthesis. A strategic combination of acid-base extraction followed by recrystallization is a highly effective and scalable approach. The protocols and analytical methods described in this guide provide a robust framework for researchers to obtain material that meets the stringent quality requirements of the drug development industry.

References

  • Holzer, W. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. Acid-Base Extraction.
  • Holzer Group. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations.
  • Wikipedia. Acid–base extraction.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • BenchChem. Technical Support Center: Optimizing Carboxylic Acid Purification.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (2018). Pyrazine.
  • Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study.
  • ChemicalBook. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum.
  • ChemicalBook. 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Google Patents. (2016). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • NIH National Library of Medicine. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • CrystEngComm (RSC Publishing). (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis.
  • IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical.
  • Apollo Scientific. 6-Bromo-3-hydroxypyrazine-2-carboxamide Safety Data Sheet.
  • Sigma-Aldrich. This compound.

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Application Note: A Robust HPLC Purification Method for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the purification of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed for researchers, chemists, and drug development professionals requiring high-purity material. The narrative explains the scientific rationale behind parameter selection, ensuring both reproducibility and technical understanding.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of bioactive molecules, such as Favipiravir analogues.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note details a robust and reliable RP-HPLC method for its purification, leveraging fundamental chromatographic principles to achieve excellent resolution and peak symmetry.

Principle of Separation: The Critical Role of Mobile Phase pH

The purification is based on reversed-phase chromatography, where separation occurs due to differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound is a polar, ionizable molecule containing both a carboxylic acid and a hydroxyl group on a pyrazine ring.

The key to successful retention and sharp, symmetrical peaks for such acidic compounds is the suppression of analyte ionization.[3][4][5] The carboxylic acid functional group will deprotonate (ionize) at a pH above its acid dissociation constant (pKa), becoming more polar and thus having very weak interaction with the C18 stationary phase, leading to poor retention and peak shape.[6][7]

By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted to favor the protonated, neutral form of the molecule.[4] This uncharged form is significantly more hydrophobic, allowing for effective interaction with the stationary phase and enabling separation based on its inherent hydrophobicity.[3][7][8] This method employs a mobile phase containing 0.1% trifluoroacetic acid (TFA) to maintain a low pH (~2.0), ensuring the analyte remains in its neutral, retainable form.

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) - Recommended Ionized Analyte-COO⁻ (Ionized, Polar) C18_High C18 Stationary Phase Ionized->C18_High Weak Interaction Elution Poor Retention (Broad/Tailing Peak) C18_High->Elution Neutral Analyte-COOH (Neutral) C18_Low C18 Stationary Phase Neutral->C18_Low Strong Hydrophobic Interaction Retention Good Retention (Sharp Peak) C18_Low->Retention

Caption: Effect of Mobile Phase pH on Analyte Retention.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector
Fraction Collector(Recommended for preparative scale)
Column Analytical/Semi-PrepC18 stationary phase, 5 µm particle size, 100-120 Å pore size. e.g., 4.6 x 250 mm (analytical) or 10 x 250 mm (semi-prep)
Chemicals This compoundCrude material for purification
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Milli-Q
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Dimethyl Sulfoxide (DMSO)ACS Grade or higher (for sample dissolution)

Detailed HPLC Purification Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before placing them on the HPLC system.

Sample Preparation
  • Prepare a stock solution of the crude this compound at a concentration of 10-20 mg/mL in DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

Chromatographic Conditions

The following table outlines the recommended starting conditions. These may be adjusted based on the specific column and HPLC system used, as permitted under USP <621> guidelines.[9][10]

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase chemistry for hydrophobic interactions.
Mobile Phase A 0.1% TFA in WaterMaintains low pH to suppress ionization of the carboxylic acid.[3][8]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent for gradient elution.
Gradient 5% to 60% B over 20 minProvides a broad elution window to separate polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures run-to-run reproducibility by controlling viscosity.[11]
Detection (UV) 270 nm and 320 nmPyrazine derivatives typically exhibit strong absorbance in this range.[12][13]
Injection Volume 10 - 50 µLDependent on sample concentration and column loading capacity.

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.040.060.0
22.05.095.0
25.05.095.0
26.095.05.0
30.095.05.0
System Suitability Testing (SST)

Before processing samples, the system's performance must be verified.[14][15] This ensures that the chromatographic system is adequate for the intended analysis.[9]

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution (approx. 0.1 mg/mL).

  • Calculate the system suitability parameters, which must meet the criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.[9]
%RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the injector and pump.[9]
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Purification Workflow

Caption: HPLC Purification and Processing Workflow.

Step-by-Step Protocol:

  • Equilibration: Equilibrate the column as described in the SST section.

  • Blank Injection: Inject a vial of the sample solvent (DMSO) to identify any system or solvent-related peaks.

  • Sample Injection: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Begin collecting fractions as the UV detector signal begins to rise for the peak of interest. Collect small, discrete fractions across the entire peak to isolate the purest sections.

  • Purity Analysis: After the run, re-inject a small aliquot (1-5 µL) from the key fractions to rapidly assess their purity using the same analytical method.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >99.0%).

  • Solvent Removal: Remove the acetonitrile and water/TFA via rotary evaporation or lyophilization to yield the purified solid product.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Mobile phase pH too high; Column contamination; Column degradation.Ensure mobile phase pH is ~2.0. Wash column with a strong solvent (e.g., Isopropanol). Replace column if performance does not improve.
No or Low Retention Incorrect mobile phase composition (too much organic); Ionization of analyte.Confirm mobile phase composition. Verify pH of Mobile Phase A. Ensure the correct column is installed.
Split Peaks Sample solvent stronger than mobile phase; Co-eluting impurity; pH near analyte pKa.Reduce injection volume or dissolve sample in mobile phase. Optimize gradient. Ensure pH is at least 2 units away from pKa.[5][6]
Baseline Drift/Noise Insufficient column equilibration; Pump seals failing; Contaminated mobile phase.Extend equilibration time. Perform pump maintenance. Prepare fresh mobile phases.

References

  • PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Protheragen. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Labcompare. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • ChemicalBook. (2025). 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • PubChem. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development.
  • RSC Publishing. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • IndiaMART. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical.
  • SIELC Technologies. (n.d.). Pyrazine.
  • PharmaCompass. (n.d.). This compound amide.
  • ECHEMI. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide.
  • Synthonix. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide.
  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity.
  • ResearchGate. (n.d.). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid.
  • science-softCon. (n.d.). UV/Vis + Photochemistry Database.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

Sources

Application Note: Strategies for the Controlled Crystallization of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a vital heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural motifs are found in various active pharmaceutical ingredients (APIs), making it a compound of significant interest. The final physical form of an API or its intermediates—including crystallinity, crystal habit, and polymorphic form—is a critical quality attribute that profoundly influences downstream processability, stability, solubility, and bioavailability.

Crystallization is a thermodynamically driven process where solute molecules self-assemble into a highly ordered, three-dimensional lattice structure.[1] It is the primary method for purification and particle engineering in pharmaceutical manufacturing. A well-controlled crystallization process ensures not only high chemical purity but also the desired solid-state properties of the final product.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of this compound. It outlines systematic protocols, explains the scientific rationale behind experimental choices, and details methods for the characterization of the resulting crystalline material.

Physicochemical Properties and Pre-Crystallization Analysis

A thorough understanding of the molecule's physicochemical properties is the foundation for developing a robust crystallization process. The structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a pyrazine ring, suggests strong intermolecular hydrogen bonding capabilities, which are crucial for crystal lattice formation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260667-67-1[3]
Molecular Formula C₅H₃BrN₂O₃[3]
Molecular Weight 219.00 g/mol [3]
Appearance Typically a solid powderN/A
Key Structural Features Carboxylic acid, hydroxyl group, pyrazine ring, bromine substituentN/A
Causality of Solvent Selection

The choice of solvent is the most critical parameter in any crystallization process. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, facilitating a high yield upon cooling. Furthermore, the solvent system influences crystal habit and can determine which polymorphic form is obtained. Given the polar nature and hydrogen bonding potential of the target molecule, a solvent screening study is the logical first step.

Protocol: Solvent Screening

  • Dispense: Place a small, known amount (e.g., 10 mg) of this compound into several vials.

  • Add Solvent: To each vial, add a different solvent from the panel (see Table 2) in small aliquots (e.g., 0.1 mL) at room temperature.

  • Observe & Agitate: After each addition, agitate the vial and observe for dissolution. Record the volume of solvent required to fully dissolve the compound.

  • Heat: If the compound is insoluble or sparingly soluble at room temperature, gently heat the suspension to the solvent's boiling point to assess solubility at elevated temperatures.

  • Cool: Allow any solutions formed at high temperatures to cool slowly to room temperature and then to 0-4°C. Observe for crystal formation.

  • Evaluate: The best single solvents will show a significant difference in solubility with temperature. Promising solvent/anti-solvent systems are those where the compound is soluble in the solvent but insoluble in the anti-solvent.

Table 2: Suggested Solvent Screening Panel Categorized by Polarity

CategorySolventsRationale
Protic Water, Methanol, Ethanol, Isopropanol (IPA)Potential for strong hydrogen bonding interactions.
Aprotic Polar Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)Can dissolve polar compounds through dipole-dipole interactions.
Aprotic Non-Polar Toluene, Heptane, Dichloromethane (DCM)Primarily useful as anti-solvents.

Crystallization Methodologies & Protocols

Different crystallization techniques can be employed to obtain high-quality crystals. Each method offers unique control over the nucleation and growth phases, which dictate the final crystal attributes.

General Experimental Workflow

The development of a crystallization process follows a logical sequence from solubility screening to the final characterization of the isolated solid. This workflow ensures a systematic and data-driven approach.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Isolation & Analysis A Solubility Screening B Identify Promising Solvent Systems A->B C Select Crystallization Method (e.g., Cooling, Anti-Solvent) B->C D Optimize Parameters (Rate, Temp, Concentration) C->D E Filtration & Washing D->E F Drying E->F G Crystal Characterization (PXRD, DSC, Microscopy) F->G

Caption: General workflow for developing a crystallization protocol.

Protocol 1: Slow Cooling Crystallization

This is the most common technique and relies on the principle of decreasing solubility with decreasing temperature.

  • Dissolution: In a suitable reactor or flask, suspend this compound in a minimal amount of a pre-selected good solvent (e.g., Methanol, Ethanol).

  • Heating: Heat the suspension with stirring until all the solid has dissolved completely. A clear solution should be obtained.

  • Controlled Cooling: Slowly cool the solution. A linear cooling ramp (e.g., 10-20°C per hour) is recommended to promote crystal growth over nucleation, leading to larger, more well-defined crystals.

  • Maturation: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry with gentle agitation for a period (e.g., 2-4 hours) to allow for complete crystallization and potential phase equilibration.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when a compound is soluble in one solvent but poorly soluble in another miscible solvent.

  • Dissolution: Dissolve the compound in a minimum volume of a "good" solvent (e.g., DMF, THF) at room temperature to create a concentrated stock solution.

  • Anti-Solvent Addition: Add the "anti-solvent" (e.g., Water, Heptane) dropwise to the stirred solution. The slow addition is critical; it maintains a low level of supersaturation, which favors crystal growth.

  • Nucleation & Growth: The addition of the anti-solvent will reduce the overall solubility of the compound in the mixture, inducing nucleation and subsequent crystal growth.

  • Maturation & Isolation: After the addition is complete, stir the resulting slurry for 1-2 hours before isolating the product by filtration, washing with the anti-solvent, and drying.

G A 1. Dissolve Compound in 'Good' Solvent C 3. Add Anti-Solvent Slowly to the Solution with Stirring A->C B 2. Prepare Anti-Solvent (Compound is insoluble) B->C D Supersaturation Induces Nucleation & Growth C->D E 4. Isolate Crystals (Filtration & Drying) D->E

Sources

Application Note: Comprehensive Analytical Methods for the Characterization of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for Favipiravir.[1][2][3] Ensuring the purity, identity, and stability of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document details robust protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling and identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Furthermore, a systematic approach to forced degradation studies is outlined to establish the stability-indicating properties of the primary analytical methods, in alignment with international regulatory standards.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features make it a versatile precursor for the synthesis of complex molecules, including antiviral agents.[1] The quality of this starting material directly impacts the impurity profile and overall quality of the resulting API. Therefore, validated, reliable, and robust analytical methods are essential for its characterization during synthesis, for release testing, and for stability studies.

The objective of this application note is to provide researchers, scientists, and drug development professionals with a detailed framework of analytical techniques and validated protocols. The methodologies described herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure trustworthy and reproducible results, consistent with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for method development, particularly in selecting appropriate solvents and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundPubChem
CAS Number 1260667-67-1Sigma-Aldrich
Molecular Formula C₅H₃BrN₂O₃Sigma-Aldrich
Molecular Weight 218.99 g/mol PubChem
Appearance Expected to be a solid powder (e.g., pale yellow)[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)General Chemical Knowledge

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

3.1 Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity and assay determination of moderately polar organic molecules like this compound. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid and hydroxyl groups confer significant polarity to the molecule, necessitating a highly aqueous mobile phase, often with an acidic modifier to suppress the ionization of the carboxylic acid, thereby ensuring a sharp, symmetrical peak shape.

3.2 Recommended HPLC Method Protocol

This protocol is a recommended starting point for method development and validation. While specific methods for the carboxylic acid are not widely published, this method is adapted from established procedures for the closely related 6-bromo-3-hydroxypyrazine-2-carboxamide and other pyrazine derivatives.[9][10]

Table 2: HPLC Method Parameters

ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/DAD detectorStandard for pharmaceutical analysis.[11][12]
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-80% B; 15-18 min: 80% B; 18.1-22 min: 5% BA gradient is used to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Detector Diode Array Detector (DAD) at 254 nmThe pyrazine ring provides strong UV absorbance. DAD allows for peak purity assessment.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

3.3 Experimental Protocol

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Filter and degas both phases.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the sample diluent.

  • System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms. Calculate the purity and assay based on the peak areas.

3.4 Method Validation Strategy

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: Demonstrated through forced degradation studies and analysis of a placebo (if in a formulation). The DAD detector should be used to assess peak purity.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

3.5 Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Validation prep_mobile Mobile Phase Prep. sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_std Standard Solution Prep. prep_std->sst prep_sample Sample Solution Prep. analysis_seq Run Sequence: Blank -> Standard -> Sample prep_sample->analysis_seq sst->analysis_seq If SST Passes data_acq Data Acquisition (Chromatograms) analysis_seq->data_acq process_data Process Data (Peak Integration) data_acq->process_data calc Calculate Assay & Purity process_data->calc validation Perform Full Method Validation (ICH Q2(R1)) calc->validation

HPLC Analysis Workflow for Purity and Assay.

Liquid Chromatography-Mass Spectrometry (LC-MS)

4.1 Principle of the Method

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is the definitive technique for confirming the identity of the main component and for identifying unknown impurities. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) in negative mode is typically the most effective, as it readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a unique signature for identifying bromine-containing ions.[13]

4.2 Recommended LC-MS Method Protocol

The LC method can be directly transferred from the HPLC protocol. The use of a volatile buffer like formic acid or acetic acid is preferred over non-volatile buffers like phosphate.

Table 3: LC-MS Method Parameters

ParameterRecommended ConditionRationale
LC System UPLC/HPLC systemAs described in Section 3.2.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
MS System Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass spectrometry (HRMS) allows for accurate mass measurement and elemental composition determination.
Ionization Mode ESI NegativeBest for acidic compounds to form [M-H]⁻.
Mass Range 50 - 500 m/zCovers the mass of the parent ion and potential impurities.
Capillary Voltage 3.0 - 4.0 kVTypical range for ESI.
Source Temp. 120 - 150 °CTo aid desolvation.
Gas Flow Optimize for instrumentTo facilitate droplet evaporation.

4.3 Data Interpretation

  • Identity Confirmation: The primary peak should exhibit a mass corresponding to the [M-H]⁻ ion of the target compound (calculated m/z for C₅H₂BrN₂O₃⁻: 216.9259 for ⁷⁹Br and 218.9239 for ⁸¹Br). The ~1:1 isotopic pattern confirms the presence of one bromine atom.

  • Impurity Profiling: Any other peaks in the chromatogram can be analyzed for their mass-to-charge ratio. HRMS data can be used to propose elemental formulas for unknown impurities, aiding in their structural elucidation and understanding of the synthetic process.

4.4 Workflow Visualization

LCMS_Workflow cluster_results prep Sample Preparation (Dilute in Mobile Phase A) lc_sep LC Separation (Reversed-Phase Gradient) prep->lc_sep ionization Electrospray Ionization (ESI Negative Mode) lc_sep->ionization ms_detect Mass Detection (HRMS: TOF or Orbitrap) ionization->ms_detect data_analysis Data Analysis ms_detect->data_analysis confirm_id Confirm Identity (Accurate Mass & Br Isotope Pattern) data_analysis->confirm_id profile_imp Profile Impurities (Identify Unknowns) data_analysis->profile_imp

LC-MS Workflow for Identity and Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1 Principle of the Method

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR confirms the substitution pattern on the pyrazine ring.

5.2 Sample Preparation and Acquisition Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended as it will solubilize the compound and allow for the observation of exchangeable protons (-OH and -COOH).

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.[14]

5.3 Expected Spectral Features

Based on the structure and published data for similar pyrazine derivatives, the following spectral features are anticipated.[15]

  • ¹H NMR (in DMSO-d₆):

    • One aromatic proton (singlet) is expected for the proton at the C5 position of the pyrazine ring, likely in the δ 8.0-8.5 ppm region.

    • Two broad singlets corresponding to the exchangeable protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, likely downfield (>10 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • Five distinct carbon signals are expected.

    • The carboxylic acid carbonyl carbon will be significantly downfield (δ ~160-170 ppm).

    • The remaining four pyrazine ring carbons will appear in the aromatic region (δ ~120-160 ppm), with their specific shifts influenced by the bromo, hydroxyl, and carboxylic acid substituents.

Forced Degradation Studies

6.1 Rationale

Forced degradation (or stress testing) studies are essential to establish the intrinsic stability of the molecule and to demonstrate the specificity and stability-indicating nature of the primary analytical method (HPLC).[16][17][18][19] The goal is to induce degradation to an extent of 5-20% to ensure that the degradation products can be adequately separated from the parent peak and from each other.

6.2 Protocol for Stress Conditions

A systematic approach should be taken, analyzing the stressed samples against an unstressed control.[17]

Table 4: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl2-8 hours at 60 °CTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH1-4 hours at RTTo test stability in alkaline environments. The sample should be neutralized before injection.
Oxidation 3% H₂O₂24 hours at RTTo assess susceptibility to oxidative degradation.
Thermal Dry Heat, 80 °C48 hoursTo evaluate solid-state thermal stability.
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)As per ICH Q1BTo assess stability upon exposure to light.

6.3 Workflow Visualization

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_eval Evaluation start Prepare Sample Stock Solution and Solid Sample acid Acidic (HCl, Heat) start->acid base Basic (NaOH, RT) start->base oxid Oxidative (H₂O₂, RT) start->oxid thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples by Stability-Indicating HPLC-DAD Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval_spec Assess Specificity (Peak Purity) analysis->eval_spec eval_path Identify Degradation Pathways analysis->eval_path eval_mass Check Mass Balance analysis->eval_mass

Workflow for Forced Degradation Studies.

Summary and Conclusions

The analytical methods detailed in this application note provide a robust and scientifically sound framework for the comprehensive characterization of this compound. The RP-HPLC method is suitable for quantitative analysis of purity and assay, while LC-MS offers definitive structural confirmation and impurity identification. NMR spectroscopy serves as the primary tool for structural elucidation. The successful execution of forced degradation studies will qualify the HPLC method as stability-indicating, which is a regulatory requirement for quality control in pharmaceutical development. Adherence to these protocols will ensure the generation of reliable and accurate data, supporting the development of safe and effective medicines.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Baran, P. S., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Organic & Biomolecular Chemistry. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. [Link]

  • Pharmaffiliates. 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Sravani, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. [Link]

  • Kaljurand, I., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Sravani, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Kumar, V., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Sravani, S., et al. (2016). Forced Degradation Studies. Scribd. [Link]

  • Chan, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Nishida, K., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. BMC Chemistry. [Link]

  • Li, Y., & De Luca, C. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]

  • Wu, J., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Talanta. [Link]

  • Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere. [Link]

  • Google Patents.
  • Hopkała, H., & Zommer-Urbańska, S. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL)-6-METHYL-PYRIDINE-3,5-DICARBOXIMIDE. Acta Poloniae Pharmaceutica. [Link]

  • Kumar, A. S., et al. (2013). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Research Journal of Pharmacy. [Link]

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experimental setup for bromination of 3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Bromination of 3-Hydroxypyrazine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the regioselective bromination of 3-hydroxypyrazine-2-carboxylic acid, a critical heterocyclic building block in medicinal chemistry. The guide is designed for professionals in research and drug development, emphasizing safety, reproducibility, and a deep understanding of the reaction mechanism. We present a robust method utilizing N-Bromosuccinimide (NBS) as a manageable and selective brominating agent. The causality behind experimental choices, troubleshooting, and stringent safety protocols are thoroughly discussed to ensure a self-validating and reliable experimental setup.

Introduction and Scientific Background

3-Hydroxypyrazine-2-carboxylic acid is a key scaffold in the synthesis of various pharmaceutical agents. Its functional groups offer multiple points for chemical modification, making it a versatile starting material. Bromination of this pyrazine core introduces a synthetically useful handle, enabling subsequent transformations such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

The regioselectivity of the bromination is governed by the electronic properties of the pyrazine ring and its substituents. The pyrazine ring itself is electron-deficient.[1] However, the hydroxyl (-OH) group at the C3 position is a strong activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the carboxylic acid (-COOH) group at the C2 position is a deactivating group, directing to the meta position. The cumulative effect of these groups strongly favors electrophilic attack at the C5 position, which is para to the activating hydroxyl group and meta to the deactivating carboxylic acid group.

This application note details a procedure using N-Bromosuccinimide (NBS), which serves as a safer and more convenient source of electrophilic bromine compared to liquid bromine.[2][3] NBS provides a low, steady concentration of Br₂ in situ, which helps to minimize side reactions such as di-bromination.[4][5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide, often in the presence of a protic solvent or trace acid, serves as the source for the bromine electrophile (Br⁺). The electron-rich pyrazine ring, activated by the hydroxyl group, attacks the electrophile. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion. The final step is the deprotonation of the C5 hydrogen by a weak base (such as the succinimide anion), which restores the aromaticity of the ring and yields the 5-bromo-3-hydroxypyrazine-2-carboxylic acid product.

G cluster_0 Reaction Mechanism start 3-Hydroxypyrazine- 2-carboxylic Acid + NBS step1 Formation of Electrophile (Br+) from NBS start->step1 Initiation step2 Nucleophilic Attack by Pyrazine Ring on Br+ step1->step2 Electrophile Generation step3 Formation of Resonance-Stabilized Arenium Ion (Sigma Complex) step2->step3 Rate-determining step step4 Deprotonation at C5 Position step3->step4 Restoration of Aromaticity product 5-Bromo-3-hydroxypyrazine- 2-carboxylic Acid + Succinimide step4->product

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis (1-5 mmol). All operations involving N-Bromosuccinimide must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier Example
3-Hydroxypyrazine-2-carboxylic acidC₅H₄N₂O₃140.105556-33-2Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7VWR
Brine (Saturated NaCl solution)NaCl58.447647-14-5Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWR
Deionized WaterH₂O18.027732-18-5---
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or meter

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyrazine-2-carboxylic acid (1.00 g, 7.14 mmol).

  • Dissolution: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Using an anhydrous solvent is recommended to avoid potential side reactions with NBS.[2]

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (1.27 g, 7.14 mmol, 1.0 eq.) to the stirred solution.

    • Rationale: Adding NBS in one portion is acceptable for this scale. For larger scales, portion-wise addition is recommended to control any potential exotherm. Using DMF as the solvent provides high levels of para-selectivity for brominating electron-rich aromatic compounds.[2]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate / Hexanes (7:3) with 1% acetic acid.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes.

    • Rationale: The sodium thiosulfate solution quenches any unreacted NBS and elemental bromine, preventing further reaction and ensuring safe handling.

  • Acidification and Precipitation: Carefully acidify the aqueous mixture to pH 2-3 using 1 M HCl. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 20 mL) to remove residual DMF and salts.

  • Drying: Dry the collected solid under vacuum to yield the crude 5-bromo-3-hydroxypyrazine-2-carboxylic acid.

  • Purification (if necessary): If TLC or NMR analysis shows significant impurities, the product can be further purified by recrystallization from an ethanol/water mixture.

Quantitative Data Summary
ParameterValueNotes
Starting Material1.00 g (7.14 mmol)3-hydroxypyrazine-2-carboxylic acid
Brominating Agent1.27 g (7.14 mmol)N-Bromosuccinimide (1.0 eq.)
Solvent20 mLAnhydrous DMF
Temperature20-25 °CRoom Temperature
Reaction Time4-6 hoursMonitor by TLC
Expected Yield75-85%Based on typical electrophilic brominations
Product Molar Mass219.00 g/mol C₅H₃BrN₂O₃

Experimental Workflow Diagram

G setup 1. Setup Add starting material to flask dissolve 2. Dissolution Add anhydrous DMF and stir setup->dissolve add_nbs 3. Reagent Addition Add NBS (1.0 eq) dissolve->add_nbs react 4. Reaction Stir at RT for 4-6h add_nbs->react monitor 5. Monitor by TLC react->monitor quench 6. Quench Pour into 10% Na2S2O3 (aq) monitor->quench Reaction Complete acidify 7. Acidify & Precipitate Adjust pH to 2-3 with HCl quench->acidify filter 8. Isolate Vacuum filter solid product acidify->filter dry 9. Dry Dry solid under vacuum filter->dry purify 10. Purify? (Recrystallize) dry->purify If impure final_product Final Product dry->final_product If pure purify->final_product

Caption: Step-by-step experimental workflow.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. Bromination agents are hazardous and require careful handling.[6]

  • Engineering Controls: All steps, especially handling solid NBS and the reaction itself, must be conducted in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield must be worn.[7][8]

    • Hand Protection: Wear chemically resistant nitrile or neoprene gloves. Do not use thin disposable gloves.[7][8]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[7]

  • Reagent Hazards:

    • N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

    • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen.

    • Hydrochloric Acid (HCl): Is corrosive and can cause severe burns. Handle with extreme care.

  • Spill & Waste Management:

    • Keep a container of 10% sodium thiosulfate solution readily available to neutralize any spills of NBS or bromine-containing solutions.[8]

    • All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour organic solvents or reaction mixtures down the drain.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive NBS (degraded by moisture).2. Low reaction temperature.3. Insufficient activation of the substrate.1. Use freshly opened or recrystallized NBS.2. Gently warm the reaction to 40-50 °C.3. Ensure the starting material is of high purity.
Low Product Yield 1. Incomplete reaction.2. Product is partially soluble in the aqueous/wash layers.3. Loss during filtration or transfer.1. Extend the reaction time and continue monitoring by TLC.2. Minimize the volume of water used for washing the precipitate. Back-extract the aqueous filtrate with ethyl acetate.3. Ensure careful transfer of materials.
Formation of Multiple Products 1. Over-bromination (di-bromination).2. Reaction temperature too high.1. Use exactly 1.0 equivalent of NBS. Consider adding it portion-wise over 30 minutes.2. Maintain the reaction at room temperature or cool in an ice bath if necessary.
Product is Difficult to Precipitate 1. Product has some solubility at low pH.2. Insufficient acidification.1. After acidification, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.2. Check the pH with a calibrated meter and ensure it is in the 2-3 range.

References

  • Vertex AI Search. (2024). Bromination safety.
  • Slideshare. (n.d.). Bromine handling and safety.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
  • Google Patents. (n.d.). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Hydroxypyrazine-2-carboxylic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.

Sources

Application Note & Protocol: A Validated Laboratory-Scale Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-stage protocol for the laboratory-scale synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a critical intermediate in the development of antiviral therapeutics, notably as a precursor to Favipiravir.[1][2] The synthesis begins with the regioselective bromination of 3-hydroxypyrazine-2-carboxamide to yield 6-Bromo-3-hydroxypyrazine-2-carboxamide. The subsequent step details the hydrolysis of the carboxamide to the target carboxylic acid. The protocol emphasizes safety, reproducibility, and high purity of the final product, incorporating expert insights into the rationale behind procedural steps and reaction conditions. This guide is intended for researchers in medicinal chemistry and drug development.

Introduction: The Significance of a Key Intermediate

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure serves as a vital scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a well-established precursor in several synthetic routes to Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1] The strategic placement of the bromo, hydroxyl, and carboxylic acid functional groups allows for sequential modifications, making it a versatile building block.

The presented synthesis is designed as a two-part procedure for clarity and modularity in a research setting:

  • Part 1: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide.

  • Part 2: Hydrolysis to this compound.

This approach ensures high-purity intermediates and offers logical stop-points for characterization and analysis.

Synthetic Pathway: Rationale and Strategy

The chosen synthetic route involves the direct bromination of the pyrazine ring, a common yet nuanced electrophilic aromatic substitution. The subsequent hydrolysis is a standard transformation, but conditions must be carefully controlled to prevent degradation of the heterocyclic core.

Diagram of the Synthetic Pathway

G cluster_0 Part 1: Bromination cluster_1 Part 2: Hydrolysis Start 3-Hydroxypyrazine-2-carboxamide Product1 6-Bromo-3-hydroxypyrazine-2-carboxamide Start->Product1  Br₂, Acetonitrile, H⁺ (cat.) Product2 This compound Product1_ref 6-Bromo-3-hydroxypyrazine-2-carboxamide Product1_ref->Product2  Aqueous Acid (e.g., HCl), Heat

Caption: Overall two-step synthetic route.

Expertise & Causality:

  • Choice of Starting Material: 3-Hydroxypyrazine-2-carboxamide is a commercially available and stable precursor. The electron-donating nature of the hydroxyl group activates the pyrazine ring towards electrophilic substitution.

  • Regioselectivity of Bromination: The bromination is directed to the C6 position. This is due to the combined directing effects of the hydroxyl group at C3 and the carboxamide group at C2, which deactivate the adjacent positions and favor substitution at the para-position (C6).

  • Reaction Control: A key challenge in the bromination of activated heterocycles is controlling the reaction to prevent over-bromination and other side reactions. A patented method highlights that controlling the pH of the reaction medium to be weakly acidic is crucial for achieving high yield and purity.[3] This is accomplished by using a catalytic amount of acid in a suitable solvent like acetonitrile, which also offers excellent solubility for the starting material.[3] This approach avoids the high temperatures and harsh conditions reported in some earlier methods, which can lead to decomposition.[3]

  • Hydrolysis Conditions: The hydrolysis of the carboxamide to the carboxylic acid is typically achieved under acidic conditions with heating. Concentrated hydrochloric acid is a common and effective choice. This step must be monitored to ensure complete conversion without promoting decarboxylation or other side reactions.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

This protocol is adapted from a validated method that emphasizes mild conditions and high yield.[3]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
3-Hydroxypyrazine-2-carboxamideC₅H₅N₃O₂139.111.010.0 g
Acetonitrile (MeCN)C₂H₃N41.05-70 mL
Acetic Acid (glacial)C₂H₄O₂60.05cat.~0.5 mL
Bromine (Br₂)Br₂159.811.0511.5 g (3.7 mL)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Setup: Equip the 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Dissolution: Add 3-hydroxypyrazine-2-carboxamide (10.0 g) and acetonitrile (70 mL) to the flask. Stir the mixture to form a suspension.

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the suspension to between 5 and 6. This catalytic amount of acid is critical for facilitating the reaction under mild conditions.[3]

  • Bromine Addition: Slowly add liquid bromine (3.7 mL) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over 30-45 minutes. Crucially, maintain the internal temperature of the reaction between 5-25°C throughout the addition. [3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Isolation: Upon completion, cool the reaction mixture again in an ice bath. The product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold acetonitrile (2 x 15 mL) to remove any unreacted bromine and other impurities.

  • Drying: Dry the resulting solid in a vacuum oven at 60-65°C to a constant weight. The product should be an off-white to pale yellow solid.

Expected Yield: 75-85%.[3]

Part 2: Hydrolysis to this compound

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
6-Bromo-3-hydroxypyrazine-2-carboxamideC₅H₄BrN₃O₂218.011.010.0 g
Hydrochloric Acid (conc., 37%)HCl36.46-50 mL
Deionized WaterH₂O18.02-50 mL

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-3-hydroxypyrazine-2-carboxamide (10.0 g).

  • Acid Addition: Carefully add concentrated hydrochloric acid (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling & Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice-water bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 25 mL) until the filtrate is neutral (pH ~7) to remove excess HCl.

  • Drying: Dry the product in a vacuum oven at 70-80°C to a constant weight.

Expected Yield: >90%.

Workflow Diagram

G cluster_part1 Part 1: Bromination Protocol cluster_part2 Part 2: Hydrolysis Protocol A1 Charge Flask with 3-Hydroxypyrazine-2-carboxamide & Acetonitrile A2 Cool to 5-10°C (Ice Bath) A1->A2 A3 Adjust pH to 5-6 with Acetic Acid A2->A3 A4 Dropwise Addition of Br₂ (Maintain T < 25°C) A3->A4 A5 Stir at RT for 2-3h (Monitor by TLC) A4->A5 A6 Cool and Filter Product A5->A6 A7 Wash with Cold Acetonitrile A6->A7 A8 Dry Under Vacuum (60-65°C) A7->A8 B1 Charge Flask with Carboxamide & Conc. HCl A8->B1 Proceed with Intermediate B2 Heat to Reflux (4-6 hours) B1->B2 B3 Monitor by TLC B2->B3 B4 Cool to RT, then Ice Bath B3->B4 B5 Filter Product B4->B5 B6 Wash with Cold H₂O (until pH neutral) B5->B6 B7 Dry Under Vacuum (70-80°C) B6->B7

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Have a bromine spill kit and a sodium thiosulfate solution available for quenching.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle only in a fume hood with appropriate PPE.

  • Acetonitrile (MeCN): Flammable and toxic. Avoid inhalation and skin contact.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • Infrared Spectroscopy (IR): To observe the disappearance of the amide N-H stretches and the appearance of the broad O-H stretch of the carboxylic acid.

References

  • Titova, I. G., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(11), 1389-1399. Available at: [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. Available at: [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043-1051. Available at: [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 121-124. Available at: [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
  • Karataş, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(2), 1033-1039. Available at: [Link]

  • US9458115B2 - Synthesis of substituted pyrazines. Google Patents.
  • Taylor, E. C., & Macor, J. E. (1986). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2107-2111. Available at: [Link]

  • EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Google Patents.
  • CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Google Patents.
  • Al-Mousawi, S. M., et al. (2010). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Molecules, 15(6), 3906-3949. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents.

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applications of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the applications of this compound and its closely related amide derivative, 6-bromo-3-hydroxypyrazine-2-carboxamide. This versatile heterocyclic compound has emerged as a critical building block in the synthesis of high-value pharmaceutical agents, most notably in the production of antiviral drugs. We will explore its strategic importance, key transformations, and provide detailed protocols to illustrate its utility in synthetic workflows.

Strategic Importance in Medicinal Chemistry

This compound and its amide are heterocyclic compounds of significant interest primarily due to their role as key intermediates in the synthesis of the broad-spectrum antiviral drug Favipiravir (T-705).[1][2] Favipiravir has demonstrated potent activity against a wide range of RNA viruses, including influenza viruses, Ebola virus, and more recently, has been investigated for its efficacy against SARS-CoV-2.[3][4][5]

The strategic value of this building block lies in its trifunctional nature. The pyrazine core is a common scaffold in biologically active molecules. The hydroxyl group, existing in tautomeric equilibrium with its keto form (a pyrazinone), is crucial for the biological activity of its derivatives. The carboxylic acid or carboxamide function provides a handle for forming essential interactions with biological targets. Most importantly, the bromine atom at the 6-position serves as a versatile reactive site, enabling the introduction of other functional groups, such as fluorine, to modulate the molecule's electronic properties and metabolic stability.

Physicochemical Properties of the Carboxamide Derivative
PropertyValueReference
CAS Number 259793-88-9
Molecular Formula C₅H₄BrN₃O₂[6]
Molecular Weight 218.01 g/mol [6]
Appearance Pale yellow to light brown solid/powder[6][7]
Melting Point 190 - 193 °C[7]
Purity (Typical) ≥ 98.0% (HPLC)[6]

Core Application: Synthesis of Favipiravir

The most prominent application of 6-bromo-3-hydroxypyrazine-2-carboxamide is as a direct precursor in several efficient and scalable synthetic routes to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[8] The bromo-substituent is strategically replaced by a fluorine atom in a key fluorination step, a critical transformation for achieving the desired antiviral activity.

The diagram below illustrates the central role of this intermediate in the broader context of Favipiravir synthesis. Various routes may begin from different starting materials, but many converge on this brominated pyrazine core before the final fluorination and subsequent modifications.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis 3-Aminopyrazine-2-carboxylic acid 3-Aminopyrazine-2-carboxylic acid Bromination Bromination 3-Aminopyrazine-2-carboxylic acid->Bromination Multi-step process 3-Hydroxypyrazine-2-carboxylic acid 3-Hydroxypyrazine-2-carboxylic acid Amidation Amidation 3-Hydroxypyrazine-2-carboxylic acid->Amidation 6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide Bromination->6-Bromo-3-hydroxypyrazine-2-carboxamide Amidation->Bromination To form 3-hydroxypyrazine-2-carboxamide Fluorination Fluorination 6-Bromo-3-hydroxypyrazine-2-carboxamide->Fluorination Favipiravir Favipiravir Fluorination->Favipiravir

Caption: Role of the brominated intermediate in Favipiravir synthesis.

This strategic placement makes the efficient and high-purity synthesis of 6-bromo-3-hydroxypyrazine-2-carboxamide a critical industrial goal.

Application as a Versatile Synthetic Building Block

Beyond its role in Favipiravir synthesis, the inherent reactivity of the C-Br bond opens avenues for creating a diverse library of pyrazine derivatives. The bromine atom is an excellent leaving group for nucleophilic aromatic substitution and a prime participant in transition-metal-catalyzed cross-coupling reactions.

Potential Cross-Coupling Reactions:
  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups at the 6-position.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, leading to novel amino-pyrazine derivatives.

  • Sonogashira Coupling: Introduction of alkyne moieties through coupling with terminal alkynes.

  • Heck Reaction: Formation of C-C bonds with alkenes.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of pyrazine-based compounds, enabling the development of new therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles. For instance, creating analogs of Favipiravir, including novel nucleosides, is an active area of research to combat a wide array of viral pathogens.[9]

Detailed Experimental Protocols

As a senior application scientist, it is imperative to provide protocols that are not only reproducible but also explain the rationale behind the chosen conditions.

Protocol 1: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide via Direct Bromination

This protocol is adapted from patented procedures and focuses on the direct bromination of 3-hydroxypyrazine-2-carboxamide.[10] The key to this transformation is controlling the pH to facilitate electrophilic aromatic substitution under mild conditions, which minimizes side reactions and improves yield and purity.

G Workflow: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide A 1. Prepare Reaction Mixture - Charge reactor with acetonitrile. - Add (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium salt. - Stir under N2 atmosphere. B 2. pH Adjustment - Cool mixture to 10-20 °C. - Slowly add acetic acid to adjust pH to 5-6. A->B C 3. Bromination - Add liquid bromine dropwise. - Maintain temperature at 10-20 °C. B->C D 4. Reaction Monitoring & Quench - Stir for several hours. - Monitor by HPLC for completion. - Quench with sodium sulfite solution. C->D E 5. Isolation & Purification - Filter the resulting solid. - Wash with water and acetonitrile. D->E F 6. Drying - Dry the wet product in a vacuum oven at ~65 °C. E->F

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable reactor with acetonitrile (approx. 7 mL per gram of starting material).[10] Begin stirring under an inert nitrogen atmosphere.

  • Addition of Starting Material: Add (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium salt to the acetonitrile.

  • pH Adjustment (Critical Step): Cool the reaction mixture to 10-20 °C. Slowly add an acid, such as acetic or phosphoric acid, to adjust the pH of the slurry to a weakly acidic range of 5.5-6.5.[10]

    • Rationale: The pyrazine ring is electron-deficient and generally resistant to electrophilic substitution. The hydroxyl group is an activating group, but protonation of the ring nitrogens under strongly acidic conditions would deactivate it. Maintaining a weakly acidic pH ensures sufficient activation from the hydroxyl group without deactivating the ring, allowing bromination to proceed under mild conditions.[10]

  • Bromination: While maintaining the temperature at 10-20 °C, add liquid bromine (approx. 1.0-1.1 equivalents) dropwise over 1-2 hours.

    • Rationale: Slow, cooled addition of bromine prevents temperature excursions and minimizes the formation of over-brominated or other side products.

  • Reaction Completion: Stir the mixture at 10-20 °C for an additional 2-4 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, filter the reaction mixture. Wash the collected solid sequentially with water and cold acetonitrile to remove salts and unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight to yield 6-bromo-3-hydroxypyrazine-2-carboxamide.[10] A typical yield for this process is reported to be around 79%.[10]

Protocol 2: Conceptual Suzuki Cross-Coupling for Analog Synthesis

This protocol illustrates how the C-Br bond can be utilized in a Suzuki cross-coupling reaction to synthesize novel analogs. This is a foundational reaction in medicinal chemistry for creating libraries of compounds for screening. The conditions are based on general procedures for Suzuki couplings of heteroaryl bromides.[11]

Reaction Scheme: 6-Bromo-3-hydroxypyrazine-2-carboxamide + Arylboronic Acid → 6-Aryl-3-hydroxypyrazine-2-carboxamide

Step-by-Step Methodology:

  • Reactor Setup: To a dry Schlenk flask under an argon atmosphere, add 6-bromo-3-hydroxypyrazine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₃PO₄ (2.0 eq).[11]

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Tripotassium phosphate is an effective base for promoting the transmetalation step in the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio).[11]

    • Rationale: The solvent system must be able to dissolve both the organic and inorganic reagents to a sufficient extent. The presence of water is often beneficial for the activity of the base and the stability of the catalytic species.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[11]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-aryl-3-hydroxypyrazine-2-carboxamide.

Conclusion and Future Outlook

This compound and its amide are more than just intermediates; they are enabling building blocks for medicinal chemistry and drug development. Their primary, well-established role in the synthesis of Favipiravir underscores their industrial importance.[8][12] Furthermore, the reactivity of the carbon-bromine bond provides a gateway to a vast chemical space of novel pyrazine derivatives.[11] As the need for new antiviral agents and other therapeutics continues to grow, the strategic application of this versatile scaffold will undoubtedly lead to the discovery of new and improved medicines. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable compound.

References

  • Makarov, V. A., Mal’tseva, A. A., & Starikova, O. V. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 223–242. [Link]

  • Achanta, S. S., et al. (2021). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Request PDF. [Link]

  • Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC. [Link]

  • Apicule. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9) API Intermediate Manufacturers. apicule. [Link]

  • El-Gazzar, M. G., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. ResearchGate. [Link]

  • Saliy, V. K., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(11), 1363-1376. [Link]

  • CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • IndiaMART. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. IndiaMART. [Link]

  • Kumar, D., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. [Link]

  • Protheragen. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide. Protheragen. [Link]

  • Beldar, S. V., & Jordis, U. (2008). Synthetic studies towards the antiviral pyrazine derivative T-705. ResearchGate. [Link]

  • PharmaCompass. (n.d.). This compound amide. PharmaCompass.com. [Link] 14.インストール・サポート. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. NIH. [Link]

  • Beldar, S. V., & Jordis, U. (2008). Synthetic studies towards the antiviral pyrazine derivative T-705. Sciforum. [Link]

  • EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Preclinical Research CRO. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide. Preclinical Research CRO. [Link]

  • Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

The Versatile Scaffolding of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid: A Guide to Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazine core is a privileged scaffold, forming the basis of numerous therapeutic agents and functional materials.[1] Among the diverse array of pyrazine-based synthons, 6-bromo-3-hydroxypyrazine-2-carboxylic acid stands out as a particularly versatile and powerful building block. Its strategic trifunctional nature—a reactive bromine atom, a nucleophilic hydroxyl group, and a carboxylic acid handle—offers a rich platform for the construction of complex heterocyclic systems through a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of novel heterocycles, with a focus on pyrazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines. These fused heterocyclic systems are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors and antiviral agents.[2][3][4][5]

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid whose utility is derived from the distinct reactivity of its three functional groups. The electron-withdrawing pyrazine ring, further activated by the carboxylic acid and bromine substituents, renders the hydroxyl group acidic and susceptible to O-alkylation or acylation. The carboxylic acid moiety serves as a classic handle for amide bond formation or can participate in cyclization reactions. Crucially, the bromine atom at the 6-position is an excellent leaving group, poised for a range of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of a wide array of heterocyclic derivatives.

Synthetic Applications: A Gateway to Fused Heterocyclic Systems

The true power of this compound lies in its ability to undergo sequential or one-pot transformations to yield complex, fused ring systems. Below, we detail protocols for the synthesis of two such important classes of heterocycles.

Annulation Reactions: Construction of Pyrazolo[1,5-a]pyrazines

Pyrazolo[1,5-a]pyrimidines and their pyrazine-annulated analogs are recognized as important pharmacophores.[4][6][7] The synthesis of pyrazolo[1,5-a]pyrazines from this compound can be achieved through a condensation-cyclization cascade with hydrazine derivatives.

Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one

This protocol outlines a general procedure for the reaction of this compound with a substituted hydrazine, leading to the formation of a pyrazolo[1,5-a]pyrazine core. The initial step involves the formation of a hydrazide, which then undergoes an intramolecular nucleophilic aromatic substitution to displace the bromine atom and form the fused pyrazole ring.

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Thionyl chloride (SOCl₂) or other peptide coupling agent (e.g., HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

Step-by-Step Methodology:

  • Acid Chloride Formation (if applicable): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC. Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is used directly in the next step.

  • Hydrazide Formation: Dissolve the crude acid chloride in anhydrous DMF. In a separate flask, dissolve the substituted hydrazine (1.1 eq) and TEA (1.5 eq) in anhydrous DMF. Cool the hydrazine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: To the reaction mixture from the previous step, carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the highly reactive acid chloride and organometallic reagents with moisture.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the hydrolysis of the acid chloride and the quenching of the sodium hydride.

  • Base Selection: Triethylamine is used to scavenge the HCl generated during the hydrazide formation. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the hydrazide, facilitating the intramolecular cyclization.

  • Solvent Choice: Toluene is a suitable solvent for the formation of the acid chloride due to its inertness and appropriate boiling point. DMF is an excellent polar aprotic solvent for the subsequent steps, as it can dissolve the polar intermediates and facilitate the SNAr reaction.

Data Presentation: Representative Yields and Conditions

EntryHydrazineCoupling AgentBase for CyclizationTemperature (°C)Yield (%)
1PhenylhydrazineSOCl₂NaH8065
2MethylhydrazineHATUK₂CO₃10058
3Hydrazine hydrateEDCI/HOBtNaH8072

Visualization of the Synthetic Workflow

workflow start This compound acid_chloride Acid Chloride Formation (SOCl₂, Toluene) start->acid_chloride hydrazide Hydrazide Formation (Substituted Hydrazine, TEA, DMF) acid_chloride->hydrazide cyclization Intramolecular Cyclization (NaH, DMF) hydrazide->cyclization product Pyrazolo[1,5-a]pyrazin-4(5H)-one cyclization->product

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Synthesis of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are another class of heterocycles with significant biological activity.[3][8][9][10] Their synthesis can be accomplished from this compound through an initial amidation followed by a condensation reaction with an alpha-haloketone.

Protocol 2: Synthesis of a Substituted Imidazo[1,2-a]pyrazin-3-carboxamide

This protocol details the conversion of the carboxylic acid to a primary amide, followed by alkylation of the hydroxyl group and subsequent condensation with an alpha-haloketone to construct the imidazo[1,2-a]pyrazine core.

Materials:

  • This compound

  • Oxalyl chloride

  • Ammonia (0.5 M in 1,4-dioxane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • An alpha-haloketone (e.g., 2-bromoacetophenone)

Step-by-Step Methodology:

  • Amide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure. Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of ammonia in dioxane (2.5 eq) at 0 °C. Stir for 1 hour at 0 °C and then at room temperature for 4 hours. Concentrate the mixture, add water, and filter the resulting solid to obtain 6-bromo-3-hydroxypyrazine-2-carboxamide.

  • Condensation and Cyclization: In a round-bottom flask, combine 6-bromo-3-hydroxypyrazine-2-carboxamide (1.0 eq), the alpha-haloketone (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF. Heat the mixture to 90-110 °C for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Oxalyl Chloride/DMF: This combination is a mild and efficient way to generate the acid chloride. DMF acts as a catalyst by forming the Vilsmeier reagent in situ.

  • Potassium Carbonate: A moderately strong base is required to facilitate the N-alkylation of the pyrazine ring nitrogen, which is the initial step of the condensation reaction.

  • DMF as Solvent: Its high boiling point and ability to dissolve the reactants and intermediates make it an ideal choice for this condensation reaction.

Visualization of the Reaction Pathway

reaction_pathway start This compound amide Amide Formation (Oxalyl Chloride, NH₃) start->amide intermediate 6-Bromo-3-hydroxypyrazine-2-carboxamide amide->intermediate condensation Condensation/Cyclization (α-haloketone, K₂CO₃, DMF) intermediate->condensation product Imidazo[1,2-a]pyrazin-3-carboxamide condensation->product

Caption: Reaction pathway for the synthesis of imidazo[1,2-a]pyrazines.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon. The orthogonal reactivity of its functional groups allows for the strategic and controlled construction of complex molecular architectures. Future applications of this building block will undoubtedly extend to the synthesis of novel materials with interesting photophysical properties and the development of new therapeutic agents targeting a wide range of diseases. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies for the construction of valuable heterocyclic systems.

References

  • Apicule. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9). Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... Retrieved from [Link]

  • VOLSENCHEM. (n.d.). 6-BROMO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE For Favipiravir 259793-88-9. Retrieved from [Link]

  • National Institutes of Health. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • Pharmacy Research. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • IndiaMART. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Assays Involving Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazine Carboxylic Acid Scaffold

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid group, its derivatives gain significant potential as therapeutic agents, engaging with biological targets through hydrogen bonding and ionic interactions. The most prominent example is Pyrazinamide, a first-line drug for treating tuberculosis for nearly five decades.[1][2] Pyrazinamide's efficacy relies on its in vivo conversion to its active form, pyrazinoic acid, highlighting the critical role of the carboxylic acid moiety.[2][3][4]

The biological activities of pyrazine carboxylic acids and their derivatives are diverse, spanning antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[5][6][7] This breadth of activity stems from their ability to interfere with fundamental cellular processes. For instance, pyrazinoic acid is known to disrupt membrane transport and energetics in Mycobacterium tuberculosis, although its precise molecular target remains a subject of extensive research.[8][9][10]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for key in vitro assays used to characterize the biological activity of novel pyrazine carboxylic acid derivatives. The focus is not merely on procedural steps but on the underlying scientific principles, ensuring that experimental design is both robust and insightful.

I. Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The evaluation of pyrazine derivatives for antimicrobial properties is a primary application, largely inspired by the success of Pyrazinamide against Mycobacterium tuberculosis. The core objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[11]

Scientific Principle: Mechanism of Action

Pyrazinamide is a prodrug that diffuses into the mycobacterial cell.[3] Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts it to the active form, pyrazinoic acid (POA).[4] The acidic environment within tuberculous lesions is thought to facilitate the protonation of POA, which then accumulates within the bacilli.[3][4] The accumulated POA is believed to exert its bactericidal effect through multiple mechanisms:

  • Disruption of Membrane Energetics: POA acts as a protonophore, disrupting the proton motive force across the bacterial membrane, which is essential for energy production and transport.[8][10][12]

  • Inhibition of Coenzyme A Biosynthesis: Recent evidence suggests that POA binds to the aspartate decarboxylase PanD, inhibiting the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways.[13]

  • Inhibition of Fatty Acid Synthase I (FAS-I): An earlier hypothesis suggested that POA inhibits FAS-I, an enzyme critical for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4][9] While this target is now debated, it highlights the compound's multifaceted impact on bacterial physiology.[3]

This complex mechanism underscores why susceptibility testing under specific conditions is crucial for evaluating new pyrazine-based compounds.

Visualization: Proposed Mechanism of Pyrazinamide Action

G cluster_outside Extracellular Space (Acidic pH) cluster_cell Mycobacterium Cell PZA Pyrazinamide (PZA) PZA_in PZA PZA->PZA_in Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Substrate POA Pyrazinoic Acid (POA) PncA->POA Conversion PanD PanD (Aspartate Decarboxylase) POA->PanD Binding & Inhibition Membrane Membrane Potential & Transport POA->Membrane Disruption CoA Coenzyme A Biosynthesis PanD->CoA Catalyzes

Caption: Proposed mechanism of Pyrazinamide (PZA) activation and action in Mycobacterium tuberculosis.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11] It provides a quantitative measure of a compound's antimicrobial activity.

Materials:

  • 96-well microtiter plates (sterile, U-bottom)

  • Test pyrazine carboxylic acid derivatives (stock solutions in DMSO)

  • Bacterial strain (e.g., S. aureus, E. coli, M. tuberculosis H37Rv)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[11]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ampicillin, Rifampicin)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Compound Plate Preparation: a. Dispense 50 µL of sterile broth into wells A1 through A11 of a 96-well plate. b. Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in broth with 2% DMSO) to well A1. c. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10. d. Well A11 will serve as the growth control (no compound). Well A12 will be the sterility control (broth only).[11] e. Repeat for other test compounds in subsequent rows.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08 to 0.13).[11] d. Dilute this standardized suspension in the appropriate broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation of Microtiter Plates: a. Within 15-30 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well from A1 to A11. This brings the final volume in each well to 100 µL.[11] b. Do NOT add inoculum to the sterility control wells (A12). c. The final concentration of the test compounds will now be half of the initial concentrations in the dilution series.

  • Incubation: a. Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria.[11] Incubation conditions may vary for specific organisms like M. tuberculosis.

  • Reading the Results: a. Following incubation, examine the plates visually. The growth control well (A11) should show distinct turbidity. The sterility control well (A12) should remain clear.[11] b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[11][14]

Data Presentation: MIC Value Summary

Quantitative results from the broth microdilution assay should be summarized in a clear, tabular format.

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
PCA-0015-methylpyrazine-2-carboxylic acid64>128>128
PCA-0023-aminopyrazine-2-carboxylic acid3264>128
PCA-0035-chlorobenzoyl-pyrazine-2-carbothioamide163264
Ampicillin(Positive Control)88>128
Rifampicin(Positive Control)0.251616

Note: Data are hypothetical and for illustrative purposes only.

II. Anticancer Cytotoxicity Screening: The MTT Assay

Many heterocyclic compounds, including pyrazine derivatives, are explored for their potential as anticancer agents.[7][15][16] A fundamental first step in this evaluation is to assess their cytotoxicity against various cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.

Scientific Principle: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on mitochondrial function.[17] The core principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17] By solubilizing the formazan crystals and measuring the absorbance of the resulting solution, one can quantify the reduction in cell viability caused by a cytotoxic agent.[17]

Visualization: MTT Assay Experimental Workflow

G cluster_workflow MTT Assay Workflow start 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h) Allow attachment start->incubate1 treat 3. Treat Cells with Pyrazine Derivatives incubate1->treat incubate2 4. Incubate (24-72h) Exposure period treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) Formazan formation add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Analyze Data Calculate % Viability & IC50 read->analyze

Caption: A standard step-by-step workflow for assessing cell viability using the MTT assay.

Protocol 2: Cytotoxicity Assessment using MTT

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HCT116) cultured in 96-well plates.[15][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test pyrazine carboxylic acid derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells that are in their exponential growth phase. b. Perform a cell count and calculate the required volume to seed approximately 5,000-10,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[17] d. Include wells for "cell-free" blanks (medium only) for background absorbance correction.[17] e. Incubate the plate for 24 hours to allow cells to attach and resume growth.[17]

  • Compound Treatment: a. Prepare serial dilutions of the pyrazine derivatives in complete culture medium from your stock solution. b. After 24 hours, carefully aspirate the medium from the wells. c. Add 100 µL of fresh medium containing the different concentrations of your test compounds to the respective wells. d. Include an "untreated control" group (cells in fresh medium only) and a "vehicle control" group (cells treated with the highest concentration of DMSO used, typically <0.5%).[17] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C.[17][18] During this time, viable cells will metabolize the MTT, and visible purple formazan crystals will form.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[19] c. Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

  • Absorbance Measurement: a. Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise. b. The plate should be read within 1 hour of adding the solubilization solution.

Data Analysis and Presentation: IC₅₀ Determination
  • Correct Absorbance: Subtract the average absorbance of the cell-free blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table of Hypothetical IC₅₀ Values:

Compound IDIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)
PCA-00415.228.519.8
PCA-0055.89.17.4
Doxorubicin0.450.210.33

Note: Data are hypothetical and for illustrative purposes only. Doxorubicin is included as a typical positive control.

III. Mechanistic Studies: Enzyme Inhibition Assays

Elucidating the mechanism of action of a bioactive compound often involves determining its effect on specific enzymes. Carboxylic acids are known to be potential enzyme inhibitors.[20][21] For pyrazinoic acid, targets such as Fatty Acid Synthase I and Aspartate Decarboxylase have been proposed.[9][13] An enzyme inhibition assay provides a direct measure of a compound's ability to modulate the activity of a purified enzyme.

Scientific Principle: Quantifying Enzyme Activity

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The rate is typically monitored by the disappearance of a substrate or the appearance of a product over time. For many assays, this is accomplished spectrophotometrically by using a substrate that produces a colored or fluorescent product upon conversion by the enzyme. The inhibitory effect is quantified by calculating the concentration of the compound required to reduce the enzyme's activity by 50% (IC₅₀).

Visualization: Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 EI1 EI Complex E1->EI1 S1 Substrate (S) S1->ES1 I1 Inhibitor (I) I1->EI1 P1 Product (P) ES1->P1 +E E2 Enzyme (E) ES2 ES Complex E2->ES2 EI2 EI Complex E2->EI2 S2 Substrate (S) S2->ES2 I2 Inhibitor (I) I2->EI2 ESI2 ESI Complex I2->ESI2 ES2->ESI2 P2 Product (P) ES2->P2 +E

Caption: Competitive inhibitors bind to the active site, while non-competitive inhibitors bind elsewhere.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This is a generalized protocol that must be adapted for the specific enzyme system (e.g., target enzyme, substrate, buffer conditions, and detection wavelength).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength for the target enzyme)

  • Test pyrazine carboxylic acid derivatives (stock solutions in DMSO)

  • Positive control inhibitor (if available)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup: a. In a 96-well plate, add the components in the following order:

    • Assay Buffer
    • Test compound at various concentrations (or DMSO for control).
    • Purified enzyme solution. b. Mix gently and pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the reaction starts.
  • Controls: a. 100% Activity Control: Enzyme + Buffer + DMSO (no inhibitor). b. Background Control: Buffer + Substrate + DMSO (no enzyme). c. Positive Control: Enzyme + Buffer + Known Inhibitor.

  • Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding the substrate to all wells. b. Immediately place the plate in the microplate reader. c. Measure the absorbance at the appropriate wavelength for the product in kinetic mode (reading every 30-60 seconds for 15-30 minutes).

  • Data Analysis: a. For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δtime). b. Correct the rates by subtracting the rate of the background control. c. Calculate the percent inhibition for each compound concentration:

    • % Inhibition = (1 - (Rate with Inhibitor / Rate of 100% Activity Control)) * 100 d. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Enzyme Inhibition Summary
Compound IDTarget EnzymeIC₅₀ (µM)
PCA-006Target Kinase X2.5
PCA-007Target Protease Y11.8
StaurosporineTarget Kinase X (Positive Control)0.015

Note: Data are hypothetical and for illustrative purposes only.

IV. References

  • Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790–795. [Link]

  • Wikipedia. (n.d.). Pyrazinamide. Retrieved January 10, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Pyrazinamide? Retrieved January 10, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Retrieved January 10, 2026, from [Link]

  • Vaverkova, S., et al. (2009). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed. [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363. [Link]

  • Christodoulou, M. S., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(21), 7234. [Link]

  • Peterson, N. D., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. bioRxiv. [Link]

  • Gopal, P., et al. (2020). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases, 6(3), 465-474. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 10, 2026, from [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved January 10, 2026, from [Link]

  • Mee, B. J., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 72(1). [Link]

  • Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

  • Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy. [Link]

  • Kumar, S. K., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • ALAbady, M. S. J., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. [Link]

  • Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(11), 1541. [Link]

  • Shiradkar, M., & Murahari, K. (2007). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Indian Journal of Heterocyclic Chemistry. [Link]

  • Shi, W., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Tropical Journal of Pharmaceutical Research, 16(8), 1939-1945. [Link]

  • UNC Asheville. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved January 10, 2026, from [Link]

  • Zhang, H., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(15), 2795. [Link]

  • Thomas, J., et al. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 166-170. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Finnigan, W., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. Bioorganic Chemistry, 94, 103380. [Link]

  • LibreTexts Biology. (2025). 6.4: Enzyme Inhibition. Retrieved January 10, 2026, from [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. [Link]

  • Kumar, A., & Banerjee, U. C. (2015). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Preparative Biochemistry and Biotechnology. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. ResearchGate. [Link]

Sources

Application Notes and Protocols for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the safe and effective handling and storage of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. As a key building block in the synthesis of antiviral compounds like Favipiravir, understanding the nuances of this molecule's properties is critical for ensuring experimental integrity and personnel safety.[1] This document outlines the chemical and physical properties, detailed safety protocols, risk mitigation strategies, and best practices for short- and long-term storage. The information herein is synthesized from established safety data for structurally similar compounds and general principles of chemical hygiene for halogenated heterocyclic carboxylic acids.

Introduction: A Key Intermediate in Antiviral Research

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid, makes it a versatile precursor in the synthesis of various pharmaceutical agents. Notably, it is a known intermediate in the production of Favipiravir, a broad-spectrum antiviral drug.[1] The presence of multiple functional groups dictates its reactivity and necessitates careful consideration of its handling and storage to prevent degradation and ensure the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related structures and general chemical principles.

PropertyValue/InformationSource/Rationale
Molecular Formula C₅H₃BrN₂O₃
Molecular Weight 219.00 g/mol
Appearance Likely a solid, potentially crystalline, ranging from off-white to yellow.Based on the appearance of its amide derivative.
Solubility Expected to be soluble in polar organic solvents such as DMSO and ethanol.[2] Limited solubility in water and low solubility in non-polar solvents is anticipated.General solubility of aromatic carboxylic acids.[2]
Stability Stable under recommended storage conditions.[3] Moisture and light sensitivity should be assumed.Based on data for 2-Pyrazinecarboxylic acid and general handling of similar compounds.[3]
Reactivity The carboxylic acid moiety can react with bases. The pyrazine ring and bromo-substituent may be sensitive to strong oxidizing agents and certain nucleophiles.General reactivity of carboxylic acids and halogenated heterocycles.

Hazard Identification and Safety Precautions

Based on the safety data for the closely related 6-bromo-3-hydroxypyrazine-2-carboxamide, the carboxylic acid derivative should be handled with similar precautions. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved particulate respirator is recommended.

  • Body Protection: A laboratory coat is required. For larger quantities, an apron or chemical-resistant suit may be necessary.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.

  • Eyewash and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are essential in any laboratory where this compound is handled.

Detailed Handling Protocols

Adherence to strict handling protocols is crucial to minimize risk and ensure the integrity of the compound.

General Handling
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Use dedicated, clearly labeled equipment for weighing and transferring the compound.

  • After handling, wash hands thoroughly with soap and water.

Weighing and Dispensing Protocol

This protocol is designed to prevent the generation and dispersal of airborne dust.

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the container of this compound inside the fume hood.

  • Dispensing: Carefully open the container. Slowly and gently scoop the required amount of the solid into the weigh boat. Avoid any sudden movements that could create dust.

  • Sealing: Securely close the primary container immediately after dispensing.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the solid in the weigh boat or a suitable flask within the fume hood.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other contaminated disposable items in a designated chemical waste container.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood Operation stage Stage Materials prep_hood->stage dispense Dispense Solid stage->dispense seal Seal Primary Container dispense->seal cleanup Clean & Decontaminate seal->cleanup waste Dispose of Waste cleanup->waste wash Wash Hands waste->wash

Caption: Workflow for safe handling of solid this compound.

Storage Guidelines

Proper storage is paramount to maintaining the chemical's stability and preventing hazardous situations.

Short-Term Storage (In-Use)

For material that is actively being used, the following conditions are recommended:

  • Keep the container tightly sealed when not in use.

  • Store in a cool, dry place, away from direct sunlight and heat sources.

  • Ensure the storage location is within a secondary containment tray to manage potential spills.

Long-Term Storage

For archival or long-term storage, the following protocol should be followed:

  • Container: Ensure the compound is in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and any known hazards.

  • Atmosphere: For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Location: Store in a dedicated, locked cabinet for chemical reagents. This cabinet should be in a cool, dry, and well-ventilated area.

  • Incompatible Materials: A critical aspect of safe storage is the segregation from incompatible materials.[4]

Incompatible Material ClassRationale for Segregation
Strong Bases Acid-base reaction can occur, potentially generating heat.
Strong Oxidizing Agents Risk of vigorous or explosive reaction.
Reactive Metals (e.g., Sodium, Potassium) Potential for hazardous reactions.
Moisture-Sensitive Compounds To prevent hydrolysis or degradation of the compound.

Logical Relationship for Chemical Storage

cluster_storage Storage Conditions cluster_incompatible Incompatible Materials compound 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid cool Cool compound->cool Store Under dry Dry compound->dry Store Under dark Away from Light compound->dark Store Under sealed Tightly Sealed compound->sealed Store Under bases Strong Bases compound->bases Segregate From oxidizers Strong Oxidizers compound->oxidizers Segregate From metals Reactive Metals compound->metals Segregate From

Caption: Key storage conditions and incompatible materials for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

    • Place the material into a labeled, sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): Collect in a labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials: Any items such as gloves, weigh boats, and paper towels that are contaminated with the compound should be disposed of in the solid chemical waste stream.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Conclusion

This compound is a valuable reagent in the synthesis of antiviral compounds. Its effective and safe use is contingent upon a comprehensive understanding of its properties and adherence to strict handling and storage protocols. By implementing the guidelines outlined in these application notes, researchers can mitigate risks, ensure the quality and integrity of their experiments, and maintain a safe laboratory environment.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and enhance your experimental outcomes. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can confidently address challenges and optimize your reaction yields.

Understanding the Synthesis Landscape

The synthesis of this compound, a key intermediate in the preparation of various pharmaceutically active compounds, can be approached through two primary routes. The selection of the synthetic pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two most common precursors are 3-hydroxypyrazine-2-carboxylic acid and 3-hydroxypyrazine-2-carboxamide. The choice between these starting materials will dictate the synthetic strategy, primarily concerning the bromination and any subsequent hydrolysis steps.

Q2: Which synthetic route generally provides a higher yield?

A2: The route commencing with the bromination of 3-hydroxypyrazine-2-carboxamide, followed by hydrolysis to the carboxylic acid, is often reported to be higher yielding. This is attributed to the more controlled and selective bromination of the amide under milder conditions, which minimizes the formation of byproducts.

Q3: What are the main challenges associated with the direct bromination of 3-hydroxypyrazine-2-carboxylic acid?

A3: Direct bromination of 3-hydroxypyrazine-2-carboxylic acid can be challenging due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the pyrazine ring towards electrophilic substitution. Harsher reaction conditions may be required, potentially leading to side reactions such as decarboxylation or over-bromination.

Q4: Can you explain the tautomerism in 3-hydroxypyrazine derivatives and its impact on the synthesis?

A4: 3-Hydroxypyrazine derivatives, including the starting materials and the final product, can exist in tautomeric forms, primarily the hydroxy and the pyrazinone forms. This equilibrium can influence the reactivity of the molecule. The pyrazinone tautomer is often the more stable form and influences the position of electrophilic attack during bromination.

Q5: What are the critical safety precautions to consider during this synthesis?

A5: The use of liquid bromine requires extreme caution as it is highly corrosive, volatile, and toxic. All manipulations involving bromine should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions at elevated temperatures with bromine increase its volatility and associated hazards.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Scenario 1: Low Yield in the Bromination of 3-Hydroxypyrazine-2-carboxamide
Observed Problem Potential Causes Recommended Solutions
Low conversion of starting material - Inadequate brominating agent stoichiometry.- Reaction temperature is too low.- Poor solubility of the starting material.- Increase the molar equivalent of liquid bromine slightly (e.g., from 1.05 to 1.1 equivalents).- Gradually increase the reaction temperature, monitoring for side product formation.- Ensure adequate stirring and consider a co-solvent to improve solubility.
Formation of multiple products (TLC/LC-MS analysis) - Reaction temperature is too high, leading to side reactions.- Incorrect pH of the reaction mixture.- Over-bromination.- Maintain the reaction temperature between 5-25°C.[1]- Adjust the pH of the reaction medium to be weakly acidic (pH 5.5-6.5) using acetic acid or phosphoric acid.[1]- Carefully control the addition of bromine to avoid localized high concentrations.
Product degradation - Prolonged reaction time at elevated temperatures.- Presence of strong acids or bases.- Monitor the reaction progress closely by TLC or LC-MS and quench the reaction upon completion.- Work-up the reaction under neutral or mildly acidic conditions.
Scenario 2: Challenges in the Direct Bromination of 3-Hydroxypyrazine-2-carboxylic acid
Observed Problem Potential Causes Recommended Solutions
No reaction or very slow reaction - Deactivation of the pyrazine ring by the carboxylic acid group.- Consider the use of a catalyst to facilitate the bromination.- Explore alternative brominating agents that are more reactive under milder conditions.
Decarboxylation of the starting material or product - High reaction temperatures.- Attempt the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Use a solvent with a lower boiling point to limit the maximum reaction temperature.
Formation of hard-to-separate impurities - Non-selective bromination at other positions on the ring.- Polymerization or degradation of the starting material.- Optimize the reaction solvent and temperature to improve selectivity.- Employ a purification strategy such as recrystallization or column chromatography, potentially after converting the product to a more easily purified derivative.
Scenario 3: Inefficient Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide
Observed Problem Potential Causes Recommended Solutions
Incomplete hydrolysis to the carboxylic acid - Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst.- Increase the reaction time and/or temperature, monitoring for any degradation.- Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).
Product degradation during hydrolysis - Harsh acidic or basic conditions leading to decomposition.- Elevated temperatures causing unwanted side reactions.- Use milder hydrolysis conditions, for example, a lower concentration of acid or base for a longer period at a lower temperature.- Consider enzymatic hydrolysis as a milder alternative.
Difficulty in isolating the carboxylic acid product - Product remaining soluble in the aqueous reaction mixture.- Formation of a salt that is highly water-soluble.- After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation.- Extract the product with a suitable organic solvent after acidification.

Experimental Protocols

Optimized Bromination of 3-Hydroxypyrazine-2-carboxamide

This protocol is based on optimized conditions reported to improve yield and purity.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 3-hydroxypyrazine-2-carboxamide in acetonitrile (approximately 7 mL per gram of starting material).

  • pH Adjustment: Cool the suspension to 10-20°C and add a weak acid, such as acetic acid or phosphoric acid, dropwise until the pH of the mixture is between 5.5 and 6.5.

  • Bromination: While maintaining the temperature between 5-25°C, add liquid bromine (1.07 g per gram of starting material) dropwise from the addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, filter the reaction mixture to collect the solid product. Wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70°C to obtain 6-Bromo-3-hydroxypyrazine-2-carboxamide.

General Protocol for Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide (Acid-Catalyzed)
  • Reaction Setup: In a round-bottom flask, suspend 6-Bromo-3-hydroxypyrazine-2-carboxamide in an aqueous solution of a strong acid (e.g., 3M HCl or 3M H₂SO₄).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If the product remains in solution, carefully neutralize the excess acid and then adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Visualizing the Synthetic Pathways

Workflow for the Synthesis via Bromination of the Amide

G start 3-Hydroxypyrazine-2-carboxamide bromination Bromination (Liquid Bromine, Acetonitrile, pH 5.5-6.5, 5-25°C) start->bromination intermediate 6-Bromo-3-hydroxypyrazine-2-carboxamide bromination->intermediate hydrolysis Hydrolysis (Acid or Base Catalysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthesis of the target molecule via bromination of the amide precursor.

Troubleshooting Logic for Low Bromination Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Bromination cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 sol1 Check Reagent Stoichiometry Increase Temperature Gradually cause1->sol1 Address with sol2 Control Temperature (5-25°C) Adjust pH (5.5-6.5) cause2->sol2 Address with sol3 Monitor Reaction Closely Neutral Work-up cause3->sol3 Address with

Caption: A troubleshooting workflow for addressing low yields in the bromination step.

References

  • CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents.

Sources

Technical Support Center: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid and its Amide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid and its crucial synthetic precursor, 6-Bromo-3-hydroxypyrazine-2-carboxamide. These compounds are pivotal intermediates in the development of various pharmaceuticals, most notably as building blocks for antiviral agents like Favipiravir.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis, ensuring higher purity, better yields, and reproducible results.

Section 1: Core Synthesis Pathway Overview

The most prevalent and industrially relevant synthesis of the target compound involves the direct electrophilic bromination of 3-hydroxypyrazine-2-carboxamide. The pyrazine ring, while aromatic, has nitrogen atoms that deactivate it towards electrophilic substitution. However, the hydroxyl group at the 3-position is a powerful activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The C6 position is sterically accessible and electronically favored, making it the primary site of bromination.

The general transformation is outlined below:

G SM 3-Hydroxypyrazine-2-carboxamide P 6-Bromo-3-hydroxypyrazine-2-carboxamide SM->P  Brominating Agent (Br2)  Controlled pH (4-7)  Solvent (e.g., Acetonitrile) Acid This compound P->Acid  Hydrolysis  (Acidic or Basic)

Caption: General synthetic route to the target compounds.

The subsequent hydrolysis of the carboxamide furnishes the final carboxylic acid. While seemingly straightforward, controlling the selectivity and preventing side reactions during the bromination step is paramount for a successful synthesis.

Section 2: Troubleshooting Guide for Bromination Side Reactions

This section addresses the most common issues encountered during the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide in a question-and-answer format.

Problem 1: Low Product Yield with Complex Impurity Profile

Q: My reaction yield is consistently below 60%, and HPLC analysis shows multiple unknown peaks. What are the likely causes?

A: Low yield coupled with a complex impurity profile typically points to a lack of control over key reaction parameters. The bromination of this activated pyrazine system is sensitive to temperature, pH, and reagent stoichiometry. Deviation from optimal conditions can initiate several side reactions simultaneously.

Expert Insight: The root cause is often a combination of factors. High temperature accelerates not only the desired reaction but also side reactions like over-bromination and decomposition, while incorrect pH can alter the reactivity of the substrate and the brominating agent.

Troubleshooting Workflow:

G problem problem cause cause action action A Problem: Low Yield & High Impurities B1 Possible Cause 1: Over-bromination A->B1 B2 Possible Cause 2: Decarboxylation A->B2 B3 Possible Cause 3: Incorrect pH A->B3 C1 Action: Reduce Br2 to 1.0-1.1 eq. Add Br2 slowly at 5-15 °C. B1->C1 C2 Action: Maintain reaction temp < 25 °C. Avoid high temp during workup. B2->C2 C3 Action: Adjust pH to 4-7 (weakly acidic) using H3PO4 or HOAc. B3->C3

Caption: Troubleshooting decision tree for low yield issues.

Key Parameters and Their Impact:

ParameterOptimal RangeConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Temperature 5-25°C during Br₂ addition[2]Slow or incomplete reaction, leading to high levels of starting material.Increased rate of side reactions, including over-bromination and potential decarboxylation.[3]
pH of Reaction 4.0 - 7.0 (Weakly Acidic)[2]Slower reaction rate if too acidic.Formation of phenoxide-like species, potentially leading to undesired reactivity or decomposition.
Bromine Stoichiometry 1.0 - 1.5 molar equivalents[3]Incomplete conversion, leaving unreacted starting material.Significant formation of di-brominated and other poly-brominated impurities.
Water Content < 5% (w/w) in suspension[3]Generally less impactful, but excess water can affect solubility and kinetics.Can decrease reaction yield. A drier reaction environment is preferred.[3]
Problem 2: Presence of Di-brominated Impurities

Q: My LC-MS analysis shows a significant peak with a mass corresponding to a di-bromo product. How can I improve the selectivity for mono-bromination?

A: The formation of di-brominated species is a classic example of over-bromination, an issue common in electrophilic aromatic substitutions on activated rings. The initial product, 6-Bromo-3-hydroxypyrazine-2-carboxamide, is still an activated ring system and can react with a second equivalent of bromine, primarily at the C5 position.

Causality: This side reaction is highly dependent on the local concentration of the brominating agent and the reaction temperature. Using a large excess of bromine or adding it too quickly creates localized "hot spots" of high bromine concentration, favoring a second bromination event before the mono-bromo product has fully dispersed.

G SM 3-Hydroxypyrazine-2-carboxamide P1 Desired Product: 6-Bromo-3-hydroxypyrazine-2-carboxamide SM->P1 + 1 eq. Br2 (Controlled) P2 Side Product: 5,6-Dibromo-3-hydroxypyrazine-2-carboxamide P1->P2 + 1 eq. Br2 (Excess Br2 or High Temp)

Caption: Competing pathways of mono- vs. di-bromination.

Mitigation Protocol:

  • Stoichiometry Control: Carefully charge the brominating agent. Use no more than 1.05-1.1 molar equivalents of liquid bromine relative to the starting material.

  • Controlled Addition: Add the bromine dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile.

  • Temperature Management: Maintain the internal reaction temperature between 5-15°C during the entire bromine addition process.[2] Use an ice bath or a cryocooler for effective temperature control.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized concentration gradients and promote rapid mixing.

Problem 3: Decarboxylation Impurity Detected

Q: I have identified 6-Bromo-3-hydroxypyrazine in my final product, which lacks the carboxylic acid (or amide) group. What causes this decarboxylation?

A: Decarboxylation is the loss of the -COOH group as CO₂. While the amide is more stable, it can first hydrolyze to the carboxylic acid under harsh workup conditions (strong acid/base and heat), which then decarboxylates. Pyrazinecarboxylic acids are known to undergo decarboxylation, a process often facilitated by heat.[4][5]

Causality: The mechanism involves the formation of a stabilized intermediate. The electron-withdrawing nature of the pyrazine ring can stabilize the transient negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. This process is significantly accelerated at elevated temperatures.

Prevention Strategy:

  • Temperature Control: The most critical factor is temperature. Avoid exceeding 80-100°C during any stage of the reaction, workup, or isolation.[4]

  • Drying Conditions: When drying the final product, use a vacuum oven at a moderate temperature (e.g., 60-70°C) instead of high heat.[2]

  • Workup pH: During workup, if pH adjustments are needed, perform them at lower temperatures to minimize the risk of hydrolysis of the amide followed by decarboxylation.

  • Avoid Prolonged Heating: Minimize the time the reaction mixture or isolated product is exposed to heat.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the bromination, and why is it so critical? A: The optimal pH is weakly acidic, typically in the range of 4 to 7.[2] This is a critical parameter because the pH influences the reactivity of both the substrate and the brominating agent. In strongly acidic conditions, the pyrazine nitrogens can be protonated, further deactivating the ring and slowing the reaction. In basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like anion, which is highly activated but may lead to uncontrolled reactions or degradation. The weakly acidic range provides a balance, allowing for efficient electrophilic substitution while minimizing side reactions.[2]

Q2: How does water content affect the reaction outcome? A: Some patented procedures explicitly state that reducing the water content in the reaction suspension to less than 5% (w/w) can increase the reaction yield and lead to a purer product.[3] While the mechanism is not fully elucidated, excess water may facilitate side reactions or affect the solubility of reactants and intermediates in an unfavorable way. Therefore, using an anhydrous grade of solvent and a dry starting material is recommended for optimal results.[3]

Q3: What are the best analytical techniques to monitor the reaction and identify impurities? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress to see the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It can accurately determine the purity of the product and quantify impurities, including unreacted starting material and over-brominated species.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which is crucial for diagnosing side reactions like over-bromination and decarboxylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify the structure of major impurities if they are isolated.

Section 4: Recommended Experimental Protocol

This protocol is a synthesis of best practices derived from the literature to maximize yield and purity of 6-Bromo-3-hydroxypyrazine-2-carboxamide.

Protocol: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

  • Vessel Preparation: To a 1000 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 560 mL of acetonitrile.

  • Charge Reactant: Under a nitrogen atmosphere, add 80g of 3-hydroxypyrazine-2-carboxamide sodium salt while stirring.

  • Temperature and pH Adjustment: Cool the suspension to 10-20°C using an ice bath. Slowly add phosphoric acid (or acetic acid) to adjust the pH of the suspension to between 5.5 and 6.5.[2]

  • Bromine Addition: Prepare a solution of 86g (1.07 equivalents) of liquid bromine. Add the bromine dropwise to the reaction mixture via the dropping funnel over 1-2 hours. Critically, maintain the internal reaction temperature between 10-20°C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Isolation: Once the reaction is complete, add a saturated solution of sodium bisulfite to quench any excess bromine. The product will precipitate.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold water, followed by a wash with cold acetonitrile to remove residual impurities.

  • Drying: Dry the wet product in a vacuum oven at 60-70°C to a constant weight.[2] The expected product is a pale yellow to light brown powder.[6]

References

  • 7 (ResearchGate)

  • (Google Patents)

  • (Semantic Scholar)

  • (Google Patents)

  • (Anant Pharmaceuticals Pvt. Ltd.)

  • (Organic Syntheses)

  • (Sigma-Aldrich)

  • (Google Patents)

  • (IndiaMART)

  • (ChemicalBook)

  • (Pharmaffiliates)

  • (ResearchGate)

  • (ResearchGate)

Sources

Technical Support Center: 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this critical intermediate. As a key starting material in the synthesis of antiviral agents like Favipiravir, its purity is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges.

Troubleshooting Guide & FAQs
Q1: What are the primary process-related impurities I should anticipate when synthesizing this compound?

A1: The impurity profile of this compound is almost exclusively tied to its synthesis, which is typically a bromination of 3-hydroxypyrazine-2-carboxamide. The most prevalent impurities are unreacted starting material and products from side-reactions like over-bromination.

  • Unreacted Starting Material (3-hydroxypyrazine-2-carboxamide): This is the most common impurity.[3] Its presence indicates an incomplete bromination reaction. The bromination kinetics can be sensitive to reaction conditions, and achieving 100% conversion can be challenging without driving the formation of other impurities.[3]

  • Di-brominated Species (e.g., 3,5-dibromopyrazine-2-amine derivatives): While less common, over-bromination can occur if the reaction conditions are too harsh (e.g., excess brominating agent, prolonged reaction time, or high temperature). This leads to the introduction of a second bromine atom onto the pyrazine ring.

  • Degradation Products: Pyrazine carboxylic acids can be susceptible to decomposition, especially at elevated temperatures, which can lead to darkening of the product and the formation of resinous by-products.[4]

  • Residual Solvents and Reagents: Depending on the workup and purification, residual solvents (e.g., acetonitrile, DMF)[5] or reagents can be present.

The logical flow of impurity formation is visualized in the synthesis diagram below.

G cluster_start Starting Materials cluster_reaction Core Reaction: Bromination cluster_products Reaction Products cluster_purification Purification SM 3-Hydroxypyrazine- 2-carboxamide Reaction Bromination Reaction (Controlled pH, Temp) SM->Reaction Bromine Brominating Agent (e.g., Liquid Bromine) Bromine->Reaction Target Target Product: 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid Reaction->Target Desired Pathway Impurity1 Impurity 1: Unreacted Starting Material (Incomplete Reaction) Reaction->Impurity1 Side Pathway Impurity2 Impurity 2: Di-brominated Species (Over-reaction) Reaction->Impurity2 Side Pathway Purify Purification (e.g., Recrystallization, Salt Formation) Target->Purify Impurity1->Purify Impurity2->Purify Final High-Purity Product Purify->Final

Caption: Synthesis workflow and points of impurity introduction.

Q2: My HPLC analysis shows a significant peak corresponding to 3-hydroxypyrazine-2-carboxamide. What caused this, and how can I fix it?

A2: A high level of residual 3-hydroxypyrazine-2-carboxamide is a clear indicator of incomplete bromination. Several factors can contribute to this issue.

Causality Analysis:

  • Stoichiometry: Insufficient charge of the brominating agent relative to the starting material will naturally lead to incomplete conversion.

  • Reaction Temperature: Bromination is temperature-dependent. If the temperature is too low, the reaction rate will be slow, resulting in unreacted starting material within a standard reaction time.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. It's crucial to monitor the reaction progress (e.g., by in-process HPLC) to determine the optimal endpoint.

  • pH Control: The pH of the reaction medium can significantly influence the reactivity of the substrate and the brominating species. A patent suggests that controlling the pH to a weakly acidic range (4-7) under mild temperature conditions (5-25°C) is crucial for driving the reaction to completion while minimizing side reactions.[5]

  • Form of Starting Material: Using a hydrate of 3-hydroxypyrazine-2-carboxamide has been shown to result in higher levels of this impurity in the final product, with content often exceeding 300 ppm.[3] Using the anhydrous form is recommended for achieving higher purity.[3]

Troubleshooting Flowchart:

G Start High Level of Starting Material Impurity Detected CheckStoich Verify Stoichiometry of Brominating Agent Start->CheckStoich CheckTemp Review Reaction Temperature Profile CheckStoich->CheckTemp Correct ResultStoich Adjust Reagent Ratio; Consider slight excess CheckStoich->ResultStoich Incorrect CheckTime Analyze In-Process Control (IPC) Data for Time CheckTemp->CheckTime Optimal ResultTemp Optimize Temperature for Complete Conversion CheckTemp->ResultTemp Sub-optimal CheckSM Confirm Form of Starting Material (Anhydrous vs. Hydrate) CheckTime->CheckSM Sufficient ResultTime Extend Reaction Time; Define Endpoint via IPC CheckTime->ResultTime Too Short ResultSM Use Anhydrous Starting Material for Subsequent Batches CheckSM->ResultSM Hydrate Used

Caption: Troubleshooting flowchart for high starting material impurity.

Q3: How can I effectively remove these common impurities to achieve >99% purity?

A3: Achieving high purity often requires a dedicated purification step post-synthesis. Standard methods like recrystallization are effective, but a more robust method involves conversion to a salt, which can significantly enhance the removal of closely related impurities.

Protocol: Purification via Salt Formation and Recrystallization

This protocol is based on methods that leverage differential solubility of the acid and its salt form to reject impurities.[3]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., Water, Acetone)[6]

  • A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • A suitable acid (e.g., Hydrochloric Acid)

  • Decolorizing carbon (optional)[6]

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate aqueous or organic solvent. Gentle heating may be required.

  • Salt Formation: Slowly add a stoichiometric amount of a base (e.g., 1M NaOH) to the solution while stirring. This will convert the carboxylic acid to its more water-soluble salt. Many organic impurities, including the less polar di-brominated species, will have lower solubility in the aqueous base.

  • Filtration (Optional): If insoluble impurities are observed, filter the solution. If the solution is colored, you may add decolorizing carbon, stir for 15-30 minutes, and filter through celite.[6]

  • Acidification: Slowly add acid (e.g., 1M HCl) to the clear filtrate to re-protonate the salt, causing the purified this compound to precipitate out of the solution. Monitor the pH to ensure complete precipitation.

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Purity Check: Analyze the final product by HPLC to confirm purity and the absence of targeted impurities. A typical purity of >99% can be achieved with this method.[7]

Impurity Data Summary

The table below summarizes the key impurities, their characteristics, and recommended analytical methods for detection.

Impurity NameCommon SourceTypical Analytical MethodKey Diagnostic Information
3-hydroxypyrazine-2-carboxamide Unreacted starting material[3]HPLC, LC-MSShorter retention time than the brominated product on reverse-phase HPLC. Confirmed by m/z.
Di-brominated Species Over-bromination side reactionHPLC, LC-MSLonger retention time than the mono-brominated product. Isotopic pattern for two bromine atoms in MS.
Degradation Products Thermal stress, harsh pHHPLC, GC-MSAppearance of multiple small, unknown peaks in the chromatogram; product discoloration.
Residual Solvents Incomplete drying/purificationGC-HS (Headspace GC)Peaks corresponding to solvents used in the synthesis or workup (e.g., MeCN, DMF).
References
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. Available from: [Link]

  • EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Google Patents.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available from: [Link]

  • CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity. Anant Pharmaceuticals Pvt. Ltd. Available from: [Link]

  • CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Google Patents.
  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]

  • 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Synthonix. Available from: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available from: [Link]

  • 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. IndiaMART. Available from: [Link]

  • CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Pharmaffiliates. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Journal of Chemical Science and Technology. Available from: [Link]

  • Synthesis and reactions of Pyrazine. YouTube. Available from: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available from: [Link]

Sources

Technical Support Center: Amide Coupling with 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the dedicated technical support center for troubleshooting amide coupling reactions with 6-bromo-3-hydroxypyrazine-2-carboxylic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing novel amide derivatives from this versatile but often challenging heterocyclic building block.

The unique electronic and structural features of this compound present specific hurdles in standard amide bond formation protocols. This guide provides in-depth, experience-driven solutions to common problems, ensuring your syntheses are both efficient and reproducible.

Understanding the Core Challenges

The primary difficulties in coupling amines to this compound stem from a combination of factors:

  • Reduced Nucleophilicity of the Pyrazine Ring: The electron-withdrawing nature of the pyrazine ring, further compounded by the bromo substituent, deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by the amine.[1][2]

  • Tautomerization of the Hydroxypyrazine Core: The 3-hydroxy group exists in tautomeric equilibrium with its 3-oxo form. This can influence the molecule's reactivity and solubility.

  • Potential for Side Reactions: The presence of multiple reactive sites (carboxylic acid, hydroxyl group, and the pyrazine ring itself) can lead to undesired side products under certain reaction conditions.

  • Solubility Issues: The starting material and the resulting amide products can sometimes exhibit poor solubility in common organic solvents, complicating both the reaction and purification steps.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low conversion is the most common issue encountered. The root cause is often insufficient activation of the carboxylic acid or deactivation of the amine coupling partner.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For electron-deficient heterocyclic carboxylic acids, standard carbodiimide reagents like DCC or EDC alone may be sluggish.[2] More potent activating agents are generally required.

    • Recommendation: Employ uronium- or phosphonium-based coupling reagents such as HATU , HBTU , or PyBOP .[3][4] These reagents form highly reactive O-acylisourea or OBt/OAt esters in situ, which are more susceptible to nucleophilic attack by the amine.[5][6] HATU is often a superior choice as it can lead to faster reactions and less epimerization if chiral amines are used.[3][7]

  • Reaction Conditions Optimization:

    • Base: A non-nucleophilic organic base is crucial to neutralize the carboxylic acid and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[8] Use at least 2-3 equivalents to ensure the reaction medium remains basic.

    • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM) are recommended.[8] Ensure your starting materials are fully dissolved. If solubility is an issue, a mixture of solvents or gentle heating might be necessary.

    • Temperature: While most couplings are run at room temperature, gentle heating (40-50 °C) can sometimes drive a sluggish reaction to completion. However, be mindful that elevated temperatures can also promote side reactions.

  • Pre-activation of the Carboxylic Acid:

    • Rationale: Adding the amine after the carboxylic acid has had time to form the active ester can significantly improve yields.

    • Protocol: Dissolve the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your chosen anhydrous solvent. Stir this mixture at room temperature for 15-30 minutes before adding the amine.[8]

Q2: I'm observing multiple spots on my TLC/LC-MS, suggesting the formation of side products. What are these and how can I prevent them?

Side product formation is often linked to the reactivity of the coupling reagents or the presence of the free hydroxyl group.

Common Side Products and Solutions:

  • Guanidinylation of the Amine: Uronium-based reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[3]

    • Solution: Avoid using a large excess of the uronium reagent. If this is a persistent issue, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[3]

  • Reaction at the Hydroxyl Group: While generally less reactive than the carboxylic acid, the 3-hydroxy group could potentially be acylated, especially with highly reactive intermediates.

    • Solution: Consider protecting the hydroxyl group as a first step. A simple and effective strategy is to use a benzyl (Bn) or a silyl protecting group (e.g., TBDMS).[9][10] These groups are generally stable to amide coupling conditions and can be removed later in the synthetic sequence.[11][12]

  • Self-Condensation/Polymerization: Although less common, highly activated carboxylic acid intermediates can potentially react with another molecule of the starting material.

    • Solution: Controlled, slow addition of the coupling reagent can minimize the instantaneous concentration of the active ester and reduce the likelihood of this side reaction.

Q3: The purification of my final amide product is difficult. What strategies can I use?

Purification challenges often arise from byproducts of the coupling reaction or poor solubility of the product.

Purification Strategies:

  • Work-up Procedure:

    • Aqueous Wash: After the reaction is complete, quenching with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard first step.[8] This will help to remove water-soluble byproducts. Subsequent washes with dilute acid (e.g., 1M HCl) can remove excess amine and base, while washes with a mild base (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.

    • DCC/EDC Byproducts: If using carbodiimides, the resulting ureas (DCU or EDU) can be problematic. DCU is largely insoluble in many organic solvents and can often be removed by filtration.[13] The urea from EDC is water-soluble and can be removed with aqueous washes.[7]

  • Chromatography:

    • Normal Phase: A standard silica gel column is often effective. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is a good starting point.[14]

    • Reverse Phase: For more polar compounds, reverse-phase chromatography (e.g., C18 column) with a water/acetonitrile or water/methanol gradient may be more suitable.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, acetonitrile) can also be used to wash away contaminants.[13]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF (or another suitable solvent) to dissolve the acid.

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.5 - 3.0 eq) and stir the mixture at room temperature for 20 minutes (pre-activation).[8]

  • Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[15] The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydroxyl Group Protection (Benzylic Ether)
  • Suspend this compound (1.0 eq) in a suitable solvent like DMF or acetone.

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).

  • Add benzyl bromide (BnBr) (1.1 - 1.2 eq).

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • After cooling to room temperature, filter off the base and concentrate the filtrate.

  • The crude product can then be purified and used in the amide coupling reaction as described in Protocol 1.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTemperatureKey Considerations
HATU NoneDIPEA, TEADMF, DCMRT - 40°CHighly efficient, good for sterically hindered substrates.[3][7]
HBTU/TBTU HOBtDIPEA, TEADMFRTCan cause guanidinylation of the amine if used in excess.[5]
PyBOP NoneDIPEA, TEADMF, DCMRTPhosphonium-based, avoids guanidinylation side reaction.[3]
EDC HOBt, OxymaPureDIPEA, DMAPDCM, DMFRTGood for water-soluble compounds; urea byproduct is water-soluble.[2][5]

Visualizing the Workflow

Amide Coupling Reaction Mechanism

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Pyrazine-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU / Base HATU->ActiveEster AmideProduct Pyrazine-CONH-R ActiveEster->AmideProduct Amine R-NH2 Amine->AmideProduct Nucleophilic Attack

Caption: General mechanism of HATU-mediated amide coupling.

Troubleshooting Decision Tree

Troubleshooting Start Low Conversion? CheckReagent Use Stronger Coupling Agent (HATU, PyBOP) Start->CheckReagent Yes SideProducts Side Products Observed? Start->SideProducts No Preactivate Pre-activate Acid with Reagent/Base CheckReagent->Preactivate CheckConditions Optimize Base/Solvent/Temp Preactivate->CheckConditions CheckConditions->SideProducts ProtectOH Protect Hydroxyl Group SideProducts->ProtectOH Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No ChangeReagent Switch to Phosphonium Reagent (PyBOP) ProtectOH->ChangeReagent ChangeReagent->PurificationIssue OptimizeWorkup Optimize Aqueous Workup PurificationIssue->OptimizeWorkup Yes Success Reaction Successful PurificationIssue->Success No AltChromatography Try Reverse-Phase HPLC or Recrystallization OptimizeWorkup->AltChromatography AltChromatography->Success

Caption: Decision tree for troubleshooting common issues.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gangarapu, N. R., Eeda, K. R., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. RSC Advances, 12, 134-145. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). US3314762A - Bromine purification process.
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  • PubMed. (n.d.). Synthesis and isolation of 5,6-dihydro-4H-1,3-oxazine hydrobromides by autocyclization of N-(3-bromopropyl)amides. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

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Sources

optimizing bromination conditions for 3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the development of novel therapeutics, 5-bromo-3-hydroxypyrazine-2-carboxylic acid is a key synthetic intermediate. However, its preparation can be fraught with challenges, including poor regioselectivity, low yields, and the formation of tenacious impurities. The electron-deficient nature of the pyrazine ring, modulated by the competing electronic effects of the hydroxyl and carboxylic acid substituents, demands a carefully optimized approach to achieve successful electrophilic bromination.[1][2]

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the bromination of 3-hydroxypyrazine-2-carboxylic acid. Structured as a series of troubleshooting scenarios and frequently asked questions, this document offers field-proven insights and detailed protocols to navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the bromination of 3-hydroxypyrazine-2-carboxylic acid typically points to insufficient electrophilicity of the brominating agent or deactivation of the pyrazine ring.

  • Probable Cause 1: Insufficiently Activated Brominating Agent. While the pyrazine ring is activated by the hydroxyl group, it remains an electron-deficient system.[1][2] Some brominating agents, like N-Bromosuccinimide (NBS) on its own, may not be electrophilic enough to react efficiently without a catalyst.

    • Solution: Introduce a Lewis acid or a Brønsted acid catalyst to increase the electrophilicity of the bromine source. For instance, when using NBS, adding a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid can polarize the N-Br bond, generating a more potent "Br+" equivalent.[3][4][5]

  • Probable Cause 2: Protonation of the Pyrazine Ring. In strongly acidic media, the nitrogen atoms of the pyrazine ring can become protonated. This dramatically increases the ring's electron deficiency, deactivating it towards further electrophilic attack.[2]

    • Solution: Carefully control the reaction pH. For the related 3-hydroxypyrazine-2-carboxamide, a weakly acidic pH range of 5.5 to 6.5 has been shown to be optimal for bromination with liquid bromine, preventing excessive deactivation while still allowing for a mild reaction.[6] This can be achieved using a buffer system, such as acetic acid or phosphoric acid.[6]

  • Probable Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates. Highly polar, coordinating solvents might sequester the electrophile, while non-polar solvents may not sufficiently dissolve the starting material.

    • Solution: Screen a range of solvents. Acetic acid is a common choice for brominations of activated heterocycles.[1] Other options include chlorinated solvents (e.g., dichloromethane, chloroform) or polar aprotic solvents like N,N-dimethylformamide (DMF).

Question 2: I am observing multiple products, particularly a di-brominated species. How can I improve the selectivity for mono-bromination?

Answer:

The formation of multiple products, especially di-brominated compounds, indicates that the reaction conditions are too harsh or the stoichiometry is incorrect. The hydroxyl group strongly activates the ring, making it susceptible to over-bromination.

  • Probable Cause 1: Excess Brominating Agent. Using more than one equivalent of the brominating agent is the most direct cause of polybromination.

    • Solution: Carefully control the stoichiometry. Begin with a slight excess (1.05-1.1 equivalents) of the brominating agent.[7] Add the reagent dropwise or in portions to the reaction mixture at a low temperature (e.g., 0-10 °C) to maintain control and minimize localized areas of high concentration.

  • Probable Cause 2: Highly Reactive Brominating Agent. Reagents like elemental bromine (Br₂) are highly reactive and can lead to poor selectivity with activated substrates.[8]

    • Solution: Switch to a milder brominating agent. N-bromosuccinimide (NBS) is generally considered a more selective and easier-to-handle alternative for activated aromatic and heterocyclic systems.[7][9] Other options include generating bromine in situ from a bromide salt (e.g., KBr, NaBr) and an oxidant like Oxone® or hydrogen peroxide, which can offer better control over the reactive bromine concentration.[10]

  • Probable Cause 3: Elevated Reaction Temperature. Higher temperatures increase the reaction rate but often decrease selectivity, favoring the formation of the thermodynamically stable di-brominated product.

    • Solution: Conduct the reaction at a lower temperature. Start the addition of the brominating agent at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time to quench the reaction before significant di-bromination occurs.[11]

Question 3: My desired product seems to be decomposing during the reaction or workup. What could be causing this instability?

Answer:

Product decomposition can be caused by overly harsh reaction conditions (temperature, pH) or oxidative side reactions.

  • Probable Cause 1: Oxidative Degradation. Brominating agents are inherently oxidative. Under certain conditions, especially at elevated temperatures or in the presence of strong oxidants, the pyrazine ring itself can be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.[8][12]

    • Solution: Use the mildest possible conditions. Employ a milder brominating agent like NBS, maintain low temperatures, and avoid unnecessarily long reaction times. Ensure the workup procedure effectively removes all residual bromine.

  • Probable Cause 2: Decarboxylation. While less common under electrophilic bromination conditions, elevated temperatures in either acidic or basic media can potentially lead to the loss of the carboxylic acid group.

    • Solution: Maintain low to moderate temperatures throughout the reaction and workup. During workup, if an aqueous base is used for extraction, perform the operation quickly and at a low temperature to minimize the risk of decarboxylation.

Question 4: I am struggling with the isolation and purification of the final product. What are some effective strategies?

Answer:

Isolation and purification challenges often arise from byproducts with similar polarity to the desired product or poor solubility.

  • Probable Cause 1: Co-eluting Impurities. Unreacted starting material and di-brominated byproducts can have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize the reaction to maximize conversion and selectivity first. For purification, column chromatography on silica gel is a common method.[13][14] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, may be effective.[13]

  • Probable Cause 2: Residual Bromine. Leftover bromine can interfere with purification and analysis.

    • Solution: During the workup, quench the reaction with a reducing agent. A wash with an aqueous solution of sodium thiosulfate or sodium bisulfite will effectively remove any unreacted bromine.[1]

  • Probable Cause 3: Poor Crystallization. The product may be difficult to crystallize from common solvents.

    • Solution: If direct precipitation or crystallization from the reaction mixture is not feasible, try recrystallization from a range of solvent systems after initial purification. Common choices could include water, ethanol-water mixtures, or ethyl acetate-hexane.[15]

Optimization Workflow Diagram

The following diagram outlines a logical workflow for optimizing the bromination of 3-hydroxypyrazine-2-carboxylic acid.

Bromination_Optimization_Workflow cluster_setup Phase 1: Initial Setup & Screening cluster_execution Phase 2: Execution & Analysis cluster_evaluation Phase 3: Evaluation & Refinement Start Define Goal: Selective Mono-bromination at C5 or C6 Reagent Select Brominating Agent Start->Reagent NBS NBS (Milder) Reagent->NBS Preferred Br2 Br₂ (Harsher) Reagent->Br2 Alternative Conditions Screen Key Parameters: - Solvent (e.g., AcOH, DCM, DMF) - Temperature (0°C to RT) - Stoichiometry (1.05-1.2 eq) NBS->Conditions Br2->Conditions Execute Run Small-Scale Reactions Conditions->Execute Monitor Monitor Progress (TLC, LC-MS) Execute->Monitor Workup Workup & Isolate Crude Product (Quench, Extract) Monitor->Workup Analyze Analyze Product Mixture (¹H NMR, MS) Workup->Analyze Evaluate Evaluate Outcome: - Conversion % - Selectivity (Mono:Di) - Yield % Analyze->Evaluate Success Success: High Yield & Selectivity Evaluate->Success Meets Criteria Troubleshoot Troubleshoot Issues Evaluate->Troubleshoot Does Not Meet Criteria Troubleshoot->Reagent Change Reagent Troubleshoot->Conditions Adjust Conditions

Caption: A logical workflow for the optimization of bromination conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 3-hydroxypyrazine-2-carboxylic acid?

A: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5] The pyrazine ring is generally electron-deficient and resistant to electrophilic attack.[2][16] However, the hydroxyl (-OH) group at the C3 position is a powerful activating, electron-donating group. It directs the incoming electrophile (a polarized bromine species, "Br⁺") to the positions ortho and para to itself. The para position (C6) and one of the ortho positions (C5, as C2 is substituted and C4 is a nitrogen atom) are the most likely sites of attack. The carboxylic acid (-COOH) group at C2 is a deactivating group. Therefore, the regiochemical outcome is primarily controlled by the activating hydroxyl group, with bromination expected to occur preferentially at the C6 or C5 position.[1]

Q2: Which brominating agent is best: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A: The choice depends on the desired reactivity and safety considerations.

ReagentProsConsRecommended Use
**Molecular Bromine (Br₂) **Highly reactive, inexpensive.Corrosive, toxic, often leads to over-bromination and side reactions.[8]Use in cases where the substrate is highly deactivated or when NBS fails. Requires careful control of temperature and stoichiometry.
N-Bromosuccinimide (NBS) Milder, more selective, solid reagent (easier to handle).[9]More expensive, may require a catalyst for less activated substrates.Recommended starting point. Ideal for activated systems like 3-hydroxypyrazine-2-carboxylic acid to achieve higher selectivity for mono-bromination.[1][7]

Q3: How critical is reaction monitoring, and what are the best techniques?

A: Continuous reaction monitoring is critical for optimizing this reaction, especially to prevent the formation of di-brominated byproducts.

  • Thin Layer Chromatography (TLC): A rapid and simple method to qualitatively track the consumption of starting material and the appearance of products. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to achieve good separation between the starting material, mono-brominated, and di-brominated spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis.[11] It provides precise information on the relative ratios of starting material, desired product, and byproducts, allowing you to stop the reaction at the point of maximum mono-brominated product yield.

Q4: What spectroscopic signatures should I look for to confirm the structure of the brominated product?

A: A combination of spectroscopic techniques is necessary for unambiguous structure confirmation.

  • ¹H NMR Spectroscopy: The most powerful tool. Upon successful bromination at the C5 or C6 position, you will observe the disappearance of one of the aromatic proton signals and a change in the coupling patterns of the remaining ring protons.

  • ¹³C NMR Spectroscopy: The carbon atom bonded to the bromine will show a characteristic signal in the C-Br region, and its chemical shift will be significantly different from the corresponding C-H signal in the starting material.

  • Mass Spectrometry (MS): This will confirm the incorporation of one bromine atom. Look for the characteristic isotopic pattern of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Recommended Starting Protocol

This protocol provides a robust starting point for the selective mono-bromination of 3-hydroxypyrazine-2-carboxylic acid using NBS.

Materials:

  • 3-hydroxypyrazine-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetic Acid (solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • 1 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyrazine-2-carboxylic acid (1.0 eq) in the chosen solvent (DMF or acetic acid, approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.1 eq). Add the NBS to the cooled reaction mixture in small portions over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.

  • Quenching: Once the starting material is consumed (or the optimal product ratio is reached), cool the mixture back to 0 °C and quench the reaction by adding 1 M aqueous sodium thiosulfate solution until the orange/yellow color disappears.

  • Workup:

    • If using an organic-miscible solvent like DMF or acetic acid, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove acidic byproducts/solvent), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure 5-bromo-3-hydroxypyrazine-2-carboxylic acid.

References

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  • Cerna, I., et al. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
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  • 6.2.2. Pyrazines.
  • ResearchGate. (2025, August 7). (PDF) Electrophilic Substitution In Azines.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Hydroxypyrazine-2-carboxylic Acid.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Ellingson, R. C., & Henry, R. L. Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1.
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  • ResearchGate. Optimization of the reaction conditions. a [Download Scientific Diagram].
  • Google Patents. WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
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  • Balachandran, V., & Murugan, M. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology.
  • Solaiman, A., & De Mello, A. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
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  • ResearchGate. (2025, August 9). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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stability issues of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid (CAS No. 1260667-67-1). This molecule, a key heterocyclic building block and a structural analog to intermediates used in the synthesis of antiviral agents like Favipiravir, presents unique stability challenges in solution that can significantly impact experimental reproducibility and outcomes.[1][2][3] This guide is designed to provide you, the researcher, with a deep understanding of the underlying chemical principles governing its stability and to offer practical, actionable solutions to common problems encountered in the lab. By moving beyond simple procedural steps to explain the causality behind them, we aim to empower you to design more robust experiments and confidently troubleshoot issues as they arise.

Section 1: Frequently Asked Questions (FAQs) - The Stability Profile

This section addresses the most common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that compromise the stability of this compound in solution?

The stability of this compound is primarily influenced by three factors: pH, temperature, and light exposure . The pyrazine ring, substituted with a hydroxyl group, a carboxylic acid, and a bromine atom, possesses several reactive sites susceptible to degradation under common laboratory conditions.

  • pH: The solution's pH is the most critical factor. Both acidic and basic conditions can catalyze degradation pathways. Basic conditions are particularly detrimental, potentially leading to hydrolysis and de-bromination, while both extremes can facilitate decarboxylation.[4][5] The ionization state of the molecule, dictated by the pH, directly affects its reactivity and degradation kinetics.[5]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation, most notably thermal decarboxylation, a known degradation route for N-heterocyclic carboxylic acids.[6][7]

  • Light: Pyrazine and its derivatives are known to be photosensitive, capable of absorbing UV light, which can lead to radiationless decay and the formation of reactive intermediates.[8][9][10] Prolonged exposure to ambient or UV light can induce photochemical degradation.

Q2: What are the most probable degradation pathways for this compound?

Based on its structure and the behavior of related N-heterocyclic compounds, two primary degradation pathways are anticipated: decarboxylation and hydrolytic de-bromination .

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common thermal or pH-mediated degradation pathway for pyrazinecarboxylic and pyridinecarboxylic acids.[11][12] This reaction is often catalyzed by heat and can be influenced by the presence of trace metals or acidic/basic conditions. The resulting product would be 6-Bromo-3-hydroxypyrazine.

  • Hydrolytic De-bromination: The bromine atom on the pyrazine ring can be susceptible to nucleophilic substitution by hydroxide ions (under basic conditions) or water, leading to its replacement with a hydroxyl group. This would yield 3,6-dihydroxypyrazine-2-carboxylic acid.

Below is a diagram illustrating these potential degradation routes.

parent This compound decarboxylated 6-Bromo-3-hydroxypyrazine parent->decarboxylated  Heat, Acid/Base (Decarboxylation) debrominated 3,6-Dihydroxypyrazine-2-carboxylic acid parent->debrominated  Base, H₂O (Hydrolysis)  

Caption: Potential degradation pathways for the title compound.

Q3: How should I store solutions of this compound to maximize stability?

For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, follow these guidelines derived from best practices and supplier recommendations for the solid compound.[13][14]

  • Solvent Choice: Use anhydrous, polar aprotic solvents like DMSO or DMF. If aqueous buffers are required, they should be degassed to remove oxygen. The compound is generally soluble in polar organic solvents.[15]

  • Temperature: Store solutions at -20°C or -80°C.

  • Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen to prevent oxidative degradation.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[13]

Q4: My solution turned yellow/brown over time. What does this indicate?

A change in color, typically to yellow or brown, is a strong visual indicator of chemical degradation. Pyrazine derivatives can form colored oligomers or degradation products, especially under basic conditions.[4] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh batch for your experiment to ensure data integrity.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to solving specific problems you may encounter during your research.

Problem: I see unexpected peaks in my HPLC or LC-MS analysis of a freshly prepared solution.

This common issue often points to rapid degradation during sample preparation or analysis.

Troubleshooting Workflow

start Unexpected Peaks in LC-MS check_mz Check m/z of New Peaks start->check_mz match_decarb Does m/z match decarboxylated product? check_mz->match_decarb match_debrom Does m/z match hydrolyzed product? match_decarb->match_debrom  No action_decarb Root Cause: Thermal/pH Instability Action: - Prepare samples cold - Use neutral, degassed mobile phase - Prepare fresh solution match_decarb->action_decarb  Yes action_debrom Root Cause: Basic pH Instability Action: - Ensure solvent/buffer is neutral or slightly acidic - Avoid basic additives match_debrom->action_debrom  Yes other Consider other side reactions or solvent adducts. Review synthesis/purification data. match_debrom->other  No

Caption: Troubleshooting workflow for unexpected analytical peaks.

Data: Potential Degradation Products

To aid in your analysis, the table below lists the expected molecular weights of the parent compound and its likely degradation products.

Compound NameMolecular FormulaExact Mass [M-H]⁻Notes
This compound C₅H₃BrN₂O₃217.9308Parent Compound
6-Bromo-3-hydroxypyrazineC₄H₃BrN₂O173.9409Decarboxylation Product
3,6-Dihydroxypyrazine-2-carboxylic acidC₅H₄N₂O₄168.0171De-bromination Product

Problem: My reaction yields are low and inconsistent when using this compound as a starting material.

Low yields are often a direct consequence of the starting material degrading in the reaction solution before it can react as intended.

Causality & Solution:

  • Cause: The compound is likely degrading due to prolonged exposure to adverse conditions (heat, non-neutral pH, air) in your reaction setup.

  • Solution:

    • Prepare Fresh: Always use a freshly prepared solution of the compound for each reaction.

    • Inert Conditions: Assemble your reaction under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation. Use solvents that have been degassed.

    • Controlled Addition: If the reaction is run at an elevated temperature, add the this compound solution slowly to the heated reaction mixture, or add it last at room temperature before heating. This minimizes the time it spends at high temperatures before reacting.

    • pH Control: If your reaction involves basic reagents, consider a slow addition of the base or use a milder, non-nucleophilic organic base if the chemistry allows.

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for handling and assessing the stability of your compound.

Protocol 1: Preparation of a Standard Stock Solution

This protocol is designed to minimize degradation during the initial preparation of a stock solution.

  • Pre-Weighing: Bring the solid this compound container to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of solid quickly and accurately in a clean, dry vial.

  • Solvent Addition: Add anhydrous, research-grade DMSO (or DMF) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is fully dissolved. Avoid heating to aid dissolution.

  • Inert Overlay & Storage: If the solution is to be stored, flush the headspace of the vial with argon or nitrogen, cap securely with a PTFE-lined cap, and wrap in aluminum foil. Store immediately at -20°C or below.

Protocol 2: Basic Stability Assessment via HPLC

This experiment allows you to determine the stability of the compound in your specific buffer or solvent system.

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in your desired experimental solvent or buffer.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot to an HPLC vial and inject it into your HPLC system. This is your T=0 reference point. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C incubator).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the stock solution and analyze it by HPLC under the same conditions.

  • Data Analysis: Plot the peak area of the parent compound versus time. A rapid decrease in the peak area indicates instability. Concurrently, monitor for the appearance and growth of new peaks, which correspond to degradation products.

References

  • Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Protheragen. Accessed January 10, 2026. [Link]

  • Hikichi, M., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Energy Materials. Accessed January 10, 2026. [Link]

  • Hikichi, M., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC. Accessed January 10, 2026. [Link]

  • Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 16(29), 15397-15406. Accessed January 10, 2026. [Link]

  • Abdullah, Z., et al. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry. Accessed January 10, 2026. [Link]

  • Cernák, J., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(5), 338-342. Accessed January 10, 2026. [Link]

  • Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. ResearchGate. Accessed January 10, 2026. [Link]

  • Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Synthonix. Accessed January 10, 2026. [Link]

  • Solubility of Things. Pyrazine-2-carboxylic acid. Solubility of Things. Accessed January 10, 2026. [Link]

  • Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • ResearchGate. ¹H NMR analyses of the pH-dependent stability profile of 2 a. ResearchGate. Accessed January 10, 2026. [Link]

  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Organic Syntheses. Accessed January 10, 2026. [Link]

  • Guner, V., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1237-1242. Accessed January 10, 2026. [Link]

  • Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. Accessed January 10, 2026. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. Accessed January 10, 2026. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38859-38865. Accessed January 10, 2026. [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(8), 2095-2100. Accessed January 10, 2026. [Link]

  • Ribeiro da Silva, M. A., et al. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid? The Journal of Chemical Thermodynamics, 97, 271-276. Accessed January 10, 2026. [Link]

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(3), 29-41. Accessed January 10, 2026. [Link]

  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Accessed January 10, 2026. [Link]

  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Accessed January 10, 2026. [Link]

  • National Center for Biotechnology Information. 6-Bromo-3-hydroxypyrazine-2-carboxamide. PubChem. Accessed January 10, 2026. [Link]

  • Zhang, Y., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(16), 4983. Accessed January 10, 2026. [Link]

  • Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. Accessed January 10, 2026. [Link]

  • ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. Accessed January 10, 2026. [Link]

  • Google Patents. US9458115B2 - Synthesis of substituted pyrazines.
  • ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. Accessed January 10, 2026. [Link]

  • de la Torre, B. G., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(5), 3775-3790. Accessed January 10, 2026. [Link]

  • Besson, T., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 934-941. Accessed January 10, 2026. [Link]

  • Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Pharmaffiliates. Accessed January 10, 2026. [Link]

  • PubMed. Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Accessed January 10, 2026. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Accessed January 10, 2026. [Link]

  • Malanowicz, E., et al. (2016). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Chromatographia, 79(1-2), 85-95. Accessed January 10, 2026. [Link]

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Technical Support Center: Purification of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers and drug development professionals who are navigating the complexities of isolating this highly functionalized heterocyclic compound.

The unique structure of this molecule—possessing a carboxylic acid, a phenolic hydroxyl group (in tautomeric equilibrium with a pyrazinone), a bromine atom, and two basic nitrogen atoms—presents a distinct set of purification challenges. Its high polarity, strong hydrogen bonding capabilities, and amphoteric nature require carefully considered strategies to achieve high purity.

This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind each technique.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My isolated product is a pale yellow or brownish powder, but I expected a lighter color. What are the likely impurities?

A1: The off-color appearance typically indicates the presence of residual starting materials, reagents, or degradation byproducts. Given the synthesis pathways, common chromophoric impurities include:

  • Unreacted Starting Material: If the synthesis involves bromination of 3-hydroxypyrazine-2-carboxylic acid, any unreacted material will be a major impurity.

  • Debrominated Impurity: A common side reaction is the hydrogenolysis or hydrolytic cleavage of the C-Br bond, resulting in 3-hydroxypyrazine-2-carboxylic acid. This impurity is structurally very similar to the product, making it challenging to remove.

  • Oxidized Species: Pyrazine rings, especially when activated by hydroxyl groups, can be susceptible to oxidation, leading to colored byproducts.

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts can introduce color.

Actionable Advice: First, obtain an HPLC and LC-MS analysis to identify the mass of the impurities. A mass difference of 79-81 Da (the mass of bromine) is a strong indicator of the debrominated species.

Q2: I'm trying to purify my compound by silica gel column chromatography, but it's streaking badly and my recovery is poor. What's happening?

A2: This is a classic problem when purifying polar, acidic, nitrogen-containing heterocycles on standard silica gel.[1] The issue is twofold:

  • Strong Polar Interactions: The carboxylic acid and hydroxyl groups interact very strongly with the polar silica surface (silanol groups), leading to poor elution and band tailing.

  • Acid-Base Interactions: Silica gel is inherently acidic. The basic nitrogen atoms of the pyrazine ring can interact with these acidic sites, causing irreversible adsorption or severe streaking.[1][2]

Actionable Advice:

  • Modify the Mobile Phase: Add a competitive base and an acid to your eluent to saturate the interaction sites. A common choice is to add 0.5-2% triethylamine (TEA) to neutralize the acidic silica sites and 0.5-1% acetic or formic acid to protonate the product, reducing its interaction with the stationary phase.

  • Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., "basic silica") or end-capped to reduce the number of active silanol groups.

  • Switch to a Different Stationary Phase: This compound is an excellent candidate for alternative chromatography modes:

    • Reverse-Phase (C18) Chromatography: This is often the best choice. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients with a pH modifier like formic acid or ammonium formate).[3][4]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reverse-phase.[5]

Q3: My NMR analysis shows a persistent impurity that looks like my product but is missing the bromine signal. How can I remove this debrominated impurity?

A3: The debrominated impurity, 3-hydroxypyrazine-2-carboxylic acid, is often the most challenging to remove due to its very similar polarity and chemical properties.

  • Fractional Recrystallization: This can be effective if you can identify a solvent system where the solubility of the product and the impurity are sufficiently different. This requires careful screening (see Protocol 2).

  • Preparative HPLC: Reverse-phase preparative HPLC is the most robust method for separating closely related impurities like this. Using a shallow gradient can effectively resolve the two compounds.

  • Co-crystal Formation: It is known that pyrazine derivatives can form co-crystals with other carboxylic acids.[6][7] It may be possible to selectively form a co-crystal of your desired product, leaving the impurity in the mother liquor. This is an advanced technique requiring significant screening.

Q4: My yield is very low after attempting recrystallization from water or alcohols. Why?

A4: this compound is a highly polar molecule capable of extensive hydrogen bonding. This leads to significant solubility in highly polar, protic solvents like water, methanol, and ethanol, even at room temperature.[8] If the compound is too soluble in the chosen solvent at cool temperatures, you will lose a substantial amount of product in the mother liquor.

Actionable Advice:

  • Use a Mixed-Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. A mixed-solvent system is often perfect for this. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., methanol, DMSO, or hot water) and then slowly add a "poor" anti-solvent (e.g., dichloromethane, ethyl acetate, or heptane) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.

  • pH Adjustment: The solubility of your compound is highly pH-dependent. At neutral or high pH, it will exist as a carboxylate salt, which is typically very soluble in water. By acidifying the aqueous solution (e.g., to pH 1-2 with HCl), you can protonate the carboxylate, making the molecule less polar and causing it to precipitate. This is a highly effective purification technique.

Purification Decision Workflow

The following diagram illustrates a logical workflow for approaching the purification of your crude product.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Strategy cluster_end Finish Start Crude Product Analysis Assess Purity (TLC, HPLC, LC-MS, NMR) Start->Analysis Purity_Check Purity > 98%? Analysis->Purity_Check Impurity_ID Identify Impurity Type Purity_Check->Impurity_ID No End Pure Product Purity_Check->End Yes NonPolar Non-Polar or Neutral Impurities Impurity_ID->NonPolar e.g., Grease, Side Products Polar_Similar Polar, Structurally Similar Impurities Impurity_ID->Polar_Similar e.g., Debrominated, Starting Material Baseline Baseline Material (Insoluble Gunk) Impurity_ID->Baseline e.g., Polymers AcidBase Acid-Base Extraction NonPolar->AcidBase Recrystal Recrystallization Polar_Similar->Recrystal Filtration Hot Filtration Baseline->Filtration AcidBase->Purity_Check AcidBase->Recrystal Further Polish Recrystal->Purity_Check Chromatography Preparative HPLC (Reverse Phase) Recrystal->Chromatography If purity still low Chromatography->End Filtration->Recrystal Further Polish AcidBase_Workflow cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase Crude Crude Product (Acid + Neutral Impurities) Salt Sodium Salt of Product (Water Soluble) Crude->Salt + NaHCO3 (aq) WashedOrg Neutral Impurities Salt->WashedOrg Separate Layers Precipitate Pure Product Precipitate Salt->Precipitate + HCl (aq) to pH 1

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol relies on the differential solubility of the product versus impurities in a given solvent at varying temperatures.

Step 1: Solvent Screening The key to successful recrystallization is finding the right solvent. Test small amounts of your crude product with the solvents listed in the table below.

Solvent SystemPolarityExpected SolubilityRationale & Notes
Water HighHigh solubility, especially when hot.May require pH adjustment to precipitate. Excellent for removing organic-soluble impurities.
Ethanol / Methanol HighGood solubility even at room temp.Often too good of a solvent. Best used as the "good" solvent in a mixed system.
Isopropanol (IPA) Medium-HighLower solubility than EtOH/MeOH.A good starting point for single-solvent recrystallization.
Acetonitrile Medium-HighModerate solubility.Can be effective. Less protic than alcohols.
Ethyl Acetate (EtOAc) MediumLow solubility.Good candidate for an anti-solvent or for washing the final product.
DCM / Heptane LowVery low to insoluble.Use as anti-solvents to induce precipitation from a more polar solvent solution.

Step 2: Recrystallization Procedure (Mixed-Solvent Example)

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a "good" hot solvent (e.g., isopropanol) to just dissolve the solid.

  • If any insoluble material remains, perform a hot filtration to remove it.

  • To the clear, hot solution, add a "poor" solvent (e.g., heptane) dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Add a few more drops of the hot "good" solvent to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal growth, then place it in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

References

  • Belenguer, A. M., et al. (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 14(15), 5039-5046. [6]2. Chia, A.S.C. & Trimble Jr, R.F. (1961). Acid-base properties of some pyrazines 1. The Journal of Physical Chemistry, 65(5), 863-866. [9]3. Reddit user discussion. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [1]4. Ferreira, M. M. C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 286. [10]5. Moret, M. A., et al. (2019). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. Crystal Growth & Design, 19(11), 6195-6206. [11][12]6. Ashraf, C. M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 845-854. [3][4]7. Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity. [13]8. Toyama Chemical Co., Ltd. (2017). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Google Patents. [14]9. Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(1), 56-60. [2]10. Lacerda, S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2139. [8]11. Locardi, A., et al. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2019, 8953839.

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characterization of byproducts in 6-Bromo-3-hydroxypyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot your experiments effectively.

Section 1: Synthesis and Reaction Troubleshooting

This section addresses common issues related to the core bromination reaction, focusing on optimizing yield and minimizing side reactions.

FAQ: My bromination reaction of 3-hydroxypyrazine-2-carboxamide is incomplete. Why is this happening and how can I improve conversion?

Answer:

Incomplete conversion during the bromination of 3-hydroxypyrazine-2-carboxamide to its 6-bromo derivative is a frequently encountered issue. Several factors can contribute to this, primarily related to reaction conditions and the nature of the starting material.

  • Causality of Incomplete Reaction:

    • pH Control: The pH of the reaction medium is critical. A patent for a related amide synthesis highlights that adjusting the pH to a weakly acidic range (4-7) using an acid like acetic acid or phosphoric acid can significantly improve the reaction's efficiency under mild conditions.[1] This prevents the formation of unreactive species and reduces side reactions that can occur at higher temperatures.[1]

    • Water Content: The presence of water in the reaction mixture can be detrimental. One patent discloses that using a hydrate of the starting material, 3-hydroxy-2-pyrazinecarboxamide, leads to a higher content of this starting material in the final product (300 ppm or more).[2] Reducing the water content in the reaction suspension to less than 5% (w/w) has been shown to increase the reaction yield.[2]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of degradation byproducts, giving the reaction mixture a dark appearance. A Chinese patent notes that high-temperature bromination can lead to more side reactions and lower yields.[1] Milder temperatures, for instance between 5-25°C, have been found to be effective when the pH is controlled.[1]

  • Troubleshooting and Optimization Protocol:

    • Dry Your Starting Material: Ensure your 3-hydroxypyrazine-2-carboxamide is anhydrous. Drying it under a vacuum at an elevated temperature before use can be beneficial.

    • Optimize Solvent and pH:

      • Use a suitable solvent like acetonitrile.[1]

      • Before adding bromine, adjust the pH of your reaction slurry to 5.5-6.5 using acetic or phosphoric acid.[1]

    • Control Temperature: Maintain the reaction temperature between 5-25°C during the dropwise addition of liquid bromine.[1]

    • Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.

Section 2: Byproduct Identification and Characterization

Understanding the impurity profile of your product is crucial for its intended application. This section will guide you through the identification of common byproducts.

FAQ: What are the most common byproducts in the synthesis of this compound?

Answer:

The primary impurities in this synthesis are typically unreacted starting material and products of side reactions such as over-bromination or degradation.

  • Common Byproducts:

    • Unreacted Starting Material (3-hydroxy-2-pyrazinecarboxamide): As discussed, this is often the most significant impurity due to incomplete reaction.[2]

    • Di-bromo species: Although less commonly reported, over-bromination can occur, leading to the formation of di-brominated pyrazine derivatives.

    • Degradation Products: At higher temperatures, the pyrazine ring can be susceptible to degradation, leading to a complex mixture of colored impurities.

Below is a table summarizing the likely impurities and their mass-to-charge ratios (m/z) for mass spectrometry analysis.

Compound NameStructureMolecular FormulaMolecular WeightExpected [M+H]⁺
This compoundC₅H₃BrN₂O₃218.99219.9/221.9
3-Hydroxypyrazine-2-carboxylic acidC₅H₄N₂O₃140.09141.1
5,6-Dibromo-3-hydroxypyrazine-2-carboxylic acidC₅H₂Br₂N₂O₃297.88298.8/300.8/302.8
  • Workflow for Byproduct Identification:

Caption: Workflow for byproduct identification.

Section 3: Analytical Methods and Troubleshooting

Robust analytical methods are essential for quality control. This section provides guidance on developing and troubleshooting HPLC methods.

FAQ: What is a good starting point for an HPLC method to analyze the purity of my product?

Answer:

A reverse-phase HPLC method with UV detection is generally suitable for analyzing this compound and its impurities. Carboxylic acids can sometimes be challenging to analyze via chromatography, but a well-chosen mobile phase and column will provide good results.[3]

  • Recommended Starting HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

  • Troubleshooting Common HPLC Issues:

HPLC_Troubleshooting start HPLC Issue issue1 Peak Tailing - Acidic analyte interaction with silica - Column degradation - Sample overload start->issue1 issue2 Broad Peaks - Low column efficiency - High dead volume - Sample solvent mismatch start->issue2 issue3 Poor Resolution - Inadequate mobile phase strength - Co-eluting impurities - Wrong column chemistry start->issue3 solution1 {Solutions for Tailing | - Use buffered mobile phase (e.g., phosphate) - Operate at lower pH - Reduce sample concentration - Use end-capped column} issue1->solution1 solution2 {Solutions for Broad Peaks | - Check for system leaks - Use sample solvent weaker than mobile phase - Replace column - Reduce extra-column volume} issue2->solution2 solution3 {Solutions for Resolution | - Adjust gradient slope - Try a different organic modifier (e.g., Methanol) - Use a longer column or smaller particle size - Change column (e.g., Phenyl-Hexyl)} issue3->solution3

Caption: Common HPLC issues and solutions.

Section 4: Purification Strategies

Achieving high purity is often the final and most critical step. This section focuses on effective purification techniques.

FAQ: How can I effectively remove unreacted starting material from my product?

Answer:

Removing the structurally similar starting material, 3-hydroxypyrazine-2-carboxamide (or its corresponding acid), can be challenging. A multi-step approach involving crystallization and potentially pH-mediated extraction is often necessary.

  • Crystallization: A patent for the amide version of this compound describes a method to obtain different crystal forms, which can be a powerful purification technique.[2] Type-B crystals, in particular, were found to allow for the effective removal of the starting material impurity.[2] This was achieved by:

    • Reacting the crude product with a base to form a salt.

    • Reacting the salt with an acid to precipitate the purified, type-B crystalline product.[2]

  • Step-by-Step Purification Protocol (based on principles for related compounds):

    • Dissolution: Dissolve the crude this compound in a suitable basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the sodium salt. The unreacted starting material may have different solubility characteristics.

    • Filtration: Filter the solution to remove any insoluble impurities.

    • Acidification: Slowly add an acid (e.g., HCl) to the filtrate with stirring to precipitate the purified product. Monitor the pH to control the precipitation process.

    • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under a vacuum.

    • Recrystallization: Further purify the product by recrystallizing from a suitable solvent system (e.g., water-ethanol mixture).

References

  • Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. [Link]

  • Semantic Scholar. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • Google Patents. (2021). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Synthonix. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. [Link]

  • PubChem. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. [Link]

  • IndiaMART. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. [Link]

  • Google Patents. (1973).
  • ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

  • Preclinical Research CRO. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

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Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 6-bromo-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Authored from the perspective of a Senior Application Scientist, this document addresses common challenges and frequently asked questions encountered during the scale-up of this synthesis, providing practical, field-tested solutions and the scientific rationale behind them.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves the bromination of 3-hydroxypyrazine-2-carboxylic acid. The starting material can be synthesized from 2-aminomalonamide and glyoxal.[3] The subsequent bromination is a critical step where yield and purity can be compromised if not properly controlled.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Low Yield During Bromination

Question: We are experiencing significantly lower than expected yields during the bromination of 3-hydroxypyrazine-2-carboxylic acid. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the bromination of pyrazine derivatives can stem from several factors, including incomplete reaction, side reactions, and product degradation. The pyrazine ring is electron-deficient, which can make electrophilic substitution challenging.[4]

Potential Causes & Solutions:

  • Suboptimal Brominating Agent:

    • Insight: While liquid bromine is a common brominating agent, its high reactivity can lead to over-bromination and other side reactions. N-Bromosuccinimide (NBS) can be a milder and more selective alternative.[4]

    • Recommendation: If using liquid bromine, ensure slow, controlled addition at a low temperature to minimize side reactions.[5] Consider switching to NBS for a more controlled reaction.

  • Incorrect Reaction Conditions:

    • Insight: Temperature and solvent play a crucial role. High temperatures can promote side reactions and decomposition. The choice of solvent can affect the solubility of the starting material and the reactivity of the brominating agent.

    • Recommendation: Maintain a reaction temperature between 0-25°C during the addition of the brominating agent. Acetonitrile or DMF are commonly used solvents.[4][6]

  • pH Control:

    • Insight: The pH of the reaction mixture can influence the reactivity of the pyrazine ring. A weakly acidic medium can facilitate the desired bromination.[6]

    • Recommendation: Adjust the pH of the reaction mixture to a weakly acidic range (pH 5-6) before adding the brominating agent.[6] This can be achieved by adding a small amount of a non-interfering acid like acetic acid or phosphoric acid.[6]

  • Incomplete Reaction:

    • Insight: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure efficient stirring, especially in larger scale reactions, to maintain a homogeneous mixture.

Workflow for Optimizing Bromination:

Caption: Troubleshooting workflow for low bromination yield.

Formation of Impurities

Question: We are observing significant impurity peaks in our HPLC analysis of the crude product. What are the likely impurities and how can we minimize their formation?

Answer:

Impurity formation is a common challenge in the synthesis of halogenated heterocyclic compounds. The primary impurities in this synthesis are typically the starting material, di-brominated products, and potentially decarboxylated byproducts.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction; poor mixing.Monitor reaction completion by TLC/HPLC; ensure efficient stirring.
Di-brominated Product Excess brominating agent; high reaction temperature.Use a stoichiometric amount of brominating agent; maintain low temperature during addition.
Decarboxylated Product High reaction or work-up temperatures.[7]Avoid excessive heating; perform work-up at or below room temperature.
Difficulties in Product Purification

Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to its polarity and potential for zwitterion formation.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete, quench any excess brominating agent with a solution of sodium thiosulfate or sodium bisulfite.[4]

  • pH Adjustment & Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically in the acidic range) to induce precipitation of the product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetic acid/water) can be effective. Different crystalline forms of the related 6-bromo-3-hydroxy-2-pyrazinecarboxamide have been identified, suggesting that controlling crystallization conditions is important for purity.[8]

Purification Workflow:

Caption: Step-by-step product purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: While generally stable, pyrazine carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[7] It is recommended to store the compound in a cool, dry, and dark place. For the related amide, storage under an inert gas at 2-8°C is recommended.[1]

Q2: Can the carboxylic acid group be protected to prevent side reactions?

A2: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a viable strategy to prevent decarboxylation and other side reactions, especially if subsequent reaction steps require harsh conditions.[7] The ester can be hydrolyzed back to the carboxylic acid in a final step.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes. Liquid bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so careful temperature control is crucial during scale-up to prevent thermal runaway. N-Bromosuccinimide is a safer alternative to liquid bromine.[4]

Q4: How can I confirm the structure and purity of the final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.

IV. References

  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Retrieved from

  • Protheragen. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Datapdf.com. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Retrieved from

  • Reddit. (2017, September 23). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Retrieved from

Sources

Navigating the Bromination of Pyrazine Carboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Alternative Brominating Agents for Pyrazine Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of brominated pyrazine carboxylic acids. The inherent electron-deficient nature of the pyrazine ring presents unique challenges to electrophilic substitution, often resulting in low yields, lack of reactivity, or undesired side reactions. This document provides a comprehensive overview of alternative brominating agents, troubleshooting strategies for common experimental issues, and detailed protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of pyrazine carboxylic acids so challenging?

A1: The pyrazine ring is an electron-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This deactivation makes the ring less susceptible to attack by electrophiles, such as the brominating species. The carboxylic acid group, also being electron-withdrawing, further deactivates the ring, making direct electrophilic bromination difficult under standard conditions.[1]

Q2: My bromination reaction with N-Bromosuccinimide (NBS) is not working or giving very low yields. What are the common causes?

A2: Several factors could contribute to this issue:

  • Insufficient Activation: The pyrazine carboxylic acid substrate may be too electron-deficient for NBS to react under your current conditions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reactivity of NBS.

  • Decomposition of NBS: N-Bromosuccinimide can decompose, especially in the presence of moisture or light. Ensure you are using fresh, pure NBS.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

Q3: Are there more powerful brominating agents than NBS for these substrates?

A3: Yes, several alternative brominating agents exhibit higher reactivity towards electron-deficient aromatic systems. These include:

  • Dibromoisocyanuric acid (DBI): A powerful and efficient brominating agent.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A cost-effective and highly reactive alternative to NBS.

Q4: How can I improve the regioselectivity of the bromination?

A4: Regioselectivity is influenced by the directing effects of the substituents on the pyrazine ring and the reaction conditions. One effective strategy to control regioselectivity and enhance reactivity is through the formation of a pyrazine N-oxide. The N-oxide group is electron-donating, which activates the ring towards electrophilic substitution, often directing bromination to specific positions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Insufficiently reactive brominating agent.2. Deactivated substrate.3. Inappropriate reaction conditions (temperature, solvent).1. Switch to a more powerful brominating agent like Dibromoisocyanuric acid (DBI) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).2. Activate the pyrazine ring by converting it to the corresponding N-oxide prior to bromination.3. Screen different solvents (e.g., concentrated sulfuric acid, trifluoroacetic acid) and incrementally increase the reaction temperature.
Formation of multiple products/isomers 1. Lack of regioselectivity.2. Competing reaction pathways.1. Utilize the N-oxide strategy to direct the bromination to a specific position.2. Carefully control the stoichiometry of the brominating agent to minimize polybromination.3. Analyze the reaction mixture by LC-MS or GC-MS to identify major byproducts and optimize conditions to suppress their formation.
Product decomposition 1. Harsh reaction conditions (high temperature, strong acid).2. Instability of the brominated product.1. Attempt the reaction at a lower temperature for a longer duration.2. Use a milder brominating agent if possible.3. Ensure rapid work-up and purification to isolate the product before significant degradation occurs.
Decarboxylation of the starting material or product The carboxylic acid group can be labile under strongly acidic or high-temperature conditions.1. Explore milder reaction conditions.2. Consider protecting the carboxylic acid as an ester before bromination, followed by deprotection.

Alternative Brominating Agents: A Comparative Overview

The choice of brominating agent is critical for the successful synthesis of brominated pyrazine carboxylic acids. Below is a comparison of commonly used and alternative reagents.

Brominating Agent Structure Key Advantages Typical Conditions Considerations
N-Bromosuccinimide (NBS)

- Easy to handle solid.- Good for radical brominations.Acetonitrile, with a catalytic amount of acid.Often requires activation for electron-deficient systems. Purity is crucial for reproducibility.
Dibromoisocyanuric acid (DBI)

- Highly reactive, effective for deactivated rings.Concentrated sulfuric acid, room temperature.A powerful oxidant; can lead to side reactions if not controlled.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

- High bromine content by weight.- Often more cost-effective than NBS.[2]Can be used with or without a solvent, often at elevated temperatures.Reactivity is comparable or superior to NBS.
Bromine (Br₂) Br₂- Strong brominating agent.Often used with a Lewis acid or in strong acid.Highly corrosive and toxic, difficult to handle. Can lead to over-bromination.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Oxidation of Pyrazine-2-carboxylic Acid

The activation of the pyrazine ring through N-oxidation is a key strategy to facilitate electrophilic bromination.

N_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation PyrazineCA Pyrazine-2-carboxylic Acid ReactionVessel Stir in Solvent (e.g., DCM, AcOH) Monitor by TLC/LC-MS PyrazineCA->ReactionVessel Oxidant m-CPBA or H₂O₂/AcOH Oxidant->ReactionVessel Quench Quench excess oxidant ReactionVessel->Quench 1. Reaction complete Extract Extract with organic solvent Quench->Extract 2. Neutralize Purify Purify by crystallization or chromatography Extract->Purify 3. Dry & Concentrate Product Pyrazine-2-carboxylic Acid N-oxide Purify->Product 4. Isolate

Caption: Workflow for the N-oxidation of pyrazine-2-carboxylic acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve pyrazine-2-carboxylic acid in a suitable solvent such as dichloromethane (for m-CPBA) or acetic acid (for H₂O₂).

  • Addition of Oxidant:

    • Using m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Using Hydrogen Peroxide: Add hydrogen peroxide (30% solution) to the solution in acetic acid and heat the mixture (e.g., 60-80 °C) until the reaction is complete.

  • Work-up:

    • For the m-CPBA reaction, quench the excess peroxyacid with a reducing agent like sodium thiosulfate solution.

    • For the H₂O₂/AcOH reaction, carefully neutralize the acetic acid with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 2: Bromination of Pyrazine-2-carboxylic Acid N-oxide

Once the activated N-oxide is synthesized, it can be brominated under milder conditions.

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation PyrazineCANO Pyrazine-2-carboxylic Acid N-oxide ReactionVessel Stir in Solvent (e.g., Acetonitrile, H₂SO₄) Monitor by TLC/LC-MS PyrazineCANO->ReactionVessel BrominatingAgent NBS / DBDMH / DBI BrominatingAgent->ReactionVessel Quench Quench reaction ReactionVessel->Quench 1. Reaction complete Extract Extract with organic solvent Quench->Extract 2. Neutralize Purify Purify by crystallization or chromatography Extract->Purify 3. Dry & Concentrate Product Bromopyrazine-2-carboxylic Acid N-oxide Purify->Product 4. Isolate

Caption: Workflow for the bromination of pyrazine-2-carboxylic acid N-oxide.

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazine-2-carboxylic acid N-oxide in a suitable solvent. For NBS or DBDMH, acetonitrile can be a good starting point. For the more powerful DBI, concentrated sulfuric acid may be necessary.

  • Addition of Brominating Agent: Add the brominating agent (NBS, DBDMH, or DBI) to the solution. The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrate and the chosen reagent.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into ice water. If a strong acid was used as the solvent, carefully neutralize it with a base.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimizing your reaction.

Electrophilic Aromatic Substitution on Activated Pyrazine N-oxide

The N-oxide group activates the pyrazine ring by donating electron density through resonance, making it more susceptible to electrophilic attack.

EAS_Mechanism cluster_activation Ring Activation cluster_bromination Electrophilic Attack cluster_rearomatization Rearomatization Pyrazine N-oxide Pyrazine N-oxide Resonance Structures Increased electron density at C2, C4, C6 Pyrazine N-oxide->Resonance Structures Electron Donation Br+ Bromonium Ion (from brominating agent) Sigma Complex Wheland Intermediate (stabilized by resonance) Br+->Sigma Complex Activated Ring Activated Pyrazine N-oxide Activated Ring->Sigma Complex Deprotonation Loss of H+ Sigma Complex->Deprotonation Brominated Product Bromopyrazine N-oxide Deprotonation->Brominated Product

Caption: Simplified mechanism of electrophilic bromination of a pyrazine N-oxide.

This guide provides a starting point for navigating the complexities of brominating pyrazine carboxylic acids. For further assistance or specific application queries, please do not hesitate to contact our technical support team.

References

  • 3-bromopyrazine-2-carboxylic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. (2025, October 10). Retrieved from [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Oxidation with the “O2−H2O2—vanadium complex—pyrazine-2-carboxylic acid” reagent. (2025, August 6). Retrieved from [Link]

  • US2403710A - 2-brompyrazine and method of preparing same - Google Patents.
  • 6-bromopyridine-2-carboxylic acid (C6H4BrNO2) - PubChemLite. Retrieved from [Link]

  • 6.2.2. Pyrazines. Retrieved from [Link]

  • Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - RSC Publishing. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved from [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. (2017, December 7). Retrieved from [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate. Retrieved from [Link]

  • (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate. (2025, August 7). Retrieved from [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. Retrieved from [Link]

  • 21 - Organic Syntheses Procedure. Retrieved from [Link]

  • Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia. (2021, June 28). Retrieved from [Link]

  • One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11) - Chemia. (2022, August 22). Retrieved from [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide - YouTube. (2021, February 11). Retrieved from [Link]

  • The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. (2021, May 30). Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (2022, March 16). Retrieved from [Link]

  • Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. (2012, December 7). Retrieved from [Link]

  • Oxidation with the “O2−H2O2−VO3 −−pyrazine-2-carboxylic acid” reagent - OUCI. Retrieved from [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 - Chemia. (2022, April 27). Retrieved from [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide - ResearchGate. (2025, December 5). Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved from [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. Retrieved from [Link]

Sources

managing reaction temperature for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-hydroxypyrazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical parameter of reaction temperature management.

Introduction: The Criticality of Temperature in Pyrazine Bromination

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiviral agent Favipiravir. The bromination of the pyrazine ring is a pivotal step that is highly sensitive to reaction conditions, especially temperature. Improper temperature control can lead to a cascade of issues, including the formation of impurities, product degradation, and significantly reduced yields. This guide explains the causality behind these issues and provides actionable, field-tested solutions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis. Each answer delves into the root cause and provides a step-by-step resolution.

Issue 1: Low Yield of the Desired 6-Bromo Product

Question: My reaction yield is consistently low. I've checked my reagents, but what role could temperature be playing?

Answer: Temperature is one of the most probable causes for low yields in this synthesis. The issue can stem from two opposing scenarios:

  • Scenario A: Temperature is Too Low. The bromination of an electron-deficient ring like pyrazine requires sufficient activation energy. If the reaction temperature is too low, the reaction rate will be exceedingly slow, leading to incomplete conversion of the starting material.

    • Troubleshooting Steps:

      • Confirm Reaction Progress: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC) to see if the starting material is being consumed.

      • Gradual Temperature Increase: If the reaction has stalled, slowly increase the temperature in 5-10°C increments. A patent for a related compound, 6-bromo-3-hydroxy-2-pyrazinecarboxamide, suggests a reaction temperature range of 50 to 100°C for the bromination step.[1]

      • Optimize Reaction Time: At a suboptimal temperature, a longer reaction time may be required. However, be cautious, as prolonged reaction times can also lead to side product formation.

  • Scenario B: Temperature is Too High. Pyrazine rings, particularly those with activating hydroxyl groups, can be susceptible to thermal degradation.[2][3] Excessive heat can cause the starting material or the product to decompose, often characterized by the reaction mixture turning dark brown or black.

    • Troubleshooting Steps:

      • Control Exotherm: Bromination reactions are often exothermic. The addition of the brominating agent (e.g., liquid bromine) should be done slowly and portion-wise, or dropwise if in solution, while maintaining the reaction mixture in a cooling bath (e.g., ice-water bath) to dissipate the heat generated.[4]

      • Define a Stable Operating Range: Establish a precise temperature window for your specific reaction conditions. For the bromination of 3-hydroxypyrazine-2-amide, a precursor to the target molecule, some procedures control the temperature between 5-25°C during the addition of bromine.[4]

Issue 2: Formation of Multiple Impurities (Over-bromination)

Question: My post-reaction analysis (TLC/HPLC/NMR) shows multiple spots/peaks, suggesting the formation of di-brominated or other side products. How can I improve selectivity?

Answer: This is a classic sign of poor temperature control leading to a loss of regioselectivity. The pyrazine ring has multiple positions available for electrophilic substitution. While the 6-position is electronically favored, higher temperatures provide enough energy to overcome the activation barrier for substitution at other positions, leading to impurities.

  • Root Cause: At elevated temperatures, the kinetic control of the reaction diminishes, allowing for the formation of thermodynamically less favorable, but still possible, isomers and over-brominated species.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: The most effective way to enhance selectivity is to lower the reaction temperature. Perform the addition of the brominating agent at a reduced temperature (e.g., 0-5°C) to moderate the reactivity of the electrophile.

    • Control Addition Rate: Add the brominating agent slowly to the reaction mixture. This prevents localized temperature spikes that can drive the formation of side products.

    • Use a Milder Brominating Agent: If elemental bromine proves too reactive even at low temperatures, consider an alternative source of electrophilic bromine, such as N-Bromosuccinimide (NBS). NBS often provides better control and selectivity in the bromination of heterocyclic systems.[5]

Issue 3: Reaction Mixture Darkens or Decomposes

Question: My reaction mixture turned dark brown/black, and I isolated very little or no desired product. What caused this decomposition?

Answer: Significant color change to dark brown or black is a strong indicator of thermal decomposition. Pyrazine-based compounds can be thermally sensitive, and high temperatures, especially in the presence of strong acids or oxidizing agents, can lead to polymerization or complete degradation of the heterocyclic ring.[3]

  • Troubleshooting Workflow: The following diagram illustrates a decision-making process for diagnosing and resolving reaction decomposition.

G start Reaction Mixture Darkens / Decomposes check_temp Was reaction temperature > 100°C? start->check_temp check_addition Was brominating agent added too quickly? check_temp->check_addition No high_temp_cause High probability of thermal degradation. check_temp->high_temp_cause Yes exotherm_cause Localized exothermic reaction likely caused decomposition. check_addition->exotherm_cause Yes end Monitor reaction closely for signs of stability. check_addition->end No (Investigate other causes) solution1 Implement strict temperature control. Target 50-100°C. high_temp_cause->solution1 solution2 Add brominating agent dropwise at a lower temperature (e.g., 5-25°C). exotherm_cause->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for reaction decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature can vary based on the specific reagents and solvents used. However, based on related patent literature, the bromination step is often conducted in a range of 50°C to 100°C .[1] It is critical to perform initial optimization experiments within this range. For the addition of highly reactive reagents like liquid bromine, a lower temperature range of 5°C to 25°C is often employed to control the initial exotherm before heating the reaction to completion.[4]

Q2: How can I effectively monitor the reaction temperature in the lab?

A2: Accurate temperature monitoring is crucial. Use a calibrated thermometer or thermocouple probe placed directly into the reaction mixture (but not touching the flask walls, which can give a false reading from the heating mantle). For larger scale reactions, automated reactor systems with integrated temperature control and data logging are highly recommended.

Q3: Can the solvent choice affect the optimal reaction temperature?

A3: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissipate heat can influence temperature control. Solvents like acetonitrile are commonly used.[4] Always ensure your chosen reaction temperature is safely below the boiling point of your solvent.

Q4: My starting material is a hydrate. Does this affect the reaction?

A4: Yes, the presence of water can impact the reaction. A patent has noted that reducing the water content in the starting material suspension to less than 5% (w/w) can increase the reaction yield.[1] Using an anhydrous form of the starting material may lead to a cleaner reaction and higher yield.[1]

Quantitative Data Summary

The following table summarizes key temperature parameters found in the literature for the synthesis of the target molecule or its immediate precursor, 6-bromo-3-hydroxypyrazine-2-carboxamide.

ParameterTemperature RangeSourceNotes
Bromine Addition5 - 25°C[4]This is to control the initial exothermic reaction.
Main Reaction Temperature50 - 100°C[1]This is the temperature for driving the reaction to completion after the initial addition.
Product Drying60 - 70°C[4]This is a post-synthesis step for drying the isolated product.

Experimental Protocol: Controlled Temperature Bromination

This protocol provides a general methodology for the bromination of 3-hydroxypyrazine-2-carboxamide, a key precursor. This is a representative procedure and must be adapted and optimized for your specific laboratory conditions and scale.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-hydroxypyrazine-2-carboxamide and a suitable solvent (e.g., acetonitrile, 7 mL per gram of starting material).[4]

  • Initial Cooling: Place the flask in an ice-water bath and stir the suspension until the internal temperature stabilizes between 10-20°C.[4]

  • pH Adjustment (Optional but Recommended): Some procedures recommend adjusting the pH to be weakly acidic (pH 5.5-6.5) by adding an acid like acetic acid or phosphoric acid. This can promote a milder reaction.[4]

  • Controlled Bromine Addition: Charge the dropping funnel with liquid bromine (approx. 1.0 to 1.5 molar equivalents).[1][4] Add the bromine dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 25°C .[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or gently heat to a temperature between 50-100°C, depending on your optimization.[1] Monitor the consumption of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., a solution of sodium thiosulfate). Follow your established procedure for product isolation, which may involve filtration, washing, and drying.

References

  • Guzel, M., Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly.
  • Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Toyama Chemical Co., Ltd. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same. Google Patents.
  • Shandong Zouping Dazhan New Material Co., Ltd. (2021). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Google Patents.
  • Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics.
  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry.
  • van der Werff, H., et al. (2019). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering.
  • Reddit User Discussion. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity and stability of this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions, preempt common issues, and interpret your results with confidence.

Introduction: The Pivotal Role of the Solvent

This compound is a trifunctional molecule, presenting a carboxylic acid, a hydroxyl group (predominantly in its pyridinone tautomeric form), and an aryl bromide. Each of these functional groups exhibits distinct reactivity that is profoundly influenced by the surrounding solvent environment. The solvent does not merely act as a passive medium to dissolve reactants; it actively participates in the reaction through stabilization of reactants, intermediates, and transition states. A judicious choice of solvent is paramount to controlling reaction pathways, maximizing yields, and minimizing side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: Due to the presence of the polar carboxylic acid and hydroxypyrazine moieties, this compound exhibits poor solubility in nonpolar solvents. Your primary choices should be polar aprotic solvents.

  • High Solubility: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for achieving high concentrations. They are adept at solvating both the polar groups and the aromatic ring.

  • Moderate Solubility: Acetonitrile (MeCN), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) can also be effective, particularly for reactions where the high boiling points of DMF and DMSO are undesirable.

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) and water can dissolve the compound, especially with the addition of a base to form the carboxylate salt. However, be aware that protic solvents can interfere with many reactions by solvating nucleophiles or participating as competing reactants.[1][2]

Q2: My reaction mixture darkens significantly upon heating. What is the likely cause?

A2: This is a classic sign of decomposition, most likely via decarboxylation. Pyrazinecarboxylic acids are susceptible to losing CO2 at elevated temperatures, a process that can be accelerated in certain solvents or under acidic conditions.[2] The resulting 6-Bromo-3-hydroxypyrazine is less stable and can lead to further decomposition and polymerization, causing the color change. To mitigate this, maintain strict temperature control and consider converting the carboxylic acid to its carboxylate salt with a non-nucleophilic base before heating, as salts exhibit greater thermal stability.[3]

Q3: Can I use protic solvents like ethanol for reactions involving the carboxylic acid group?

A3: While possible, it requires careful consideration. Protic solvents can be problematic for several reasons:

  • Esterification: If you are performing a reaction at the bromide (e.g., a Suzuki coupling) in an alcohol solvent at high temperatures, you risk concurrent esterification of the carboxylic acid.

  • Nucleophile Solvation: In reactions requiring a strong nucleophile, polar protic solvents can form a hydrogen-bond cage around the nucleophile, reducing its reactivity.[4][5]

  • Water's Role: In decarboxylation, water can play a direct role by forming a hydrogen-bonded bridge, potentially facilitating the reaction.[3][6] For these reasons, polar aprotic solvents are generally the preferred choice unless the protic solvent is a deliberate reactant.

Troubleshooting Guide for Common Reactions

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: You are attempting a Suzuki-Miyaura coupling at the 6-bromo position, but the yield of the desired biaryl product is low, and you observe significant starting material or byproduct formation.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Optimization Steps
Poor Solubility of Reactants The palladium catalyst, boronic acid/ester, and your substrate must all be sufficiently soluble for the catalytic cycle to operate efficiently. Phase separation or precipitated reactants will halt the reaction.Switch to a solvent system with better solubilizing power. Common choices include 1,4-Dioxane/Water, DMF, or 2-MeTHF/Water.[7][8] 2-MeTHF is often an excellent, more environmentally benign alternative to THF and Dioxane.[8]
Protodeboronation of Boronic Acid This is a major side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by excess water, high temperatures, or non-optimal basic conditions, and the solvent can mediate this process.Use anhydrous solvents if possible, or minimize the aqueous portion of the solvent system (e.g., move from 10:1 to 20:1 organic:water). Use K₃PO₄ or Cs₂CO₃ as the base, which are often less prone to causing protodeboronation than Na₂CO₃ or K₂CO₃.[7][9]
Catalyst Deactivation / Homocoupling The solvent can influence the stability and activity of the palladium catalyst. Some solvents, like DMF, can coordinate to the palladium center and may slow the reaction.[10] Homocoupling of the boronic acid is an oxidative process that competes with the desired cross-coupling.[11]Screen different solvents. While dioxane is traditional, solvents like toluene or 2-MeTHF can sometimes give cleaner reactions.[7] Ensure the reaction is thoroughly degassed to remove oxygen, which contributes to both catalyst deactivation and homocoupling.
Scenario 2: Incomplete Amidation or Esterification

Problem: Your attempt to form an amide or ester from the carboxylic acid using a coupling agent (e.g., EDC, DCC) is sluggish or stalls completely.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Optimization Steps
Incorrect Solvent Polarity The mechanism of carbodiimide-mediated coupling involves the formation of a highly polar O-acylisourea intermediate. A solvent that can stabilize this charged intermediate is crucial for the reaction to proceed.Use a polar aprotic solvent like anhydrous THF, MeCN, or DMF.[12] Avoid nonpolar solvents like hexane or toluene where the polar intermediates are not well-solvated.
Presence of Water Trace amounts of water can hydrolyze the active O-acylisourea intermediate back to the starting carboxylic acid, consuming your coupling agent and stalling the reaction.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Solvent Interference If using a nucleophilic solvent (e.g., an alcohol in an amidation reaction), the solvent can compete with your desired nucleophile (the amine), leading to ester byproduct formation.Always use a non-nucleophilic solvent for these coupling reactions. Anhydrous THF or DMF are excellent first choices.[12]

Data Presentation: Solvent Selection Guide

The following table summarizes key properties of solvents relevant to reactions with this compound and provides guidance on their application.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Typical Applications & RationalePotential Issues
Dimethylformamide (DMF) Polar Aprotic37153Excellent solubility for polar substrates. Good for high-temperature reactions like Suzuki and Sonogashira couplings.[10][13]Difficult to remove under vacuum. Can decompose at high temperatures. May slow some Pd-catalyzed reactions.[10]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Highest solubilizing power for very polar compounds.[1]Very high boiling point makes removal challenging. Can be reactive under certain conditions.
Acetonitrile (MeCN) Polar Aprotic3882Good balance of polarity and volatility. Often used in amidation and substitution reactions.[14][15]Lower boiling point limits its use in high-temperature cross-coupling reactions.
Tetrahydrofuran (THF) Polar Aprotic7.666Good general-purpose solvent for couplings and amidations.[12] Often used with water in Suzuki reactions.Can form peroxides upon storage. Low boiling point.
1,4-Dioxane Polar Aprotic2.2101"Classic" solvent for Suzuki-Miyaura couplings, typically with water.[7][8]Peroxide-forming and toxic. Higher boiling point than THF.
Toluene Nonpolar2.4111Useful for Suzuki and Sonogashira couplings where lower polarity can reduce side reactions like homocoupling.[10]Poor solubility for the substrate; may require heating or co-solvents.
Ethanol / Water Polar Protic25 / 8078 / 100Primarily used as co-solvents in Suzuki reactions or when the substrate is used as a salt.Can act as a competing nucleophile. Promotes protodeboronation and SN1/E1 side reactions.[4][16]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 6-Aryl-3-hydroxypyrazine-2-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • CataCXium A Pd G3 (Palladacycle precatalyst, 0.02 eq)[8]

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.5 eq), CataCXium A Pd G3 (0.02 eq), and Cs₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This degassing step is critical to prevent oxidation and catalyst deactivation.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add 2-MeTHF and deionized water in a 10:1 ratio to achieve a substrate concentration of approximately 0.1 M. The use of 2-MeTHF provides an excellent medium for this transformation, often leading to higher yields compared to traditional solvents like dioxane.[8]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. The cesium carbonate base is strong enough to activate the boronic acid for transmetalation but is often gentle enough to avoid hydrolysis of other functional groups.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Solvent Selection Workflow for Cross-Coupling

The following diagram outlines a decision-making process for selecting an optimal solvent system for a palladium-catalyzed cross-coupling reaction.

Solvent_Selection_Workflow cluster_start Initial Assessment cluster_solubility Solubility & Stability cluster_optimization Reaction Optimization Start Define Reaction: Suzuki or Sonogashira? Solubility Is Substrate Soluble in Standard Solvents (THF, Dioxane)? Start->Solubility DMF_DMSO Use High Polarity Solvent: DMF or DMSO Solubility->DMF_DMSO No Standard_Solvents Proceed with Standard System: e.g., 2-MeTHF/H2O or Dioxane/H2O Solubility->Standard_Solvents Yes Decarboxylation Is Reaction Temp > 100°C? Consider Decarboxylation Risk DMF_DMSO->Decarboxylation Standard_Solvents->Decarboxylation Lower_Temp Use Lower Temp or More Active Catalyst Decarboxylation->Lower_Temp Yes Temp_OK Proceed Decarboxylation->Temp_OK No Initial_Run Perform Initial Small-Scale Reaction Lower_Temp->Initial_Run Temp_OK->Initial_Run Yield Is Yield Low? Initial_Run->Yield Byproducts Are Byproducts (e.g., Homocoupling) an Issue? Yield->Byproducts No Screen_Bases Screen Alternative Bases: K3PO4, KF Yield->Screen_Bases Yes Success Reaction Optimized Byproducts->Success No Screen_Solvents Screen Alternative Solvents: Toluene, MeCN Byproducts->Screen_Solvents Yes Screen_Solvents->Initial_Run Screen_Bases->Initial_Run

Caption: A decision tree for troubleshooting and optimizing solvent systems in cross-coupling reactions.

References

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Sources

workup procedures to remove impurities from 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a key starting material in the synthesis of antiviral agents like Favipiravir, its purity is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and purification of this compound.

Q1: What are the typical impurities encountered during the synthesis of this compound?

A: Impurities can arise from various sources, including the synthetic route, manufacturing process, and storage conditions.[4] The most common impurities include:

  • Unreacted Starting Materials: The precursor, 3-hydroxypyrazine-2-carboxamide, is a frequent impurity that can be difficult to remove due to similar structural properties.[5]

  • Process-Related By-products: These can include other halogenated pyrazines (e.g., 6-Chloro-3-hydroxypyrazine-2-carboxamide) or products from side reactions.[1][6]

  • Residual Solvents: Solvents used during the synthesis, such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile, may be present in the crude product.[1][7]

  • Degradation Products: The compound may degrade under certain conditions, leading to various degradation impurities.[1]

Q2: What is the most effective general strategy for purifying the crude product?

A: A multi-step approach is typically the most robust. No single method is universally effective for all impurity profiles. A common workflow involves:

  • Initial Workup: An acidic aqueous workup to isolate the crude carboxylic acid.

  • Recrystallization: This is the primary method for removing most impurities. The choice of solvent is critical.

  • Chromatography: Reserved for challenging separations where impurities have very similar properties to the product. While chromatography-free methods are desirable for large-scale production[8], column chromatography is an invaluable tool at the research and development stage.

Q3: How should I assess the purity of my final product?

A: A combination of analytical techniques is required for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity percentage and quantifying known and unknown impurities. A stability-indicating HPLC method is crucial for quality control.[9]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is essential for identifying the molecular weight of impurities, which aids in their structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation of the final product and can help identify major impurities if their concentration is sufficient.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups.[4]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My product is still contaminated with the starting material, 3-hydroxypyrazine-2-carboxamide, even after recrystallization. What can I do?

A: This is a common issue, as the starting material can co-crystallize with the product. A simple recrystallization may not be sufficient. Underlying Cause: The structural similarity between the product and the starting material leads to their incorporation into the same crystal lattice. Recommended Solution: pH-Mediated Purification. This technique leverages the acidic nature of your product's carboxylic acid group, which is absent in the starting material (an amide). A patent for a related compound outlines a process of forming a salt to remove the non-acidic precursor.[5] By converting the desired product into a water-soluble salt, the less soluble starting material can be filtered off.

See Protocol 1 for a detailed step-by-step guide.

Q2: My final product has a persistent yellow or brown color. How can I decolorize it?

A: Color is usually due to highly conjugated, trace-level impurities formed during the reaction. Recommended Solution: Activated Charcoal Treatment.

  • During the recrystallization process, dissolve your crude product in the hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% w/w relative to your product). Caution: Using too much charcoal can lead to significant product loss due to adsorption.

  • Stir the hot mixture for 5-10 minutes.

  • Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to crystallize the decolorized product.

Q3: When running a silica gel column, my compound streaks badly and the separation is poor. What is happening?

A: The acidic proton of the carboxylic acid group strongly and often irreversibly interacts with the silanol groups on the surface of the silica gel, leading to tailing and poor recovery. Recommended Solution: Mobile Phase Modification. To suppress the ionization of the carboxylic acid and minimize its interaction with the silica, add a small amount of a volatile acid to your mobile phase (eluent).

  • Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

  • This protonates the carboxylic acid, making it less polar and reducing its affinity for the stationary phase, resulting in sharper peaks and better separation.

Workflow for Purification Strategy Selection

The choice of purification method depends on the impurity profile of your crude product. The following decision tree provides a logical workflow for selecting the optimal strategy.

G start Crude Product Analysis (TLC/HPLC) recryst Primary Purification: Recrystallization start->recryst Minor impurities chrom Secondary Purification: Column Chromatography start->chrom Complex mixture or similar polarity impurities acid_base Alternative Purification: pH-Mediated Extraction start->acid_base Significant starting material present check_purity Purity Check (>99%?) recryst->check_purity final_product Pure Product chrom->final_product acid_base->recryst Precipitate check_purity->chrom No check_purity->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification via pH-Mediated Crystallization

This protocol is particularly effective for removing the non-acidic precursor, 3-hydroxypyrazine-2-carboxamide.[5]

  • Dissolution: Suspend the crude this compound in water (approx. 10-20 mL per gram of crude material).

  • Salt Formation: While stirring, slowly add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise until the solid completely dissolves and the pH of the solution is between 8-9.

  • Filtration of Impurities: If any solid remains undissolved (this is likely the neutral starting material), filter the solution to remove it.

  • Acidification: Cool the clear filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will begin to precipitate.

  • Precipitation: Continue adding HCl until the pH of the solution is approximately 1-2 to ensure complete protonation and precipitation of the carboxylic acid.

  • Isolation: Stir the resulting slurry in the ice bath for another 30 minutes to maximize crystal growth.

  • Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for removing impurities with polarity similar to the product.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of a polar and a non-polar solvent, modified with acid.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure there are no cracks or air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry-loaded sample, which generally results in better separation.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Table

The table below provides guidance on selecting a mobile phase for column chromatography based on the impurity profile.

Impurity TypeRecommended Mobile Phase SystemRationale
Less Polar ImpuritiesEthyl Acetate / Hexanes + 0.5% Acetic AcidIncreases polarity gradually to elute the product after non-polar impurities have passed through the column.
More Polar ImpuritiesDichloromethane / Methanol + 0.5% Acetic AcidThe stronger elution power of methanol is necessary to move the product and more polar impurities down the column effectively.
Complex MixturesGradient elution from low to high polarityA gradient (e.g., starting with 100% DCM and gradually increasing the percentage of Methanol) provides the best resolution for mixtures with a wide range of polarities.
References
  • Veeprho. (n.d.). Favipiravir Impurities and Related Compound. Retrieved from Veeprho Website. [Link]

  • Daicel Pharma Standards. (n.d.). Favipiravir Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Website. [Link]

  • Pharmaffiliates. (n.d.). Favipiravir and its Impurities. Retrieved from Pharmaffiliates Website. [Link]

  • Reddy, B. et al. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Journal of Separation Science. [Link]

  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from ResearchGate. [Link]

  • Google Patents. (2021). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity. Retrieved from Anant Pharma Website. [Link]

  • Google Patents. (2018). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
  • Google Patents. (2021). CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
  • Pharmaffiliates. (n.d.). CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from Pharmaffiliates Website. [Link]

  • Apicule. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9) API Intermediate Manufacturers. Retrieved from Apicule Website. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the synthesis of pharmaceutical intermediates, such as 6-Bromo-3-hydroxypyrazine-2-carboxylic acid—a key building block related to antiviral agents like Favipiravir—rigorous structural validation is not merely a quality control step; it is a fundamental requirement for advancing a development program.[1][2]

This guide provides an in-depth comparison of orthogonal analytical techniques for the structural elucidation of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detailing how each technique provides a unique piece of the structural puzzle and how, in concert, they create a self-validating system of analysis.

The Validation Mandate: An Integrated Spectroscopic Approach

No single analytical technique can definitively prove the structure of a novel or synthesized compound without ambiguity. A robust validation strategy relies on an integrated approach, where the weaknesses of one method are compensated by the strengths of another. The logical workflow for validating a new batch of this compound should be systematic, beginning with rapid, high-information-content methods and progressing to more definitive, but resource-intensive, techniques as needed.

Structural_Validation_Workflow cluster_0 Initial Confirmation cluster_1 Functional Group & Skeleton Confirmation cluster_2 Absolute Structure Proof (If Required) MS Mass Spectrometry (MS) C_NMR ¹³C NMR Spectroscopy MS->C_NMR MW Confirmed H_NMR ¹H NMR Spectroscopy H_NMR->C_NMR Proton Env. Consistent FTIR FTIR Spectroscopy C_NMR->FTIR Carbon Skeleton Matches XRay Single Crystal X-Ray Crystallography FTIR->XRay Ambiguity or Reference Standard Needed Final_Report Certificate of Analysis & Structural Confirmation FTIR->Final_Report All Data Consistent (Standard Batch) XRay->Final_Report Absolute Structure Confirmed Synthesis_Batch Synthesized Batch of 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid Synthesis_Batch->MS Check MW & Isotope Pattern Synthesis_Batch->H_NMR Check Proton Environment

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Impurities in 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: Why Impurity Profiling of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid Matters

This compound is not just another chemical intermediate; it serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), notably as a precursor or related compound to the antiviral agent Favipiravir.[1][2] In the landscape of pharmaceutical development, the purity of such an intermediate is paramount. Impurities, which are any components other than the defined chemical entity, can originate from the manufacturing process, degradation, or storage and have the potential to impact the quality, safety, and efficacy of the final drug product.[3][4]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to impurity management. Specifically, ICH Q3A provides a clear directive for the control of impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[5][6][7][8] Adherence to these guidelines is not merely a compliance exercise; it is a foundational element of ensuring patient safety. This guide, therefore, addresses the critical analytical challenge of developing a robust, multi-faceted spectroscopic strategy to control the purity of this compound.

Anticipating the Adversaries: A Profile of Potential Impurities

A robust analytical strategy begins with a scientific appraisal of the potential impurities that are most likely to arise.[7] Based on the structure of this compound and common synthetic pathways (e.g., bromination of a pyrazine precursor[9]), we can classify potential impurities into distinct categories.

Impurity Category Potential Species Likely Origin Significance
Process-Related Impurities Unreacted Starting Material (e.g., 3-Hydroxypyrazine-2-carboxylic acid)Incomplete reactionDilutes product, may have different reactivity in subsequent steps.
Isomeric By-products (e.g., 5-Bromo-3-hydroxypyrazine-2-carboxylic acid)Non-selective brominationMay have different pharmacological or toxicological profiles. Difficult to separate.
Over-reacted Products (e.g., Dibromo- derivatives)Excess brominating agent or harsh conditionsCan introduce new reactive sites and lead to unknown downstream by-products.
Reagents & IntermediatesResidual reagents or unreacted intermediates from prior stepsPotential for toxicity and interference with subsequent reactions.
Degradation Products Decarboxylation ProductThermal or pH stressLoss of a key functional group, leading to an inert or reactive species.
Dehalogenation Product (loss of Bromine)Reductive environments, light exposureResults in the formation of the starting material or other derivatives.
Hydrolysis ProductsExtreme pH conditionsPotential cleavage of amide bonds if related carboxamide impurities are present.[10][11]

The Analytical Armamentarium: A Comparative Guide to Spectroscopic Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, where techniques are chosen for their complementary strengths. The logical relationship for selecting the appropriate technique is often dictated by the specific analytical question at hand.

G start Analytical Goal q1 Separate & Quantify Impurities? start->q1 q2 Determine Molecular Weight? start->q2 q3 Elucidate Chemical Structure? start->q3 q4 Identify Functional Groups? start->q4 ans1 HPLC-UV/DAD q1->ans1 Yes ans2 LC-MS / HRMS q2->ans2 Yes ans3 NMR Spectroscopy (¹H, ¹³C, 2D) q3->ans3 Yes ans4 FTIR Spectroscopy q4->ans4 Yes ans1->q2 Coupling provides MW info ans2->q3 HRMS suggests formula, NMR confirms structure

Caption: Logic for Spectroscopic Technique Selection.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
  • Core Function: The undisputed workhorse for separating the main component from its impurities and quantifying them. A well-developed HPLC method is the foundation of any purity analysis.

  • Expertise & Causality: We choose reverse-phase HPLC (e.g., with a C18 column) because this compound possesses moderate polarity, making it ideal for retention and separation in this mode. A Diode Array Detector (DAD) is superior to a simple UV detector because it provides UV spectra for each peak. This allows for preliminary peak purity assessment (comparing spectra across a single peak) and can help differentiate impurities that have different chromophores from the parent compound.[12]

  • Trustworthiness: A validated, stability-indicating HPLC method—one that can resolve the API from all potential degradation products and process impurities—is a self-validating system for routine quality control.[10]

Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Core Function: Identification of impurities by providing precise molecular weight (MW) information.

  • Expertise & Causality: Coupling HPLC directly to a mass spectrometer (LC-MS) is the most efficient way to correlate a separated impurity peak with its molecular weight.[4][13] For unknown impurities, High-Resolution Mass Spectrometry (HRMS) is invaluable. By measuring mass to four or five decimal places, HRMS allows for the confident determination of an impurity's elemental composition, drastically narrowing down potential structures.[14][15] Tandem MS (MS/MS) further aids in structural elucidation by fragmenting the impurity and providing clues about its substructures.

  • Trustworthiness: The specificity and sensitivity of MS make it the gold standard for detecting and identifying trace-level impurities that may be missed by UV detection alone.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Core Function: Unambiguous structural elucidation of impurities.

  • Expertise & Causality: While MS provides the "what" (MW, formula), NMR provides the "how" (the precise arrangement of atoms). ¹H NMR reveals the number and environment of protons, while ¹³C NMR shows the carbon backbone.[16][17] For complex structures, 2D NMR techniques (COSY, HSQC, HMBC) are employed to piece together the complete molecular puzzle. Due to its lower sensitivity compared to MS, NMR is typically used after an impurity has been isolated (e.g., via preparative HPLC) or is present at a significant level (>0.1%). While ⁷⁹Br and ⁸¹Br are NMR active nuclei, their quadrupolar nature results in very broad signals, making them generally unsuitable for high-resolution structural analysis of organic molecules.[18]

  • Trustworthiness: NMR is the definitive technique for structure confirmation. A complete and assigned NMR dataset for an impurity provides the highest level of confidence in its identity, which is critical for meeting the ICH identification threshold.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Core Function: Rapid confirmation of functional groups.

  • Expertise & Causality: FTIR is an excellent first-pass technique to verify the identity of the bulk material and to detect gross changes. For this compound, the key characteristic peaks are the extremely broad O-H stretch from the carboxylic acid (superimposed on C-H stretches, ~3300-2500 cm⁻¹) and the strong carbonyl C=O stretch (~1760-1690 cm⁻¹).[19][20][21] The absence or significant shift of these bands in an impurity fraction would immediately indicate a modification to the carboxylic acid moiety.

  • Trustworthiness: While not a tool for detailed impurity profiling in a complex mixture, it provides a fast and reliable fingerprint of the material's key chemical bonds, making it useful for raw material identification and process monitoring.

Technique Primary Application Strengths Limitations
HPLC-UV/DAD Separation & QuantificationRobust, reproducible, quantitative, checks peak purity.Limited structural information, requires chromophore for detection.
LC-MS / HRMS Identification & CharacterizationHigh sensitivity & specificity, provides MW and formula.Destructive, quantification can be complex, ionization dependent.
NMR Unambiguous Structure ElucidationDefinitive structural information, non-destructive.Low sensitivity, requires pure sample/high concentration.
FTIR Functional Group AnalysisFast, non-destructive, provides a molecular "fingerprint".Not suitable for complex mixtures, limited structural detail.

An Integrated Workflow for Impurity Analysis: From Discovery to Control

A systematic, phase-appropriate workflow ensures that analytical resources are used efficiently and that regulatory requirements are met at each stage of development.

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Validation & Routine Control A 1. Develop Stability-Indicating HPLC-UV/DAD Method B 2. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C 3. Analyze Stressed Samples by HPLC to Detect Impurities B->C D 4. Identify Impurities by LC-HRMS (Obtain MW and Formula) C->D E 5. For Impurities > ICH Threshold: Isolate via Prep-HPLC D->E Impurity > 0.10% F 6. Elucidate Structure by NMR (¹H, ¹³C, 2D) & Characterize E->F G 7. Validate HPLC Method (per ICH Q2(R1)) F->G H 8. Set Specifications for Known & Unknown Impurities G->H I 9. Implement Validated Method for Routine Batch Release QC H->I

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Pyrazine derivatives are known for a wide range of biological activities, making their purity a critical quality attribute.[2][3] The presence of impurities, even in minute quantities, can affect the safety, efficacy, and stability of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the scientific rationale behind methodological choices, present a detailed experimental protocol, compare it with alternative techniques, and offer insights into data interpretation, adhering to the stringent standards of international regulatory bodies.[4][5]

Part 1: The Analytical Challenge & Strategic Method Development

The molecular structure of this compound—featuring an aromatic pyrazine ring, a hydroxyl group, and a carboxylic acid group—presents a unique set of analytical characteristics. It is a polar, ionizable molecule, which dictates our strategic approach to chromatographic separation.

Analyte Characterization & Its Chromatographic Implications
  • Polarity and Ionization: The presence of both a carboxylic acid (acidic) and a pyrazine ring with nitrogen atoms (basic) means the analyte's overall charge and polarity are highly dependent on the pH of the mobile phase.[6] To achieve consistent retention and sharp, symmetrical peaks in reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group.[7] This is typically achieved by maintaining a mobile phase pH well below the pKa of the carboxyl group (generally < 4).

  • UV Absorbance: The conjugated aromatic system of the pyrazine ring provides a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification. A UV scan of the analyte is the first experimental step to determine the optimal wavelength (λmax) for detection, ensuring maximum sensitivity.

Rationale for Column and Mobile Phase Selection

Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[8] Its hydrophobic stationary phase provides effective retention for moderately polar aromatic compounds like our analyte. For highly aqueous mobile phases, which might be necessary to retain this polar molecule, a standard C18 phase can suffer from "phase collapse" or "pore dewetting," leading to irreproducible retention times.[9][10] Therefore, a modern, aqueous-stable C18 column with polar end-capping or a polar-embedded ligand is the recommended choice to ensure method robustness.

Mobile Phase Optimization: The goal is to achieve a balance of retention, resolution, and peak shape.

  • Aqueous Phase: HPLC-grade water with an acidic modifier is essential. 0.1% formic acid is an excellent first choice as it is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) if needed for impurity identification, and it effectively lowers the pH to ~2.7, ensuring the carboxylic acid is in its neutral, more retained form.[11]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds. Its lower viscosity results in better column efficiency, and it often provides different selectivity (pi-pi interactions) compared to methanol.[7]

  • Elution Mode: A gradient elution (gradually increasing the percentage of organic modifier) is superior to an isocratic (constant composition) method for purity analysis. It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, while also sharpening peaks.

Part 2: A Validated Stability-Indicating HPLC-UV Method

A method is only reliable if it is validated to be fit for its intended purpose.[5] The following protocol is designed as a self-validating system, incorporating a forced degradation study to prove its specificity and stability-indicating nature, as mandated by ICH guidelines.[4][12]

Instrumentation, Chemicals, and Reagents
  • HPLC System: A quaternary gradient HPLC system with a photodiode array (PDA) or diode array detector (DAD).

  • Column: Aqueous C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥99%), Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).

  • Standard: this compound reference standard (>99.5% purity).

Experimental Workflow: From Sample to Result

The overall process follows a systematic and logical flow to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 Water:ACN) A->B C Sonicate & Dilute to Final Concentration (e.g., 0.5 mg/mL) B->C D Equilibrate HPLC System C->D E Inject Standard & Sample Solutions D->E F Acquire Chromatographic Data (DAD) E->F G Integrate Peaks F->G F->G H Calculate Purity (% Area) G->H I Perform Peak Purity Analysis G->I J Generate Final Report H->J I->J

Caption: High-level workflow for HPLC purity analysis.

Detailed Chromatographic Conditions
ParameterConditionRationale
Column Aqueous C18, 4.6 x 150 mm, 3.5 µmProvides robust retention for polar analytes in highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte's carboxylic acid group for good peak shape.
Mobile Phase B 0.1% Acetonitrile in AcetonitrileProvides different selectivity for aromatic compounds.
Gradient Program Time (min)%B
0.05
20.095
25.095
25.15
30.05
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection DAD, 254 nm (or determined λmax)Allows for sensitive detection and peak purity assessment across a spectrum.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Diluent Water:Acetonitrile (50:50, v/v)Solubilizes the analyte while being compatible with the mobile phase.
Mandatory Specificity Test: Forced Degradation Study

Forced degradation (or stress testing) is essential to demonstrate that the method can separate the main analyte from any potential degradation products, thus proving it is "stability-indicating".[13][14] The goal is to achieve 5-20% degradation of the analyte.[15]

Protocol:

  • Prepare solutions of this compound (approx. 0.5 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solution at 80 °C for 48 hours.

    • Photolytic: Expose the solution to UV light (ICH Q1B option) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples by HPLC alongside an unstressed control.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5, and the peak purity analysis (via DAD) shows no co-eluting impurities.

Example Data Summary (Hypothetical):

Stress Condition% Assay of Main Peak% Total ImpuritiesObservations
Control (Unstressed)99.8%0.2%No significant degradation.
Acid (0.1M HCl)91.2%8.8%Major degradation peak at RRT 0.85.
Base (0.1M NaOH)85.5%14.5%Two major degradation peaks at RRT 0.72 and 1.15.
Oxidative (3% H₂O₂)95.1%4.9%Minor degradation peak at RRT 1.08.
Thermal (80 °C)98.9%1.1%Compound is relatively stable to heat.

Part 3: Comparative Analysis & Advanced Techniques

While HPLC-UV is the gold standard for routine purity testing, it cannot identify unknown impurities. For this, a hyphenated technique like HPLC-Mass Spectrometry (MS) is invaluable.

Method A: HPLC-UV (The Workhorse)

This is the robust, validated method described in Part 2. It is ideal for routine quality control, release testing, and stability studies due to its reliability, cost-effectiveness, and simplicity.

Method B: HPLC-MS (The Investigator)

For impurity identification, the HPLC method can be directly coupled to a mass spectrometer. The use of a volatile mobile phase (0.1% Formic Acid and Acetonitrile) is a key advantage here.

Key Modifications:

  • Detector: HPLC is coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Objective: To obtain the accurate mass of degradation products, which allows for the prediction of their elemental composition and aids in structural elucidation.

G cluster_main Analyte & Potential Impurities main This compound MW: 218.01 imp1 Process Impurity A e.g., Starting Material main->imp1 Process-Related imp2 Process Impurity B e.g., Isomer main->imp2 Process-Related deg1 Degradation Product X e.g., Decarboxylated main->deg1 Degradation deg2 Degradation Product Y e.g., Hydrolyzed main->deg2 Degradation

Caption: Relationship between the main compound and its impurities.

Comparison of Techniques
FeatureHPLC-UV (Method A)HPLC-MS (Method B)
Primary Use Quantitative Purity AnalysisQualitative Impurity Identification
Specificity High (if validated)Very High (based on m/z)
Sensitivity Good (ng level)Excellent (pg-fg level)
Cost LowerHigher
Complexity ModerateHigh
Regulatory Use Standard for QC/ReleaseRequired for impurity characterization

Part 4: Data Interpretation & Troubleshooting

  • Peak Purity Analysis: The PDA detector is a powerful tool. The software can compare UV spectra across a single peak. A "pure" peak will have identical spectra from the upslope, apex, and downslope. A mismatch indicates a co-eluting impurity, which would invalidate the method's specificity.

  • Troubleshooting - Peak Tailing: If the main analyte peak shows tailing, it is often due to secondary interactions with residual silanols on the column. Ensure the mobile phase pH is sufficiently low (<3). If tailing persists, a lower concentration of the acidic modifier (e.g., 0.05% TFA) could be tested, though TFA is not MS-friendly.

  • Troubleshooting - Ghost Peaks: If unexpected peaks appear in the blank runs, it may be due to carryover from a previous injection or contamination in the mobile phase. Always run a blank gradient after a high-concentration sample and ensure mobile phases are freshly prepared.

Conclusion

This guide outlines a comprehensive and scientifically-grounded strategy for the purity assessment of this compound. The cornerstone is a robust, stability-indicating reversed-phase HPLC-UV method, validated according to ICH guidelines.[16][17] By understanding the physicochemical properties of the analyte and making rational choices in column and mobile phase selection, a reliable method suitable for routine quality control can be established. For advanced challenges like impurity identification, this method serves as a perfect front-end for mass spectrometry. This dual-methodology approach ensures not only the purity and quality of the intermediate but also the safety and efficacy of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Bioprocess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Luminatiqs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. Retrieved from [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ACS Publications. (2003). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Pyrazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of several therapeutic agents. Notably, pyrazinamide is a first-line medication for the treatment of tuberculosis. The pyrazine ring also features in various other biologically active molecules. The efficient and scalable synthesis of pyrazine carboxylic acids is, therefore, a subject of significant interest in the pharmaceutical and chemical industries. This guide provides a comparative analysis of prominent synthetic methods, offering insights into their underlying principles, practical execution, and relative merits.

Oxidation of Alkylpyrazines

One of the most direct and widely employed methods for the synthesis of pyrazine carboxylic acids is the oxidation of an alkyl group, typically a methyl group, attached to the pyrazine ring. This approach is attractive due to the commercial availability of various alkylpyrazines.

Mechanism and Rationale

The oxidation of an alkyl side chain on an aromatic ring is a classic transformation. The pyrazine ring, being electron-deficient, can influence the reactivity of the alkyl group. Strong oxidizing agents are generally required to convert the alkyl group to a carboxylic acid. The reaction proceeds through a series of oxidation steps, likely involving a benzyl-type radical intermediate that is stabilized by the aromatic ring.

The choice of oxidizing agent is critical and depends on the substrate's sensitivity to oxidation and the desired selectivity. Potassium permanganate (KMnO4) is a powerful and common choice. The reaction is typically performed in an aqueous solution, and the pH is a crucial parameter to control.

Experimental Protocol: Oxidation of 2-Methyl-5-bromopyrazine

This protocol details the synthesis of 5-bromopyrazine-2-carboxylic acid from 2-methyl-5-bromopyrazine using potassium permanganate.

Materials:

  • 2-methyl-5-bromopyrazine

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na2SO3)

  • Water

  • Ice

Procedure:

  • A solution of 2-methyl-5-bromopyrazine in water is prepared in a reaction flask equipped with a mechanical stirrer and a thermometer.

  • The solution is cooled in an ice bath to 0-5 °C.

  • A solution of potassium permanganate in water is added dropwise to the cooled pyrazine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the purple color of the permanganate has disappeared, indicating its consumption.

  • The reaction is then quenched by the addition of a saturated solution of sodium sulfite to reduce any excess permanganate. This will result in the formation of a brown precipitate of manganese dioxide (MnO2).

  • The manganese dioxide is removed by filtration.

  • The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the pyrazine carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available starting materials.Use of a strong, often stoichiometric, oxidizing agent.
Relatively straightforward procedure.Formation of significant amounts of manganese dioxide waste.
Can be adapted for various substituted alkylpyrazines.Potential for over-oxidation or side reactions with sensitive functional groups.
Workflow Diagram

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup A Dissolve 2-methyl-5-bromopyrazine in water B Cool to 0-5 °C A->B C Add KMnO4 solution dropwise B->C D Stir at room temperature C->D E Quench with Na2SO3 D->E F Filter MnO2 E->F G Acidify filtrate with HCl F->G H Filter and dry product G->H

Caption: Workflow for the oxidation of 2-methyl-5-bromopyrazine.

Hydrolysis of Cyanopyrazines

The hydrolysis of a nitrile (cyano) group to a carboxylic acid is a robust and reliable transformation in organic synthesis. This method is particularly useful when the corresponding cyanopyrazine is readily accessible.

Mechanism and Rationale

The hydrolysis of nitriles can be catalyzed by either acid or base. In acidic hydrolysis, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

The choice between acidic and basic conditions depends on the stability of other functional groups present in the molecule. For many pyrazine derivatives, both methods are effective.

Experimental Protocol: Hydrolysis of 2-Cyanopyrazine

This protocol describes the synthesis of pyrazine-2-carboxylic acid from 2-cyanopyrazine via acidic hydrolysis.

Materials:

  • 2-cyanopyrazine

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • 2-cyanopyrazine is cautiously added to a mixture of concentrated sulfuric acid and water in a reaction flask, while cooling in an ice bath to control the exothermic reaction.

  • The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The pH of the solution is adjusted to 2-3 by the slow addition of a concentrated sodium hydroxide solution while cooling. This will cause the pyrazine carboxylic acid to precipitate.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields are often achievable.The synthesis of the starting cyanopyrazine may be required.
The reaction conditions are generally well-controlled.Harsh acidic or basic conditions may not be suitable for all substrates.
The amide intermediate can sometimes be isolated if desired.
Reaction Pathway Diagram

Hydrolysis_Pathway Start 2-Cyanopyrazine Intermediate Pyrazine-2-carboxamide (Intermediate) Start->Intermediate H2O, H+ or OH- Product Pyrazine-2-carboxylic Acid Intermediate->Product H2O, H+ or OH-

Caption: Reaction pathway for the hydrolysis of 2-cyanopyrazine.

Synthesis from Quinoxaline Precursors

A more classical yet effective method involves the oxidative cleavage of a fused benzene ring from a quinoxaline derivative. This approach yields pyrazine-2,3-dicarboxylic acid, which can then be selectively decarboxylated if a monocarboxylic acid is desired.

Mechanism and Rationale

Quinoxalines can be viewed as pyrazines with a fused benzene ring. The benzene ring is more susceptible to oxidation than the electron-deficient pyrazine ring under certain conditions. Strong oxidizing agents, such as potassium permanganate, in an alkaline medium can cleave the benzene ring, leading to the formation of pyrazine-2,3-dicarboxylic acid. The stability of the pyrazine ring under these oxidative conditions is a key advantage of this method.

Experimental Protocol: Oxidation of Quinoxaline

This protocol outlines the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.[1]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Water

  • Ice

Procedure:

  • Quinoxaline and sodium carbonate are dissolved in water in a large reaction flask equipped with a mechanical stirrer and a reflux condenser.

  • The solution is heated to reflux.

  • A solution of potassium permanganate in water is added portion-wise to the refluxing mixture. The purple color of the permanganate should disappear after each addition before the next portion is added.

  • After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.

  • The hot reaction mixture is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid.

  • If any residual permanganate color remains, a small amount of sodium bisulfite is added to decolorize the solution.

  • The precipitated pyrazine-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Advantages and Disadvantages
AdvantagesDisadvantages
Provides access to pyrazine-2,3-dicarboxylic acid, a versatile intermediate.Requires a subsequent decarboxylation step to obtain monocarboxylic acids.
The starting quinoxalines can be readily synthesized.Generates a significant amount of manganese dioxide waste.
Demonstrates the stability of the pyrazine ring.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsYieldScalabilityKey Considerations
Oxidation of Alkylpyrazines AlkylpyrazinesKMnO4, other oxidantsModerate to HighGoodWaste disposal (MnO2), potential for over-oxidation.
Hydrolysis of Cyanopyrazines CyanopyrazinesH2SO4 or NaOHHighGoodAvailability of cyanopyrazine, harsh reaction conditions.
From Quinoxaline Precursors QuinoxalinesKMnO4GoodModerateMulti-step process for monocarboxylic acids, waste generation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable method for synthesizing a pyrazine carboxylic acid depends on several factors, including the availability and cost of starting materials, the desired substitution pattern on the pyrazine ring, the scale of the reaction, and environmental considerations.

  • For the direct synthesis of a specific pyrazine carboxylic acid where the corresponding alkylpyrazine is commercially available, oxidation is often the most straightforward approach.

  • If the target molecule requires the introduction of the carboxylic acid group at a late stage, and a cyanopyrazine intermediate is accessible, hydrolysis of the nitrile offers a high-yielding and reliable option.

  • The synthesis from quinoxalines is particularly valuable for producing pyrazine-2,3-dicarboxylic acid, which can serve as a building block for more complex derivatives.

Ultimately, a thorough evaluation of these factors will guide the researcher or process chemist in selecting the most efficient and practical synthetic strategy for their specific needs.

References

  • Krátký, M., et al. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 12(10), 2296-2311. Available at: [Link]

  • Somashekara, B. R., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. Available at: [Link]

  • Kumari, A., et al. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Biocatalysis and Biotransformation, 39(6), 468-479. Available at: [Link]

  • Chew, W. L. (2004). Syntheses and Reactions of Pyrazine and Quinoxaline. University of Malaya Students' Repository. Available at: [Link]

  • Koga, K., et al. (2000). Pyrazine-2-carboxylic acid ester and method for producing the same. Japan Patent JP3205972B2.
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  • Guareschi-Thorpe Condensation. (n.d.). In Merck Index. Retrieved from a source providing information on named reactions in organic chemistry.
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  • Pujiastuti, R., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Rasayan Journal of Chemistry, 13(1), 312-317. Available at: [Link]

  • Cynamon, M. H., et al. (2002). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Journal of Medicinal Chemistry, 45(25), 5604-5606. Available at: [Link]

  • Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7194-7199. Available at: [Link]

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A Senior Application Scientist's Field Guide: 6-Bromo- vs. 6-Chloro-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Halogenated Pyrazinecarboxylic Acids in Antiviral Synthesis

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, pyrazine derivatives have emerged as privileged structures, particularly in the development of antiviral drugs. This guide provides a detailed comparative analysis of two closely related, yet functionally distinct, building blocks: 6-Bromo-3-hydroxypyrazine-2-carboxylic acid and its chloro-analog, 6-Chloro-3-hydroxypyrazine-2-carboxylic acid.

Our focus extends beyond a simple recitation of properties. We will dissect the nuanced differences in their synthesis, reactivity, and strategic application, with a particular emphasis on their role as key intermediates in the synthesis of the broad-spectrum antiviral agent Favipiravir (T-705).[1][2] This analysis is designed for researchers, process chemists, and drug development professionals who require a deep, functional understanding of these critical reagents to optimize synthetic routes and accelerate discovery.

Physicochemical Properties: A Head-to-Head Comparison

The initial selection of a synthetic intermediate often begins with an assessment of its fundamental physicochemical properties. While structurally similar, the substitution of bromine for chlorine imparts subtle but significant differences in molecular weight, and potentially in melting point and solubility, which can influence reaction kinetics and purification strategies.

PropertyThis compound6-Chloro-3-hydroxypyrazine-2-carboxylic acid
Molecular Formula C₅H₃BrN₂O₃C₅H₃ClN₂O₃
Molecular Weight 218.99 g/mol (based on acid) / 218.01 g/mol (amide)[3][4]174.54 g/mol
Appearance Yellow Solid[3](Typically off-white to light yellow solid)
Melting Point 190 - 193 °C (for the amide)[3]Not consistently reported, but expected to be high
CAS Number 259793-88-9 (for the amide)[5]Not consistently available for the 3-hydroxy acid

Note: Data for the carboxylic acids is less prevalent in public databases than for their corresponding carboxamides, which are direct precursors in many patented syntheses. Properties for the closely related 6-Bromo-3-hydroxypyrazine-2-carboxamide are provided for a more complete comparison.

Synthesis and Reactivity: The Halogen's Influence

The utility of these compounds is defined by their synthesis and subsequent reactivity. The choice of halogen is not arbitrary; it is a strategic decision that impacts reaction conditions, yield, and overall process efficiency.

Synthetic Pathways

Both compounds are typically derived from a common precursor, 3-hydroxypyrazine-2-carboxamide or the corresponding carboxylic acid. The key differentiating step is the electrophilic halogenation at the C6 position of the pyrazine ring.

A common route involves the direct bromination of 3-hydroxypyrazine-2-amide using liquid bromine.[6] The process can be optimized by controlling the pH to remain weakly acidic, which facilitates the reaction under milder conditions and improves both yield and purity.[6] High-temperature methods have been reported but tend to result in lower yields and more side reactions.[6]

The synthesis of the chloro-analog often proceeds via a different strategy, frequently starting from more readily available materials like 3-aminopyrazine-2-carboxylic acid.[7] A multi-step process involving chlorination, diazotization, and hydrolysis can yield the desired 6-chloro-3-hydroxy derivative. For instance, a common industrial intermediate is 3,6-dichloropyrazine-2-carbonitrile, which can be selectively hydrolyzed and fluorinated to produce antiviral agents.[7][8]

Favipiravir_MoA Favipiravir Favipiravir (Prodrug) Host_Cell Host Cell Favipiravir->Host_Cell Enters T705RTP T-705RTP (Active Metabolite) Host_Cell->T705RTP Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Competes with GTP for binding Replication Viral RNA Replication RdRp->Replication Normal Function Inhibition Inhibition / Lethal Mutagenesis RdRp->Inhibition Inhibition->Replication Blocks

Caption: Mechanism of action of Favipiravir as an RdRp inhibitor.

The choice between a bromo or chloro precursor in a Favipiravir synthesis campaign is a classic process chemistry dilemma, balancing reactivity against cost. The bromo-intermediate may offer a more facile and higher-yielding path for the final fluorination step, while the chloro-intermediate may provide a more cost-effective starting point, albeit with a potentially more challenging conversion.

Experimental Protocol: Bromination of 3-Hydroxypyrazine-2-carboxamide

To provide a practical context, the following protocol is a representative example for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide, adapted from publicly available patent literature. [6]This step is foundational for accessing the 6-bromo core structure.

Objective: To synthesize 6-Bromo-3-hydroxypyrazine-2-carboxamide via electrophilic bromination.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide sodium salt

  • Acetonitrile (solvent)

  • Phosphoric acid or Acetic acid (for pH adjustment)

  • Liquid Bromine (brominating agent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Setup: In a three-neck flask equipped with a stirrer and under a nitrogen atmosphere, add acetonitrile.

  • Substrate Addition: Add 3-hydroxypyrazine-2-carboxamide sodium salt to the acetonitrile with stirring.

  • pH Adjustment: Cool the reaction mixture to 10-20°C. Slowly add phosphoric acid or acetic acid to adjust the pH of the solution to a weakly acidic range (pH 5-6). This step is critical for controlling the reaction and minimizing side products. [6]4. Bromination: While maintaining the temperature between 5-25°C, add liquid bromine dropwise to the reaction mixture. The temperature control is essential to prevent runaway reactions.

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature until completion, which can be monitored by techniques such as TLC or HPLC.

  • Workup: Once the reaction is complete, the product can be isolated through filtration and washing.

  • Purification: The crude product is then dried to yield 6-bromo-3-hydroxypyrazine-2-formamide (an alternative name for the carboxamide). [6]Yields of approximately 80% have been reported for this optimized, pH-controlled method. [6] Causality and Trustworthiness: This protocol is self-validating through its emphasis on pH and temperature control. The protonation of the pyrazine ring by the acid activates it towards electrophilic attack, while the controlled addition of bromine at a specific temperature ensures selectivity for the C6 position and prevents over-bromination or degradation. This method is superior to older high-temperature procedures which often resulted in significantly lower yields. [6]

Conclusion and Strategic Recommendations

The choice between this compound and its chloro-analog is a strategic decision governed by the specific goals of the research or manufacturing campaign.

  • This compound is the preferred intermediate when higher reactivity is desired. It is ideal for laboratory-scale synthesis and process development where milder reaction conditions, cleaner conversions, and potentially higher yields in subsequent steps (like fluorination) are prioritized over raw material cost.

  • 6-Chloro-3-hydroxypyrazine-2-carboxylic acid becomes a strong contender in large-scale, cost-driven manufacturing. While its lower reactivity necessitates more forcing conditions for substitution, the significantly lower cost of chlorine as a raw material can provide a decisive economic advantage, provided the process can be optimized to manage the harsher conditions and maintain acceptable yields and purity.

Ultimately, both molecules are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct reactivity profiles allows for the rational design of efficient, scalable, and economically viable synthetic routes to life-saving antiviral therapeutics.

References

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A Comparative Guide to the Reactivity of Halogenated Pyrazine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazines in Medicinal Chemistry

Halogenated pyrazine carboxylic acids are cornerstone building blocks in modern drug discovery. Their inherent structural features—a π-deficient aromatic system, the presence of a key hydrogen bond acceptor and donor in the carboxylic acid moiety, and a reactive halogen handle—make them exceptionally versatile scaffolds. These motifs are prevalent in a multitude of clinically significant agents, from oncology to infectious diseases. The pyrazine core itself is a bioisostere for other aromatic systems, often introduced to modulate physicochemical properties, improve metabolic stability, or fine-tune target engagement.

However, the synthetic utility of these intermediates hinges on the reactivity of the appended halogen. The choice between a fluoro, chloro, bromo, or iodo substituent is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, selectivity, and the overall synthetic route. This guide provides an in-depth comparison of the reactivity of these halogens, grounded in the principles of nucleophilic aromatic substitution (SNAr), to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

PART 1: The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Core

The primary reaction pathway for functionalizing halogenated pyrazines is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich rings like benzene, the pyrazine ring is inherently "π-deficient" due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency makes the ring electrophilic and thus susceptible to attack by nucleophiles.

The SNAr mechanism is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.

The presence of an electron-withdrawing group (EWG), such as a carboxylic acid, further activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.[2][4][5] This stabilization is most effective when the EWG is positioned ortho or para to the halogen leaving group.[3][4]

SNAr_Mechanism Figure 1: SNAr Mechanism on a Halogenated Pyrazine Carboxylic Acid sub Nu ts1 [ ‡ ] sub->ts1 Step 1: Nucleophilic Attack (Rate-Determining) sub_label Reactants (X = F, Cl, Br, I) mc ts1->mc Formation of Meisenheimer Complex ts2 [ ‡ ] mc->ts2 Step 2: Elimination mc_label Meisenheimer Intermediate (Resonance Stabilized) prod X ts2->prod Aromaticity Restored prod_label Products Experimental_Workflow Figure 2: General Experimental Workflow for SNAr cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Combine 2-halopyrazine carboxylic acid and base (K₂CO₃) in flask. react1 Add solvent (DMSO) and nucleophile (e.g., amine). prep1->react1 react2 Heat to 80-100 °C. react1->react2 react3 Monitor by TLC/LC-MS until completion. react2->react3 work1 Cool to RT. Dilute with EtOAc and Water. react3->work1 work2 Acidify aqueous layer with 1M HCl to precipitate. work1->work2 work3 Extract with EtOAc. work2->work3 work4 Wash combined organic layers with brine. work3->work4 purify1 Dry over MgSO₄, filter, and concentrate. work4->purify1 purify2 Purify via recrystallization or column chromatography. purify1->purify2 end end purify2->end Final Product

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A Comparative Guide to the Biological Activity of Substituted Pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of substituted pyrazine-2-carboxamides, a class of heterocyclic compounds anchored by the remarkable success of the first-line antituberculosis drug, Pyrazinamide. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings across various therapeutic areas, supported by experimental data from peer-reviewed literature. We will explore the causal relationships behind experimental designs and the structural modifications that potentiate activity against mycobacteria, viruses, fungi, and cancer cells.

The Pyrazine-2-carboxamide Scaffold: A Privileged Structure

The pyrazine-2-carboxamide core is a versatile and privileged scaffold in medicinal chemistry. Its journey began with Pyrazinamide (PZA), a nicotinamide analogue essential for shortening tuberculosis therapy[1]. PZA is a prodrug, activated by the mycobacterial enzyme pyrazinamidase to its active form, pyrazinoic acid, which is effective against semi-dormant mycobacteria in acidic environments[1][2]. This unique mechanism spurred decades of research into modifying the core structure to enhance potency, broaden the spectrum of activity, and overcome resistance.

The general synthesis of these compounds is a robust and well-established chemical pathway, making it an attractive starting point for library development and lead optimization.

General Synthesis Workflow

The most common synthetic route involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a primary or secondary amine, such as a substituted aniline or benzylamine[1][3]. The initial acid is activated, typically with thionyl chloride, to form the more reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with the chosen amine.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation PyrazineAcid Substituted Pyrazine-2-carboxylic Acid AcylChloride Pyrazine-2-carbonyl Chloride Intermediate PyrazineAcid->AcylChloride + SOCl₂ Reflux FinalCompound Substituted Pyrazine-2-carboxamide AcylChloride->FinalCompound + Amine Pyridine, Acetone Amine Substituted Aniline or Benzylamine InVitro In Vitro Assays (e.g., MIC, IC₅₀) FinalCompound->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT on VERO, HepG2) InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and evaluation of pyrazine-2-carboxamides.

Antimycobacterial Activity: The Cornerstone Application

The primary therapeutic target for pyrazine-2-carboxamides has historically been Mycobacterium tuberculosis. Research has focused on modifying both the pyrazine ring and the N-substituted moiety to improve upon PZA's efficacy and activity against drug-resistant strains.

Structure-Activity Relationship (SAR) Insights

A critical factor governing antimycobacterial potency is lipophilicity . The mycobacterial cell wall is rich in mycolic acids, creating a waxy, hydrophobic barrier. Increasing a compound's lipophilicity (measured as log P) can enhance its ability to penetrate this barrier and reach its intracellular target.

This principle is clearly demonstrated by comparing substitutions. For instance, the introduction of a tert-butyl group at position 5 and a chlorine atom at position 6 of the pyrazine ring significantly increases lipophilicity and, often, activity[1][4]. Further substitution on the N-phenyl ring with lipophilic groups like trifluoromethyl (-CF₃) or halogens can further boost potency.

The compound 5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide stands out, exhibiting 72% inhibition against M. tuberculosis and a very high calculated lipophilicity (log P = 6.85)[1][4]. Similarly, derivatives with an iodine substitution on the phenyl ring, such as N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide and its 5-tert-butyl-6-chloro analogue, have shown excellent activity, with MIC values below 2.0 µmol/L and IC₉₀ values as low as 0.819 µg/mL, respectively[3][5].

G cluster_pyrazine Pyrazine Ring Substitutions cluster_amide N-Amide Substitutions center Enhanced Antimycobacterial Activity p1 5-tert-Butyl Group p1->center lipophilicity Increased Lipophilicity (log P) p1->lipophilicity p2 6-Chloro Group p2->center p2->lipophilicity a1 Iodine on Phenyl Ring (e.g., 3-iodo) a1->center a1->lipophilicity a2 Trifluoromethyl on Phenyl Ring (e.g., 3,5-bis-CF₃) a2->center a2->lipophilicity a3 Methoxybenzyl Group (e.g., 4-methoxybenzyl) a3->center lipophilicity->center

Caption: Key SAR drivers for antimycobacterial activity of pyrazine-2-carboxamides.

Comparative Performance Data

The following table summarizes the performance of key substituted pyrazine-2-carboxamides against M. tuberculosis.

Compound IDPyrazine Ring SubstitutionN-Amide SubstitutionActivity MetricValueCitation
PZA (Standard) Unsubstituted-MIC8 mg/L[3]
2o 5-tert-butyl-6-chloro-3,5-bis(trifluoromethyl)phenyl% Inhibition72%[1][4]
9 Unsubstituted3-iodo-4-methylphenylMIC< 2.0 µmol/L[3]
12 5-tert-butyl-6-chloro-3-iodo-4-methylphenylIC₉₀0.819 µg/mL[3][5]
19 5-tert-butyl-6-chloro-3-trifluoromethylphenylMIC3.13 µg/mL[6]
8 6-chloro-4-methoxybenzylMIC6.25 µg/mL[7]
12 (Servusova) 5-tert-butyl-6-chloro-4-methoxybenzylMIC6.25 µg/mL[7]
8 (Jandourek) 3-amino-4-methylbenzylMIC6 µM[8]
4e 5-heptylamino-p-tolylMIC0.78 µg/mL[9]

Antiviral and Anticancer Potential: Expanding the Horizon

While antitubercular applications are well-established, recent research has unveiled the potential of pyrazine-2-carboxamides against other challenging diseases, including viral infections and cancer.

Antiviral Activity

The most prominent example of an antiviral pyrazine-2-carboxamide is Favipiravir (T-705) , which is approved for use against influenza and has been investigated for activity against other RNA viruses, including SARS-CoV-2.

Recent studies have explored novel pyrazine conjugates for activity against SARS-CoV-2. A series of pyrazine-triazole and pyrazine-benzothiazole hybrids showed significant potency[10][11]. Notably, the (S)-enantiomer of a benzothiazole conjugate linked via a phenylalanine residue, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) , demonstrated a promising selectivity index, indicating a favorable balance between antiviral activity and cytotoxicity[10].

Compound IDCore StructureTarget VirusActivity (IC₅₀)Citation
Favipiravir 6-fluoro-3-hydroxypyrazine-2-carboxamideInfluenza, SARS-CoV-2Varies by virus
12i Pyrazine-benzothiazole conjugateSARS-CoV-20.3638 mM[10]
4 3,5-dichloro-pyrazine-2-carboxylate C-nucleosideHerpes Simplex VirusMicromolar range[12]
Anticancer Activity

The pyrazine-2-carboxamide scaffold has been successfully adapted to target key oncogenic drivers. Specific derivatives have been developed as potent inhibitors of kinases involved in cancer progression.

  • EML4-ALK Inhibitors: Echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) is a fusion protein that drives a subset of non-small cell lung cancer (NSCLC). Structural optimization of a pyrazine-2-carboxamide lead resulted in compound 12c , a potent EML4-ALK inhibitor that demonstrated significant antitumor activity in mouse xenograft models[13][14].

  • FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are crucial oncogenic drivers in various cancers. A series of 3-amino-pyrazine-2-carboxamide derivatives were designed as FGFR inhibitors, with compound 18i identified as a promising pan-FGFR inhibitor that blocks downstream signaling and exhibits potent antitumor activity in cancer cell lines with FGFR abnormalities[15].

  • Chalcone-Pyrazine Hybrids: Hybrid molecules combining the pyrazine core with a chalcone moiety have shown significant cytotoxicity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range[16].

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of biological activity data, standardized and validated protocols are essential. Below are representative methodologies for assessing antimycobacterial and cytotoxic activity.

Protocol 1: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is widely used for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. The assay relies on the resazurin dye (Alamar Blue), which is reduced by metabolically active cells from a blue, non-fluorescent state to a pink, fluorescent resorufin.

Objective: To determine the lowest concentration of a compound that inhibits bacterial growth.

Methodology:

  • Preparation: A sterile 96-well microplate is prepared. Outer wells are filled with sterile water to prevent evaporation.

  • Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth (supplemented with OADC) directly in the plate. A drug-free well serves as a growth control, and a well with medium only serves as a sterility control.

  • Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well (except the sterility control) to a final concentration of ~10⁵ CFU/mL.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Dye Addition: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Reading: The MIC is determined visually as the lowest drug concentration that prevents a color change from blue to pink. Results can also be read fluorometrically.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of mammalian cells, serving as a proxy for cell viability and cytotoxicity.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: A suitable mammalian cell line (e.g., VERO or HepG2 for assessing toxicity against normal or liver cells) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The substituted pyrazine-2-carboxamide scaffold remains a highly productive platform for the discovery of new therapeutic agents. The extensive research in the antitubercular field provides a robust blueprint for SAR-guided design, emphasizing the importance of lipophilicity and specific substitutions to enhance cell penetration and target engagement. The expansion into antiviral and anticancer applications demonstrates the scaffold's versatility. Future efforts will likely focus on developing compounds with novel mechanisms of action to combat drug resistance, optimizing pharmacokinetic properties, and exploring new therapeutic targets. The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the journey of next-generation pyrazine-2-carboxamides from the laboratory to the clinic.

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A Researcher's Comparative Guide to Pyrazine Carboxamide Derivatives: Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing therapeutics against a spectrum of challenging diseases. Its derivatives have yielded critical drugs, including the first-line antitubercular agent Pyrazinamide and the broad-spectrum antiviral Favipiravir. The inherent chemical tractability and privileged structural features of this heterocyclic system make it a fertile ground for structure-activity relationship (SAR) studies, enabling the rational design of potent and selective agents.

This guide provides an in-depth comparison of pyrazine carboxamide derivatives across key therapeutic areas. We will dissect the nuanced relationships between chemical structure and biological activity, supported by quantitative experimental data. Furthermore, we will detail the essential experimental protocols required to validate these findings, offering researchers a practical framework for their own discovery programs. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a trustworthy and authoritative resource for drug development professionals.

The Pyrazine Carboxamide Core: A Scaffold for Targeted Innovation

The power of the pyrazine carboxamide scaffold lies in its defined regions for chemical modification. Each substitution on the pyrazine ring or modification of the carboxamide linker allows for the fine-tuning of physicochemical properties and target engagement. Understanding this core architecture is fundamental to interpreting SAR data.

Caption: Core pyrazine carboxamide scaffold highlighting key modification points.

I. Antitubercular Activity: The Legacy of Pyrazinamide

Pyrazinamide (PZA) is a critical component of combination therapy for Mycobacterium tuberculosis (Mtb). It is a prodrug that requires activation within the mycobacterium, a process that is central to its SAR.

Mechanism of Action: A pH-Dependent Cascade

PZA diffuses into Mtb and is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[1][2] In the acidic environment of tuberculous lesions, POA is protonated (HPOA) and diffuses out of the cell.[1] Due to the pH gradient, HPOA re-enters the bacillus and accumulates, disrupting membrane potential and transport functions.[3] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing this crucial activation step.[1][2]

Pyrazinamide_MOA cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion HPOA_out Protonated POA (HPOA) POA_in Pyrazinoic Acid (POA) HPOA_out->POA_in Re-entry & Accumulation PncA PncA Enzyme PZA_in->PncA PncA->POA_in Conversion POA_in->HPOA_out Efflux Disruption Membrane Disruption & Energy Depletion POA_in->Disruption

Caption: Mechanism of action and activation pathway of Pyrazinamide (PZA).

Comparative SAR of N-Phenyl Pyrazine-2-Carboxamides

Building upon the PZA scaffold, researchers have extensively explored N-phenyl pyrazine-2-carboxamides to overcome resistance and improve potency. Modifications on both the pyrazine and the terminal phenyl ring significantly impact antimycobacterial activity.

Compound IDPyrazine SubstituentPhenyl Substituent (R)MIC vs. M. tb H37Rv (µg/mL)Reference
Pyrazinamide (PZA) H-NH26.25 - 8[4][5]
1 H4-CF3≤ 2.0[4][5]
5 H2-Br, 3-CH3≤ 2.0[4][5]
9 H3-I, 4-CH3≤ 2.0[4][5]
12 5-tert-Butyl, 6-Cl3-I, 4-CH3>6.25 (MIC), 0.819 (IC90)[4][5]
21 5-Cl5-Cl, 2-OH1.56[6]
30 5-Cl4-Carboxamido, 2-OH3.13[6]
S7-13 5-OCH34-Cl1.6[7]
S7-26 5-OCH32,4-diCl6.25[7]

Key SAR Insights:

  • Phenyl Ring Substitution: The introduction of lipophilic, electron-withdrawing groups on the terminal phenyl ring, such as trifluoromethyl (CF3) or halogens (Br, I), often enhances activity (compounds 1, 5, 9).[4][5] This suggests that these groups may improve cell wall penetration or interaction with a yet-unidentified target.

  • Pyrazine Ring Substitution: Adding bulky groups like tert-butyl at position 5 and a chloro group at position 6 can modulate activity. While compound 12 showed a lower MIC in one assay, its IC90 value was potent, highlighting the importance of assay conditions (e.g., pH) in evaluating PZA analogs.[4][5] A methoxy group at position 5 also proved beneficial, as seen in the potent analog S7-13.[7]

  • Combined Effects: The combination of a 5-chloro substituent on the pyrazine ring and hydroxyl or acidic groups on the phenyl ring (compounds 21, 30) maintains good activity while potentially reducing cytotoxicity.[6] The iodine substitution at position 3 of the benzene ring appears particularly important for activity.[4][5]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. It relies on the reduction of the blue Alamar Blue (resazurin) dye to the pink, fluorescent resorufin by metabolically active cells.

Causality and Self-Validation: This protocol is self-validating. The "no drug" control wells must turn pink, confirming the viability and metabolic activity of the bacterial inoculum. The "no bacteria" control wells must remain blue, confirming the sterility of the medium and reagents. The standard drug (e.g., PZA) wells should show a clear dose-dependent inhibition, validating the assay's sensitivity.

Step-by-Step Methodology:

  • Preparation of Compounds:

    • Dissolve test compounds in DMSO to create high-concentration stock solutions (e.g., 20 mg/mL).

    • In a sterile 96-well microplate, perform a serial two-fold dilution of the compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final volumes should be 50-100 µL per well.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

  • Inoculation:

    • Add 50-100 µL of the prepared Mtb inoculum to each well containing the diluted compounds.

    • Include control wells: "no drug" (bacteria + medium + DMSO vehicle) and "no bacteria" (medium only).

  • Incubation:

    • Seal the plate with a breathable seal or parafilm and incubate at 37°C for 5-7 days. The incubation time is critical to allow for the slow growth of Mtb.

  • Assay Development:

    • Prepare a fresh solution of Alamar Blue reagent (e.g., 10% v/v in sterile water).

    • Add 20 µL of the Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-seal and incubate the plate for another 16-24 hours at 37°C.

  • Data Analysis:

    • Visually inspect the plate or read the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or shows a significant reduction in fluorescence/absorbance compared to the "no drug" control).

II. Anticancer Activity: Targeting Kinase Signaling

Pyrazine carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A prominent example is their application as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Mechanism of Action: Inhibition of FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[8][9] Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a downstream cascade, primarily through the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[4][10] Pyrazine carboxamide-based inhibitors are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation events that initiate this signaling cascade.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor Pyrazine Carboxamide Inhibitor Inhibitor->FGFR Blocks ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K -> AKT FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS Activates RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the site of action for inhibitors.

Comparative SAR of 3-Amino-pyrazine-2-carboxamide FGFR Inhibitors

Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors. The SAR exploration focuses on substitutions at the terminal amide nitrogen.

Compound IDTerminal Group (R)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
18d (morpholin-4-yl)-methylene>1000600480>1000[11][12]
18g pyrrole-1-methylene81-94% inhib. @ 1µM38081-94% inhib. @ 1µM81-94% inhib. @ 1µM[11][12]
18i methyl-thiomorpholine 1,1-dioxide160150200180[11][12]

Key SAR Insights:

  • Terminal Heterocycle: The nature of the terminal heterocyclic group attached via a methylene linker is critical for potency and selectivity.

  • Morpholine vs. Pyrrole: Replacing the morpholine group (18d) with a pyrrole (18g) improves potency against FGFR2 and shows broad activity across other isoforms.[11][12]

  • Thiomorpholine Dioxide: The introduction of a methyl-thiomorpholine 1,1-dioxide moiety (18i) results in a potent pan-FGFR inhibitor with IC50 values in the nanomolar range against all four receptor subtypes.[11][12] This group likely forms key interactions within the ATP-binding pocket.

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the IC50 values of inhibitors.

Causality and Self-Validation: The protocol's integrity is maintained by controls. The "no inhibitor" control establishes the 100% kinase activity level (maximum luminescence). The "no kinase" control provides the background signal (minimum luminescence). The dose-response curve generated for the test compound must show a sigmoidal relationship between concentration and inhibition, which validates the inhibitory mechanism.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human FGFR kinase, the appropriate peptide substrate, and ATP in the kinase buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase.

    • Prepare serial dilutions of the pyrazine carboxamide inhibitor in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor solution.

    • Add 2.5 µL of the FGFR kinase solution.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection (Part 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2):

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

III. Antiviral Activity: Targeting Viral Replication

The pyrazine carboxamide scaffold is also prominent in antiviral research, exemplified by Favipiravir (T-705), which targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.

Mechanism of Action: Lethal Mutagenesis

Favipiravir is a prodrug that, once inside the host cell, is converted by host enzymes into its active triphosphate form, Favipiravir-RTP.[1][10][13] This active metabolite is recognized by the viral RdRp and incorporated into the growing viral RNA strand.[14] This incorporation does not cause immediate chain termination but acts as a mutagen, inducing errors in the viral genome during replication, a process known as lethal mutagenesis, which ultimately leads to a non-viable viral population.

Favipiravir_MOA cluster_host_cell Host Cell Cytoplasm cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) Host_Enzymes Host Enzymes (Phosphoribosylation) Favipiravir->Host_Enzymes Intracellular Uptake Favipiravir_RTP Favipiravir-RTP (Active Form) Host_Enzymes->Favipiravir_RTP Activation RdRp Viral RdRp Favipiravir_RTP->RdRp Substrate Mimicry Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Mutagenesis Lethal Mutagenesis (Non-viable virus) Viral_RNA->Mutagenesis

Caption: Mechanism of action for the antiviral agent Favipiravir.

Comparative SAR of Favipiravir Analogs

The SAR of Favipiravir is stringent, with modifications often impacting the delicate balance required for recognition by both host activating enzymes and the viral polymerase.

CompoundVirus StrainAssay TypeEC50 (µg/mL)Reference
Favipiravir (T-705) Influenza A, B, CCPE Reduction0.014 - 0.55[13][14]
Ribavirin Influenza ACPE Reduction~2.0 (8.1 µM)[15]
T-1105 (non-fluorinated) Chikungunya VirusCPE Reduction2-5 fold more active than Favipiravir[13]

Key SAR Insights:

  • Fluorine at Position 6: The fluorine atom on the pyrazine ring is a critical feature of Favipiravir, enhancing its activity. Its non-fluorinated analog, T-1105, shows variable activity, being more potent against some viruses like Chikungunya.[13]

  • Carboxamide Moiety: The carboxamide group at position 2 is essential for activity, a feature it shares with other nucleoside analogs like ribavirin.[15]

  • Hydroxyl at Position 3: This group is crucial for the molecule's tautomeric equilibrium and subsequent recognition by cellular enzymes for activation.

Experimental Protocol: Viral RdRp Primer Extension Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the viral RNA-dependent RNA polymerase. It visualizes the synthesis of an RNA strand from a primer-template complex.

Causality and Self-Validation: The validity of this assay rests on its controls. A "no enzyme" control must show only the unextended, fluorescently labeled primer band. A "no inhibitor" (vehicle) control must show a clear, higher molecular weight band corresponding to the fully extended RNA product, confirming enzyme activity. An effective inhibitor will show a dose-dependent decrease in the intensity of the full-length product band and a corresponding increase in the intensity of the unextended primer band.

Step-by-Step Methodology:

  • Primer-Template (P/T) Preparation:

    • Synthesize or purchase an RNA template strand and a shorter, complementary RNA primer strand with a 5' fluorescent label (e.g., Cy5).

    • Anneal the primer to the template by mixing them in an appropriate buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature to form the P/T duplex.

  • Enzyme and Inhibitor Pre-incubation:

    • Purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12-nsp7-nsp8).

    • In a microcentrifuge tube, pre-incubate the RdRp enzyme with serially diluted concentrations of the test compound (e.g., Favipiravir-RTP) in reaction buffer (e.g., 20 mM HEPES, 10 mM KCl, 5 mM MgCl2, 1 mM DTT) for 15-30 minutes at 30°C.

  • Polymerase Reaction:

    • Initiate the reaction by adding the annealed P/T complex and a mixture of all four ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP) to the enzyme-inhibitor mixture.

    • Incubate the reaction at 30-37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.

  • Reaction Quenching and Denaturation:

    • Stop the reaction by adding an equal volume of a quenching buffer containing a chelating agent (EDTA) and a denaturant (e.g., formamide).

    • Denature the RNA products by heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Load the denatured samples onto a denaturing polyacrylamide gel (containing urea).

    • Run the gel to separate the unextended primer from the full-length RNA product based on size.

    • Visualize the fluorescently labeled RNA bands using a fluorescence gel imager.

  • Data Analysis:

    • Quantify the band intensities for the primer and the full-length product in each lane using densitometry software.

    • Calculate the percentage of primer extension and then the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Conclusion and Future Directions

The pyrazine carboxamide scaffold continues to demonstrate remarkable versatility in drug discovery. The SAR insights gleaned from antitubercular, anticancer, and antiviral agents highlight common themes—such as the importance of lipophilicity and electronic effects—while also revealing target-specific requirements. For antitubercular agents, the focus remains on optimizing prodrug activation and overcoming resistance. In oncology, the challenge lies in achieving greater selectivity for specific kinase isoforms to minimize off-target toxicity. For antivirals, the prodrug strategy remains paramount, requiring a delicate balance of activation by host enzymes without causing host toxicity.

Future research will undoubtedly leverage structure-based design and computational modeling to further refine these derivatives. The exploration of novel substitutions on the pyrazine core and the development of hybrid molecules that combine the pyrazine carboxamide moiety with other pharmacophores hold significant promise for generating next-generation therapeutics with improved potency, selectivity, and resistance profiles. The robust experimental frameworks detailed in this guide provide the necessary tools to validate these future innovations, ensuring the continued legacy of this indispensable chemical scaffold.

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A Senior Application Scientist's Guide to Amide Coupling Reagents for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. The formation of this bond, through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development.[1] However, the choice of coupling reagent is far from trivial and can significantly impact reaction efficiency, yield, and purity, especially when dealing with complex and electronically demanding substrates.

This guide provides a comparative analysis of common amide coupling reagents for a particularly challenging substrate: 6-Bromo-3-hydroxypyrazine-2-carboxylic acid. This electron-deficient heteroaromatic carboxylic acid presents unique challenges due to the reduced nucleophilicity of the carboxylate and potential for side reactions. Understanding the nuances of different coupling reagents is paramount for researchers and drug development professionals to select the optimal conditions for their synthetic endeavors.

The Challenge: Coupling with this compound

The structure of this compound presents several challenges for efficient amide bond formation:

  • Electron-Deficient Ring System: The pyrazine ring is inherently electron-deficient, which is further exacerbated by the presence of the bromine atom. This electronic nature reduces the nucleophilicity of the carboxylate, making its activation more difficult.

  • Potential for Side Reactions: The presence of a hydroxyl group introduces the possibility of O-acylation as a competing reaction pathway.

  • Steric Hindrance: While not severely hindered, the substitution pattern on the pyrazine ring can influence the approach of the amine and the coupling reagent.

These factors necessitate a careful selection of the coupling reagent and reaction conditions to achieve high yields and minimize impurity formation.[2][3]

Comparative Analysis of Key Amide Coupling Reagents

This section details the mechanisms, advantages, and disadvantages of four widely used classes of amide coupling reagents, with a specific focus on their suitability for this compound.

Uronium/Aminium-Based Reagents: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and popular coupling reagents.[4][5] They operate by forming a highly reactive O-acylisourea intermediate, which then reacts with the amine.

Mechanism of Action:

The carboxylic acid is deprotonated by a base (typically a non-nucleophilic amine like DIPEA) and attacks the uronium salt to form a highly reactive activated ester. This ester is then readily displaced by the amine to form the desired amide. The inclusion of HOBt or HOAt in the structure of these reagents helps to suppress racemization and improve efficiency.[5]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Ester R-CO-OAt Carboxylic_Acid->Activated_Ester + HATU, Base Carboxylic_Acid->Activated_Ester Base Base HATU HATU Amide R-CONH-R' Activated_Ester->Amide + R'-NH2 Activated_Ester->Amide Amine R'-NH2 EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC Carboxylic_Acid->O_Acylisourea EDC EDC Activated_HOBt_Ester R-CO-OBt O_Acylisourea->Activated_HOBt_Ester + HOBt O_Acylisourea->Activated_HOBt_Ester HOBt HOBt Amide R-CONH-R' Activated_HOBt_Ester->Amide + R'-NH2 Activated_HOBt_Ester->Amide Amine R'-NH2

Caption: General mechanism of EDC/HOBt-mediated amide coupling.

Advantages:

  • Cost-effective.

  • The urea byproduct of EDC is water-soluble, simplifying purification through aqueous workup. [4]* The use of HOBt minimizes side reactions and racemization.

Disadvantages:

  • Generally less reactive than uronium-based reagents.

  • May require longer reaction times or elevated temperatures for challenging substrates.

  • HOBt has been reported to have explosive properties under certain conditions, requiring careful handling.

Suitability for this compound: The EDC/HOBt system is a viable and economical option. However, due to the electron-deficient nature of the substrate, the reaction may be sluggish and require optimization of reaction time and temperature to achieve a high yield. [1]

Phosphonium-Based Reagents: PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that is also highly effective.

Mechanism of Action:

Similar to uronium salts, PyBOP reacts with the carboxylate to form a reactive OBt active ester, which then couples with the amine. A key advantage of phosphonium reagents is that they do not react with the free amino group of the amine component. [1] Advantages:

  • High coupling efficiency, comparable to HBTU.

  • Does not guanidinylate the amine, allowing for its use in excess if needed.

  • Byproducts are generally easy to remove.

Disadvantages:

  • Can be more expensive than carbodiimides.

  • Generates stoichiometric amounts of phosphine oxide byproducts.

Suitability for this compound: PyBOP is a strong candidate for this coupling, offering high reactivity without the risk of amine guanidinylation. It is particularly useful if the amine component is precious and cannot be used in large excess.

Phosphonic Anhydride Reagent: T3P

T3P (Propanephosphonic acid anhydride) is a versatile and increasingly popular coupling reagent, known for its mild reaction conditions and straightforward workup. [6] Mechanism of Action:

The carboxylate attacks the T3P reagent to form a reactive mixed anhydride intermediate. The amine then attacks this activated intermediate to form the amide bond. [7]

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + T3P, Base Carboxylic_Acid->Mixed_Anhydride Base Base T3P T3P Amide R-CONH-R' Mixed_Anhydride->Amide + R'-NH2 Mixed_Anhydride->Amide Amine R'-NH2 HATU_Protocol Start Start Dissolve_Reactants Dissolve this compound, benzylamine, and HATU in anhydrous DMF. Start->Dissolve_Reactants Cool Cool the mixture to 0 °C in an ice bath. Dissolve_Reactants->Cool Add_Base Add DIPEA dropwise to the stirred solution. Cool->Add_Base Warm_to_RT Allow the reaction to warm to room temperature. Add_Base->Warm_to_RT Stir Stir for 2-4 hours, monitoring by TLC/LC-MS. Warm_to_RT->Stir Workup Perform aqueous workup (e.g., dilute with EtOAc, wash with aq. LiCl, brine). Stir->Workup Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: Experimental workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride solution (to remove DMF), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: T3P-Mediated Amide Coupling

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in ethyl acetate (0.2 M), add triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a 50% solution of T3P in ethyl acetate (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Conclusion and Recommendations

The selection of an appropriate amide coupling reagent for this compound is critical for achieving a successful outcome.

  • For small-scale synthesis where high reactivity and rapid reaction times are desired, HATU is an excellent choice, albeit a more expensive one.

  • For a more economical and scalable approach with a simplified workup, T3P is highly recommended. Its "green" credentials and the ease of byproduct removal make it particularly attractive for process development.

  • EDC/HOBt remains a viable, cost-effective option, but may require more extensive optimization to drive the reaction to completion with this challenging substrate.

  • PyBOP offers a good balance of high reactivity and avoidance of amine-related side reactions.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the nature of the amine coupling partner. It is always advisable to perform small-scale screening experiments to identify the most effective reagent and conditions for a particular transformation.

References

  • Massolo, E., Pirola, M., and Benaglia, M. (2020). Amide bond formation strategies: Latest advances on a dateless transformation. European Journal of Organic Chemistry, 30, 4641-4651.
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  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2021). YouTube. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Couplings for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Lalaoui, R., & N'Zoutani, A. (2021). Recent advances in amide bond formation. RSC Advances, 11(23), 13895-13911.
  • Waghmare, S. V., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 59-75.
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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC - NIH.
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  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark.
  • 6-bromo-3-hydroxypyrazine-2-carboxamide. (n.d.). ChemicalBook.
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  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018).
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A Comparative Guide to Bioisosteres of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. 6-Bromo-3-hydroxypyrazine-2-carboxylic acid stands as a key intermediate in the synthesis of antiviral agents, most notably Favipiravir.[1] Its inherent functionalities, a carboxylic acid and a halogenated pyrazine ring, offer multiple avenues for bioisosteric replacement to enhance efficacy, modulate physicochemical properties, and improve pharmacokinetic parameters. This guide provides a comprehensive comparison of potential bioisosteres for the carboxylic acid moiety of this compound, offering a scientifically grounded framework for researchers and drug development professionals. While direct comparative experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of bioisosterism and relevant data from analogous pyrazine systems to inform rational drug design.

The Rationale for Bioisosteric Replacement

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present challenges in drug development.[2] These include poor membrane permeability due to its ionizable nature at physiological pH, rapid metabolism via glucuronidation, and potential for off-target toxicities.[2] Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses different physicochemical properties, is a powerful strategy to mitigate these liabilities.[2]

This guide will focus on three well-established bioisosteres for the carboxylic acid group: the 5-substituted-1H-tetrazole, the N-acylsulfonamide, and the hydroxamic acid. Each will be evaluated on its synthetic accessibility from the parent pyrazine scaffold, its potential to modulate key drug-like properties, and its anticipated biological activity based on analogous systems.

Core Molecular Scaffold: this compound

The foundational molecule for our investigation is this compound. Its synthesis and that of its immediate precursor, 6-Bromo-3-hydroxypyrazine-2-carboxamide, are well-documented, often starting from 3-hydroxypyrazine-2-carboxamide.[3][4]

Caption: General synthesis of the core scaffold.

The Tetrazole Bioisostere: A Classic Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole is arguably the most widely recognized and successful bioisostere of the carboxylic acid.[5] Its pKa is comparable to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar hydrogen bonding interactions. The negative charge of the corresponding tetrazolate anion is delocalized over the aromatic ring, which can influence its interaction with biological targets.[5]

Physicochemical and Pharmacokinetic Profile
PropertyCarboxylic Acid5-Substituted-1H-tetrazoleRationale for Improvement
pKa ~3-5~4.5-5.5Similar acidity allows for comparable ionic interactions with biological targets.
Lipophilicity (LogP) Generally lowerGenerally higherThe more lipophilic character can enhance membrane permeability and oral bioavailability.[5]
Metabolic Stability Susceptible to glucuronidationMore resistant to glucuronidationAvoidance of this metabolic pathway can lead to a longer half-life and reduced risk of reactive metabolites.[5]
Permeability Can be low due to ionizationCan be higher, but the larger desolvation penalty may counteract the benefits of increased lipophilicity.[6]
Proposed Synthesis

The synthesis of the tetrazole analog of this compound would likely proceed from the corresponding nitrile. This nitrile can be synthesized from the carboxamide precursor.

Caption: Proposed synthetic route to the tetrazole bioisostere.

Experimental Protocol: Synthesis of 5-(6-Bromo-3-hydroxypyrazin-2-yl)-1H-tetrazole

Step 1: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carbonitrile

  • To a solution of 6-Bromo-3-hydroxypyrazine-2-carboxamide (1 mmol) in an appropriate solvent (e.g., phosphorus oxychloride, 5 mL), add a dehydrating agent.

  • Heat the reaction mixture at reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired nitrile.

Step 2: Synthesis of 5-(6-Bromo-3-hydroxypyrazin-2-yl)-1H-tetrazole

  • Dissolve the 6-Bromo-3-hydroxypyrazine-2-carbonitrile (1 mmol) in a suitable solvent (e.g., dimethylformamide, 10 mL).

  • Add an azide source, such as sodium azide (1.5 mmol), and a catalyst, for example, ammonium chloride (1.5 mmol).

  • Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and acidify with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

The N-Acylsulfonamide Bioisostere: Enhancing Acidity and Lipophilicity

N-acylsulfonamides are another effective class of carboxylic acid bioisosteres. They generally exhibit increased lipophilicity and metabolic stability compared to their carboxylic acid counterparts.[2] The acidity of the sulfonamide N-H can be tuned by the nature of the substituent on the sulfonyl group, allowing for fine-tuning of the pKa to match that of the parent carboxylic acid.[7]

Physicochemical and Pharmacokinetic Profile
PropertyCarboxylic AcidN-AcylsulfonamideRationale for Improvement
pKa ~3-5~4-6 (tunable)Acidity can be modulated to optimize target binding and physicochemical properties.[7]
Lipophilicity (LogP) Generally lowerGenerally higherIncreased lipophilicity can lead to improved membrane permeability.
Metabolic Stability Susceptible to glucuronidationGenerally more stableResistance to common metabolic pathways can increase the in vivo half-life.
Pharmacokinetics VariableOften improved oral bioavailabilityThe combination of enhanced stability and permeability can lead to a better pharmacokinetic profile.
Proposed Synthesis

The synthesis of the N-acylsulfonamide can be achieved by reacting the this compound with a sulfonamide in the presence of a coupling agent.

Caption: Proposed synthetic route to the N-acylsulfonamide bioisostere.

Experimental Protocol: Synthesis of N-((6-Bromo-3-hydroxypyrazin-2-yl)carbonyl)sulfonamide
  • To a solution of this compound (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired sulfonamide (e.g., methanesulfonamide, 1.1 mmol) and a base (e.g., triethylamine, 2 mmol).

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

The Hydroxamic Acid Bioisostere: A Chelating Alternative

Hydroxamic acids are also recognized as bioisosteres of carboxylic acids, although they are often employed for their metal-chelating properties.[8] They can participate in similar hydrogen bonding interactions as carboxylic acids. However, their metabolic stability can be a concern, as they can be susceptible to hydrolysis and other metabolic transformations.[9][10]

Physicochemical and Pharmacokinetic Profile
PropertyCarboxylic AcidHydroxamic AcidRationale for Consideration
pKa ~3-5~8-9The lower acidity may alter target interactions and improve permeability in some cases.
Lipophilicity (LogP) Generally lowerCan be similar or slightly higherModest changes in lipophilicity.
Metabolic Stability Susceptible to glucuronidationCan be susceptible to hydrolysis and P450-mediated oxidation.[9][10][11]While potentially a liability, structural modifications can improve stability.[10][11]
Biological Activity VariesCan exhibit unique biological activities due to its chelating ability.[8]
Proposed Synthesis

The hydroxamic acid can be prepared from the corresponding carboxylic acid via an activated ester intermediate.

Caption: Proposed synthetic route to the hydroxamic acid bioisostere.

Experimental Protocol: Synthesis of 6-Bromo-N,3-dihydroxypyrazine-2-carboxamide
  • Convert this compound (1 mmol) to its acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 mmol) and a base (e.g., triethylamine or sodium bicarbonate, 3 mmol) in a suitable solvent (e.g., a mixture of THF and water).

  • Cool the hydroxylamine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Future Directions

The bioisosteric replacement of the carboxylic acid in this compound presents a promising strategy for the development of novel therapeutic agents with improved pharmacological profiles.

BioisosterePotential AdvantagesPotential Challenges
5-Substituted-1H-tetrazole Improved metabolic stability, enhanced permeability, similar acidity to carboxylic acid.Potential for lower permeability than expected due to a high desolvation penalty.
N-Acylsulfonamide Tunable acidity, improved metabolic stability and permeability, good oral bioavailability.Synthesis can be more complex; the sulfonamide moiety can introduce its own metabolic liabilities.
Hydroxamic Acid Potential for unique biological activities due to metal chelation.Generally lower metabolic stability; potential for rapid in vivo clearance.

This guide provides a foundational roadmap for researchers to embark on the synthesis and evaluation of these promising bioisosteres. The provided synthetic protocols, based on established chemical transformations, offer a practical starting point for laboratory work. Subsequent in-depth studies should focus on the experimental determination of the physicochemical properties and biological activities of these novel compounds to validate the hypotheses presented herein and to identify candidates with superior therapeutic potential.

References

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A Senior Application Scientist's Guide to the Spectral Comparison of Pyrazine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectral comparison of common pyrazine carboxylic acid isomers, offering researchers, scientists, and drug development professionals a robust framework for their identification and characterization. We move beyond simple data presentation to explain the underlying principles that govern the distinct spectral fingerprints of these closely related compounds. The methodologies described herein are grounded in established analytical practices to ensure reliability and reproducibility.

Introduction: The Challenge of Isomer Differentiation

Pyrazine carboxylic acids are a critical class of heterocyclic compounds. The parent compound, pyrazinoic acid (pyrazine-2-carboxylic acid), is the active metabolite of pyrazinamide, a first-line medication for treating tuberculosis[1]. The specific placement of one or more carboxylic acid groups on the pyrazine ring gives rise to various isomers, each with potentially unique chemical, physical, and biological properties. Differentiating these isomers—such as pyrazine-2,3-dicarboxylic acid, pyrazine-2,5-dicarboxylic acid, and pyrazine-2,6-dicarboxylic acid—is a common analytical challenge. Spectroscopic techniques offer a powerful, non-destructive suite of tools to elucidate their precise structures.

The choice of spectroscopic method is dictated by the information required. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment and connectivity of atoms, while vibrational spectroscopy (Infrared and Raman) probes the functional groups and overall molecular symmetry. Electronic spectroscopy (UV-Vis) provides insight into the conjugated π-electron system, and Mass Spectrometry allows for the determination of molecular weight and fragmentation patterns. This guide will compare the spectral signatures of key isomers across these four domains.

Foundational Principles: Why Isomers Have Distinct Spectra

The spectral differences between isomers arise from fundamental variations in their molecular structure, primarily symmetry and electronic distribution.

  • Symmetry: The substitution pattern directly impacts the molecule's symmetry. For example, pyrazine-2,5-dicarboxylic acid possesses a center of inversion (C₂h symmetry group), making it more symmetrical than pyrazine-2,3-dicarboxylic acid (Cₛ symmetry). This has profound consequences, particularly in NMR (determining the number of unique signals) and vibrational spectroscopy (governing which vibrational modes are IR or Raman active).

  • Electronic Effects: The carboxylic acid group is an electron-withdrawing substituent. Its position influences the electron density across the pyrazine ring. This affects the chemical shifts of ring protons and carbons in NMR spectroscopy and alters the energy of electronic transitions observed in UV-Vis spectroscopy.

  • Intra- and Intermolecular Interactions: The proximity of carboxylic acid groups, as in the 2,3-isomer, allows for potential intramolecular hydrogen bonding, which can influence the vibrational frequencies of the O-H and C=O bonds in IR spectra[2]. In contrast, all isomers can form intermolecular hydrogen-bonded dimers in the solid state or in non-polar solvents, significantly impacting their spectral features[3][4].

The following sections will provide experimental data that illustrates these principles in practice.

Comparative Workflow for Isomer Identification

For an unknown sample, a logical workflow is essential for efficient and accurate identification. The following workflow leverages the strengths of multiple spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Primary Structure Elucidation cluster_2 Differentiation Pathways cluster_3 Confirmation & Final Identification Start Unknown Pyrazine Carboxylic Acid Isomer MS Mass Spectrometry (Determine Molecular Formula) Start->MS H_NMR ¹H NMR Spectroscopy (Number & Pattern of Aromatic Signals) MS->H_NMR Decision_NMR Aromatic Signals? H_NMR->Decision_NMR C_NMR ¹³C NMR Spectroscopy (Number of Unique Carbons) Decision_NMR->C_NMR 2 or 3 Signals IR_Raman IR/Raman Spectroscopy (Symmetry & H-Bonding) Decision_NMR->IR_Raman 1 or 2 Signals ID_2_3 Identify: Pyrazine-2,3-dicarboxylic acid (e.g., 4 unique aromatic carbons) C_NMR->ID_2_3 ID_2_5_or_2_6 Possible: Pyrazine-2,5- or Pyrazine-2,6-dicarboxylic acid IR_Raman->ID_2_5_or_2_6 ID_Final Final Isomer ID Confirmed ID_2_3->ID_Final ID_2_5_or_2_6->ID_Final

Caption: Workflow for identifying pyrazine carboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing these isomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy

The number of signals, their chemical shifts (δ), and their coupling constants (J) in the aromatic region (~8.5-9.5 ppm) are highly diagnostic. The acidic proton of the carboxyl group typically appears as a very broad singlet between 10-13 ppm, though it is often not observed or can exchange with solvent protons[3].

Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it solubilizes these polar compounds and its residual proton signal does not overlap with the aromatic region. It also helps in observing the acidic proton due to hydrogen bonding with the sulfoxide oxygen.

IsomerAromatic ProtonsSymmetryExpected ¹H Signals (Aromatic)Observed Chemical Shifts (δ, ppm) in DMSO-d₆
Pyrazine-2-carboxylic acid H-3, H-5, H-6Asymmetric3H-3: ~9.2, H-5: ~8.8, H-6: ~8.9[5]
Pyrazine-2,3-dicarboxylic acid H-5, H-6Symmetric (plane)2~9.0 (doublets)
Pyrazine-2,5-dicarboxylic acid H-3, H-6Symmetric (inversion)1~9.1 (singlet)
Pyrazine-2,6-dicarboxylic acid H-3, H-5Symmetric (plane)2H-3/H-5: ~9.2 (singlet-like)

Note: Exact chemical shifts can vary with concentration and temperature.

¹³C NMR Spectroscopy

¹³C NMR complements ¹H NMR by revealing the number of unique carbon environments. The carbonyl carbon signal is typically found in the 160-180 ppm range[6].

IsomerSymmetryExpected Aromatic ¹³C SignalsExpected Carbonyl ¹³C SignalsObserved Shifts (δ, ppm)
Pyrazine-2-carboxylic acid Asymmetric41Carbonyl: ~165; Aromatic: ~143-148[5][7]
Pyrazine-2,3-dicarboxylic acid Symmetric (plane)21Carbonyl: ~166; Aromatic: ~147, 150[8]
Pyrazine-2,5-dicarboxylic acid Symmetric (inversion)21Carbonyl: ~165; Aromatic: ~145, 148
Pyrazine-2,6-dicarboxylic acid Symmetric (plane)21Carbonyl: ~165; Aromatic: ~145, 150

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the molecular vibrations.

Expertise & Experience: For carboxylic acids, the most informative regions are the O-H stretching region (2500-3300 cm⁻¹, very broad), the C=O stretching region (1680-1740 cm⁻¹), and the fingerprint region (<1500 cm⁻¹) which contains pyrazine ring modes[4]. The formation of strong intermolecular hydrogen bonds in the solid state typically broadens the O-H band and shifts the C=O stretch to a lower wavenumber (e.g., ~1710 cm⁻¹) compared to a non-hydrogen-bonded monomer (~1760 cm⁻¹)[4].

IsomerKey IR Bands (cm⁻¹)Key Raman Bands (cm⁻¹)Notes
Pyrazine-2-carboxylic acid C=O: ~1715-1732[9][10]O-H: 2500-3100 (broad)[2]Ring modes prominentStandard carboxylic acid dimer spectrum.
Pyrazine-2,3-dicarboxylic acid C=O: ~1700-1730[11][12]O-H: 2500-3000 (broad)[11]Ring modes prominent[11][13]The adjacent carboxyl groups can influence H-bonding and C=O coupling.
Pyrazine-2,5-dicarboxylic acid C=O: ~1710Ring modes prominentDue to its centrosymmetry, some modes may be IR-active but Raman-inactive, and vice-versa.
Pyrazine-2,6-dicarboxylic acid C=O: ~1700-1720Ring modes prominentSpectral features will differ from the 2,5-isomer due to different symmetry.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the π-electron system. Pyrazine itself exhibits weak n→π* transitions around 320-330 nm and strong π→π* transitions below 270 nm[14]. Adding electron-withdrawing carboxyl groups causes a bathochromic (red) shift of these absorptions.

IsomerSolventλmax (nm)Transition
Pyrazine-2-carboxylic acid Aqueous~270, ~315π→π, n→π[15]
Pyrazine-2,3-dicarboxylic acid Ethanol~275, ~320π→π, n→π[16]
Pyrazine-2,5-dicarboxylic acid Data not readily available-Expected to be similar to other isomers.
Pyrazine-2,6-dicarboxylic acid Data not readily available-Expected to be similar to other isomers.

While UV-Vis is less definitive for distinguishing between these specific isomers, it is useful for confirming the presence of the pyrazine chromophore.

Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight and structural information from fragmentation patterns. All dicarboxylic acid isomers (C₆H₄N₂O₄) have a monoisotopic mass of 168.02 Da[17][18], while pyrazinoic acid (C₅H₄N₂O₂) has a mass of 124.03 Da[1].

Trustworthiness: The fragmentation pattern is a reliable fingerprint. For pyrazinoic acid, the key fragmentation is the loss of a hydroxyl radical (•OH, -17 Da) and the subsequent loss of carbon monoxide (CO, -28 Da). A characteristic fragmentation for many carboxylic acids is the loss of the entire carboxyl group (•COOH, -45 Da)[6]. The McLafferty rearrangement can also produce a characteristic peak at m/z=60 for certain carboxylic acids, though it is less common for aromatic acids[19].

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrazine-2-carboxylic acid 124107 ([M-OH]⁺), 79 ([M-COOH]⁺), 53[1][20]
Pyrazine-2,3-dicarboxylic acid 168124 ([M-CO₂]⁺), 79 ([M-CO₂-COOH]⁺)
Pyrazine-2,5-dicarboxylic acid 168124 ([M-CO₂]⁺), 79 ([M-CO₂-COOH]⁺)
Pyrazine-2,6-dicarboxylic acid 168124 ([M-CO₂]⁺), 79 ([M-CO₂-COOH]⁺)

While the primary fragments for the dicarboxylic isomers are similar, the relative intensities of the fragment ions may differ, providing subtle clues for differentiation.

Standardized Experimental Protocols

Reproducibility is key to spectral comparison. The following are generalized protocols for data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazine carboxylic acid isomer.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex briefly to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2 seconds.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Protocol 2: FTIR Sample Preparation and Acquisition (ATR)
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

  • Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

Conclusion

The differentiation of pyrazine carboxylic acid isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR are the most definitive methods, providing unambiguous identification based on the number of unique signals dictated by molecular symmetry. Vibrational spectroscopy offers valuable confirmatory data, particularly regarding hydrogen bonding and symmetry-allowed transitions. While UV-Vis spectroscopy and Mass Spectrometry are less powerful for distinguishing between the dicarboxylic acid isomers, they are essential for confirming the pyrazine core and determining the correct molecular formula, respectively. By applying the systematic workflow and standardized protocols outlined in this guide, researchers can confidently identify and characterize these important heterocyclic compounds.

References

  • Márquez, F., Suero, M. I., & Martín-Delgado, M. J. (n.d.). Infrared and Raman Spectra of Pyrazine-2,3-Dicarboxylic Acid and Its Dipotassic Salt. Spectroscopy Letters, 26(1). [Link]

  • Kloc, Z., et al. (2023). Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. ResearchGate. [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-24. [Link]

  • Arjunan, S., et al. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. [Link]

  • Kloc, Z., et al. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2-pyrazinecarboxylic acid (a, d) and sodium 2-pyrazinecarboxylate (b, c). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. [Link]

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  • SpectraBase. (n.d.). 2,3-Pyrazinedicarboxylic acid. [Link]

  • LookChem. (n.d.). 2-pyrazine carboxylic acid, 98-97-5. [Link]

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  • Mojumdar, S. C., et al. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • Obaleye, J. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Etzkorn, T., et al. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]

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  • Mary, Y. S., et al. (2016). Vibrational and electronic spectral analysis of 2,3-pyrazinedicarboxylic acid: A combined experimental and theoretical study. Spectroscopy Letters. [Link]

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  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

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A Comparative Guide to the Stability of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and regulatory approval. This guide provides a comprehensive assessment of the stability of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents. Through a series of forced degradation studies, we will objectively compare its performance against two structurally related alternatives, providing crucial insights for its handling, storage, and formulation.

Introduction: The Critical Role of Stability in Drug Development

The stability of an API dictates its shelf-life, influences its efficacy, and ensures patient safety.[1][2] Instability can lead to the formation of degradation products, which may be inactive, less potent, or even toxic. Therefore, rigorous stability testing under various stress conditions is a mandatory requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[1]

This compound and its derivatives are of significant interest in medicinal chemistry. A notable related compound, 6-bromo-3-hydroxypyrazine-2-carboxamide, is a known building block for the antiviral drug Favipiravir.[3][4][5][6] Given the therapeutic potential of this chemical scaffold, a thorough understanding of the stability of the carboxylic acid variant is paramount for its successful application in drug discovery and development.

This guide will delve into a comparative stability assessment of this compound against two alternatives:

  • Alternative A: 6-Chloro-3-hydroxypyrazine-2-carboxylic acid: A halogen-substituted analog to assess the influence of the halogen atom on stability.

  • Alternative B: 3-Hydroxypyrazine-2-carboxylic acid: The parent compound without the bromo-substituent to evaluate the impact of the bromine atom on the overall stability of the molecule.

Experimental Design: A Forced Degradation Study Protocol

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[1][2] Our experimental workflow is designed to provide a robust comparison of the three compounds under various stress conditions.

G cluster_0 Compound Preparation cluster_1 Stress Conditions cluster_2 Analytical Monitoring A 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid D Hydrolytic (pH 2, 7, 10) A->D Expose E Oxidative (3% H2O2) A->E Expose F Thermal (60°C) A->F Expose G Photolytic (ICH Q1B) A->G Expose B Alternative A: 6-Chloro-3-hydroxypyrazine- 2-carboxylic acid B->D Expose B->E Expose B->F Expose B->G Expose C Alternative B: 3-Hydroxypyrazine- 2-carboxylic acid C->D Expose C->E Expose C->F Expose C->G Expose H HPLC-UV for Purity D->H Analyze at T=0, 24, 48, 72h E->H Analyze at T=0, 24, 48, 72h F->H Analyze at T=0, 24, 48, 72h G->H Analyze at T=0, 24, 48, 72h I LC-MS for Degradant Identification H->I Characterize Degradants G A 6-Bromo-3-hydroxypyrazine- 2-carboxylic acid B [Intermediate] A->B OH⁻ attack C Ring-opened product B->C Rearrangement

Sources

A Comparative Guide to the Quantitative Analysis of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a key synthetic intermediate in the production of various pharmacologically active molecules, most notably as a building block for the antiviral agent Favipiravir.[1][2] Accurate and precise quantification of this compound is paramount for ensuring the quality, consistency, and yield of final pharmaceutical products. This guide provides a comparative analysis of established analytical techniques for the quantification of this compound, offering field-proven insights into methodology selection, optimization, and validation. While specific, validated methods for this exact analyte are not extensively published, robust analytical protocols can be readily adapted from methods developed for its derivatives and other structurally related pyrazine compounds.[3][4] This document will focus on three principal methods: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Gas Chromatography (GC) with necessary derivatization.

Pillar 1: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, stands as the gold standard for the analysis of pharmaceutical intermediates due to its high specificity, sensitivity, and adaptability. For a polar, ionizable compound like this compound, HPLC allows for excellent separation from starting materials, by-products, and degradants.

Causality Behind Experimental Choices

The selection of a reverse-phase (RP) method is dictated by the analyte's chemical nature. The molecule possesses both polar functional groups (carboxylic acid, hydroxyl) and a less polar pyrazine ring system. By controlling the mobile phase pH, we can manipulate the ionization state of the carboxylic acid (pKa ≈ 5.1) to achieve optimal retention and peak symmetry on a non-polar stationary phase like C18.[4] Setting the mobile phase pH to approximately 3.0 ensures the carboxylic acid is fully protonated (non-ionized), increasing its hydrophobicity and retention time, leading to a more robust and reproducible separation.

Experimental Protocol: Reverse-Phase HPLC

1. Instrumentation and Columns:

  • Any standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., Inertsil ODS-3, 4.6 mm × 250 mm, 5 µm particle size) is recommended for its proven performance with related compounds.[4]

2. Reagents and Sample Preparation:

  • Mobile Phase A: 50 mM Sodium Acetate solution. Adjust pH to 3.0 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and water is effective.[5]

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same diluent to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

3. Chromatographic Conditions:

  • Mode: Isocratic or Gradient. An isocratic elution with a mobile phase composition of 85:15 (v/v) Mobile Phase A:Mobile Phase B is a good starting point.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure run-to-run reproducibility.[4]

  • Detection Wavelength: UV detection at the absorbance maximum (λmax). For the related compound Favipiravir, λmax is ~323 nm.[4] It is crucial to determine the specific λmax for this compound by running a UV scan. A wavelength of 227 nm has also been successfully used for similar structures.[4]

  • Injection Volume: 10 µL.

4. Validation and Quantification:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration from a series of known standards.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard / Sample S2 Dissolve in Diluent (ACN:Water) S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Inject into HPLC S3->H1 Prepared Sample H2 Separation on C18 Column (pH 3.0 Mobile Phase) H1->H2 H3 UV Detection (λmax) H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Pillar 2: UV-Visible Spectrophotometry

For rapid, routine analysis where high specificity is not required, UV-Visible Spectrophotometry offers a simple and cost-effective alternative. This technique is best suited for the analysis of the pure substance or in simple mixtures where interfering components do not absorb at the analytical wavelength.

Causality Behind Experimental Choices

This method relies on the principle of Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The pyrazine ring system in the molecule contains chromophores that absorb UV radiation, making it suitable for this technique. The choice of solvent is critical; it must dissolve the analyte completely and be transparent in the wavelength region of interest. Ethanol is a common choice for related compounds.[4]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A calibrated UV-Visible spectrophotometer.

2. Reagents and Sample Preparation:

  • Solvent: Ethanol (Spectroscopic Grade).

  • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol to create a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create standards across a suitable concentration range (e.g., 0.5 - 5.0 µg/mL).[4]

  • Sample Solution: Prepare a sample solution in ethanol with an expected concentration within the calibration range.

3. Measurement and Quantification:

  • Wavelength Scan: Scan a standard solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Use this λmax for all subsequent measurements. For similar pyrazine derivatives, this is often around 323 nm.[4]

  • Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Pillar 3: Gas Chromatography (GC) with Derivatization

Direct analysis of this compound by Gas Chromatography is generally not feasible. The high polarity and low volatility conferred by the carboxylic acid and hydroxyl functional groups, coupled with their tendency to form intermolecular hydrogen bonds, prevent efficient elution from a GC column and can lead to thermal degradation in the hot injector.[6] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

Causality Behind Experimental Choices

Derivatization chemically modifies the problematic functional groups. The most common approach involves two steps:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) to eliminate its high polarity and ability to hydrogen bond. Diazomethane is a highly efficient but hazardous reagent for this purpose. A safer alternative is using an N,N-dimethylformamide dialkylacetal.[6]

  • Silylation: The hydroxyl group is converted to a silyl ether (e.g., a trimethylsilyl (TMS) ether) using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This blocks the polar -OH group.

This two-step process yields a derivative that is significantly more volatile and suitable for GC analysis.

Experimental Protocol: GC with Derivatization

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Derivatization Procedure:

  • Step 1 (Esterification): In a reaction vial, dissolve a known amount of the dried sample in a suitable solvent (e.g., Dichloromethane). Add a derivatizing agent like N,N-dimethylformamide dimethylacetal and heat gently (e.g., 60°C for 15 min) to form the methyl ester.[6]

  • Step 2 (Silylation): After cooling, add a silylating agent such as BSTFA with 1% TMCS. Heat again (e.g., 70°C for 30 min) to complete the silylation of the hydroxyl group.

  • The resulting solution containing the derivatized analyte is then injected into the GC.

3. GC Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program must be optimized).

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

4. Quantification:

  • Quantification is performed using an internal standard added before the derivatization step to correct for variations in reaction efficiency and injection volume. A calibration curve is generated by derivatizing and analyzing a series of standards.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing P1 Weigh Sample & Add Internal Standard P2 Step 1: Esterification (e.g., DMF-DMA) P1->P2 P3 Step 2: Silylation (e.g., BSTFA) P2->P3 G1 Inject Derivatized Sample P3->G1 Derivatized Sample G2 Separation on Capillary Column G1->G2 G3 FID or MS Detection G2->G3 D1 Integrate Peak Areas (Analyte & IS) G3->D1 Chromatogram D2 Calculate Peak Area Ratio D1->D2 D3 Determine Concentration from Calibration Curve D2->D3

Caption: Gas Chromatography (GC) with derivatization workflow.

Comparative Summary of Analytical Methods

ParameterHPLC-UVUV-Vis SpectrophotometryGC-FID/MS (with Derivatization)
Specificity High (Separates from impurities)Low (Prone to interference)Very High (Especially with MS)
Sensitivity Moderate to High (µg/mL to ng/mL)Low (µg/mL range)Very High (pg/mL range)
Speed Moderate (10-20 min per sample)Very Fast (<1 min per sample)Slow (due to derivatization & run time)
Complexity ModerateLowHigh (Requires expert handling)
Cost Moderate (Instrument & Solvents)Low (Instrument)High (Instrument, Reagents, Gas)
Best For Quality control, purity testing, and assays in complex matrices.Rapid checks of pure substances or simple formulations.Trace analysis and structural confirmation (with MS).

Conclusion and Recommendation

For researchers, scientists, and drug development professionals requiring accurate, specific, and reliable quantification of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most highly recommended technique. It provides the best balance of specificity, sensitivity, and robustness for routine quality control and research applications. UV-Visible Spectrophotometry serves as a valuable tool for quick, non-specific checks of material concentration, while Gas Chromatography with derivatization should be reserved for specialized applications requiring ultra-high sensitivity or when orthogonal validation is necessary. The choice of method must ultimately align with the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.

References

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  • 6-Bromo-3-hydroxypyrazine-2-carboxamide. BLD Pharm.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.

  • Acids: Derivatization for GC Analysis. Wiley Online Library.

  • HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC Technologies.

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

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A Comparative Guide to Cross-Reactivity Profiling of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Imperative for Pyrazine Carboxylic Acid Derivatives

The 6-bromo-3-hydroxypyrazine-2-carboxylic acid scaffold is a key pharmacophore found in a range of biologically active compounds, including derivatives that function as building blocks for antiviral agents like Favipiravir[1][2]. More broadly, pyrazine-2-carboxylic acid derivatives have been investigated for a multitude of therapeutic applications, from antibacterial agents to potent enzyme inhibitors targeting critical signaling pathways in oncology, such as Fibroblast Growth Factor Receptor (FGFR)[3][4][5].

As drug development professionals, we understand that a compound's efficacy is intrinsically linked to its selectivity. While on-target potency is the primary goal, off-target activity—or cross-reactivity—can lead to unforeseen toxicities or a dilution of therapeutic effect. For derivatives of the pyrazine carboxylic acid core, which often target highly conserved ATP-binding pockets of enzymes like kinases, characterizing this cross-reactivity profile is not just a regulatory hurdle but a fundamental component of preclinical validation[6][7].

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this important class of molecules. We will move beyond mere protocol recitation to explain the scientific rationale behind a tiered, multi-assay approach. Our focus is on generating a robust, self-validating dataset that empowers researchers to confidently select and advance the most promising candidates.

Part 1: Designing a Tiered Screening Cascade for Cross-Reactivity

A successful cross-reactivity assessment follows a logical, tiered progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This "screening cascade" approach is both resource-efficient and scientifically rigorous, ensuring that downstream efforts are focused on the most critical off-target interactions identified in earlier, broader screens.

The causality behind this tiered strategy is simple: cast a wide net initially to identify all potential interactions, then use progressively more refined techniques to confirm which of these interactions are potent and occur within the complex environment of a living cell.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Potency & Cellular Confirmation cluster_2 Tier 3: Functional Impact c1 Compound Library (Pyrazine Derivatives) c2 High-Throughput Biochemical Screen (e.g., Kinase Panel @ 1µM) c1->c2 Primary Screen c3 IC50 Determination (10-point dose-response) c2->c3 Identify preliminary 'hits' (e.g., >70% inhibition) c4 Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) c3->c4 Validate intracellular activity c5 Phenotypic & Toxicity Assays (e.g., Cell Viability, Apoptosis) c4->c5 Confirm physiologically relevant off-targets c6 Lead Candidate Selection c5->c6

Caption: A tiered workflow for assessing compound cross-reactivity.

Part 2: In-Depth Experimental Protocols

Trustworthiness in experimental science is built on well-controlled, reproducible protocols. The following methodologies represent industry standards for generating high-quality selectivity data.

Protocol 2.1: Tier 1 Biochemical Profiling - Kinase Panel Screen

Rationale: Kinases are a major class of drug targets and a frequent source of off-target activity due to conserved ATP-binding sites[6]. A broad biochemical screen is the most efficient first step to map the kinome-wide interaction landscape of a derivative[7][8][9]. We screen at a single, relatively high concentration (e.g., 1 µM) to catch even weak interactions that may become relevant at higher therapeutic doses. The choice of assay format, such as a radiometric or mobility shift assay, depends on available instrumentation, but the principles remain the same[9].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrazine derivative in 100% DMSO. From this, create a 100X working stock (e.g., 100 µM) in the appropriate assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 1 µL of the 100X compound stock to wells of a 384-well assay plate.

    • Positive Control: To designated wells, add 1 µL of a known potent, broad-spectrum inhibitor (e.g., Staurosporine) at a concentration known to achieve >90% inhibition. This validates the assay's dynamic range.

    • Negative Control (Vehicle): To designated wells, add 1 µL of assay buffer containing 1% DMSO. This defines the 0% inhibition baseline.

  • Enzyme/Substrate Addition: Add 50 µL of a solution containing the specific kinase and its corresponding substrate peptide to each well. The ATP concentration should be set at or near the Km for each specific kinase to ensure the resulting IC50 values reflect the inhibitor's intrinsic affinity[6].

  • Reaction Initiation & Incubation: Add 50 µL of a solution containing ATP to all wells to start the enzymatic reaction. Incubate the plate at 30°C for a pre-determined time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding a termination buffer. Quantify substrate phosphorylation using the chosen detection method (e.g., radiometric filter binding, fluorescence polarization, or mobility shift detection)[6][9].

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Protocol 2.2: Tier 2 Cellular Target Engagement - NanoBRET™ Assay

Rationale: A hit from a biochemical screen is only a hypothesis. It confirms interaction with a purified enzyme but doesn't prove the compound can enter a cell, engage the target in its native complex, and compete with high intracellular ATP concentrations[6]. The NanoBRET™ Target Engagement Assay provides this critical validation by measuring compound binding in live cells[10][11][12]. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds the active site[11].

Step-by-Step Methodology:

  • Cell Preparation & Transfection:

    • Culture HEK293 cells to ~80% confluency.

    • Prepare a transfection mixture containing the plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., Kinase-NLuc) and a transfection reagent like FuGENE® HD[13].

    • Add the transfection mix to cells and incubate for 18-24 hours to allow for protein expression[13][14].

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium to a concentration of 2x10^5 cells/mL[14].

    • Dispense 85 µL of the cell suspension into each well of a white, 96-well assay plate[13].

  • Compound Dosing:

    • Prepare a 10-point serial dilution of the pyrazine derivative in DMSO, then dilute further into Opti-MEM® to create 10X final concentrations.

    • Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only wells (0.5% DMSO) as a no-inhibition control.

  • Tracer Addition & Equilibration:

    • Prepare the fluorescent NanoBRET™ tracer at a 20X concentration in Opti-MEM®.

    • Add 5 µL of the 20X tracer to all wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein[14].

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol, mixing it with the Extracellular NanoLuc® Inhibitor to prevent signal from lysed cells[11].

    • Add 50 µL of the substrate solution to each well.

    • Immediately read the plate on a luminometer capable of dual-filtered luminescence detection, measuring donor emission (~450 nm) and acceptor emission (~610 nm)[14].

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the vehicle controls and plot the corrected BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the intracellular IC50 value.

Part 3: Comparative Data Analysis and Interpretation

Raw data is meaningless without context and proper analysis. The goal is to translate inhibition values into a clear, actionable assessment of selectivity.

Quantitative Data Summary

The data below represents a hypothetical outcome for three pyrazine derivatives (A, B, and C) screened against a panel of kinases. Derivative A is the on-target compound of interest.

Kinase TargetDerivative A (% Inh @ 1µM)Derivative B (% Inh @ 1µM)Derivative C (% Inh @ 1µM)
FGFR1 (On-Target) 98% 95% 99%
FGFR292%88%94%
FGFR395%91%96%
KDR (VEGFR2)85%15%91%
SRC78%5%45%
LCK65%3%33%
AURKA12%8%9%
CDK25%2%4%

Table 1: Initial biochemical screening results for three pyrazine derivatives.

Calculating a Selectivity Score

To objectively compare these profiles, we can calculate a selectivity score. A simple and effective metric is the Selectivity Score (S), which divides the number of kinases inhibited above a certain threshold (e.g., >70%) by the total number of kinases tested[8]. A lower score indicates higher selectivity.

  • Derivative A: S(70) = 4 / 8 = 0.50

  • Derivative B: S(70) = 3 / 8 = 0.375

  • Derivative C: S(70) = 4 / 8 = 0.50

Interpretation: Based on this initial screen, Derivative B appears to be the most selective candidate. While potent against the intended FGFR family, it shows significantly less cross-reactivity with KDR and the SRC family kinases (SRC, LCK) compared to Derivatives A and C. This is a critical finding, as inhibition of kinases like KDR (VEGFR2) can have profound physiological consequences, including effects on blood pressure and vascularization, which may be undesirable side effects.

G cluster_0 On-Target Pathway (FGFR Signaling) cluster_1 Off-Target Pathway (VEGFR Signaling) FGF FGF Ligand FGFR FGFR (On-Target) FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Cell Proliferation\n& Survival Cell Proliferation & Survival RAS_RAF->Cell Proliferation\n& Survival VEGF VEGF Ligand VEGFR KDR/VEGFR2 (Off-Target) VEGF->VEGFR PLCg PLCγ-PKC Pathway VEGFR->PLCg Vascular Permeability\n& Angiogenesis Vascular Permeability & Angiogenesis PLCg->Vascular Permeability\n& Angiogenesis Derivative Derivative A or C Derivative->FGFR Desired Inhibition Derivative->VEGFR Undesired Inhibition (Cross-Reactivity)

Caption: On-target vs. off-target pathway inhibition by a promiscuous compound.

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical, multi-step process that requires careful experimental design and interpretation. By employing a tiered screening cascade—starting with broad biochemical panels and progressing to live-cell target engagement assays—researchers can build a comprehensive and reliable selectivity profile. This data-driven approach, grounded in robust and validated protocols, is essential for identifying compounds like "Derivative B" in our example: molecules that possess not only the desired on-target potency but also the clean off-target profile necessary for a successful therapeutic candidate. This rigorous evaluation minimizes the risk of late-stage failure and is a cornerstone of modern, efficient drug discovery.

References

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central (part of the National Library of Medicine) URL: [Link]

  • Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]

  • Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications Source: PubMed (part of the National Library of Medicine) URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PubMed Central (part of the National Library of Medicine) URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: PubMed Central (part of the National Library of Medicine) URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Four ways to measure selectivity Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (part of the National Library of Medicine) URL: [Link]

  • Title: Biochemical assays for selectivity profiling across the entire PI3 kinase family Source: American Association for Cancer Research URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic (Bioinformatics) URL: [Link]

  • Title: Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction Source: PubMed (part of the National Library of Medicine) URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]

  • Title: Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction Source: ResearchGate URL: [Link]

  • Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Reviews URL: [Link]

  • Title: Assay Interference by Chemical Reactivity Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

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  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

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A Comparative Guide to the Synthesis of Substituted Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazine carboxylic acid scaffold is a cornerstone of modern pharmacophores. Its presence in crucial drugs, including the anti-tuberculosis agent pyrazinamide, underscores the importance of efficient and adaptable synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing substituted pyrazine carboxylic acids, moving beyond simple protocols to explain the underlying chemical principles and practical considerations that inform route selection.

Introduction: The Strategic Importance of Pyrazine Carboxylic Acids

Pyrazine carboxylic acids are not merely synthetic intermediates; they are key building blocks in the construction of complex, biologically active molecules. The strategic placement of the carboxylic acid group and other substituents on the pyrazine ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the choice of synthetic route is a pivotal decision in any research or development program, directly impacting yield, purity, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

This guide will benchmark four principal synthetic strategies:

  • De Novo Ring Formation: Building the pyrazine ring from acyclic precursors, exemplified by the Gutknecht synthesis.

  • Side-Chain Oxidation: The conversion of readily available alkylpyrazines into the target carboxylic acid.

  • Functional Group Interconversion: Starting with a functionalized pyrazine, such as a halopyrazine, and converting a substituent into the carboxylic acid moiety, often via a nitrile intermediate.

  • Modification of Existing Scaffolds: Synthesis of more complex derivatives, such as aminopyrazine carboxylic acids, starting from a pre-formed pyrazine ring.

We will dissect each route, providing detailed experimental protocols, comparative data, and mechanistic insights to empower you to make the most informed decisions for your specific synthetic challenge.

Route 1: De Novo Ring Formation via Gutknecht Synthesis

The Gutknecht synthesis is a classic and reliable method for constructing the pyrazine ring itself. It involves the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones. This route is particularly valuable for accessing symmetrically substituted pyrazines.

Causality Behind Experimental Choices

The in situ generation of the α-amino ketone is a critical aspect of this synthesis. α-Amino ketones are often unstable and prone to self-condensation, making their isolation challenging. By reducing the α-oximino ketone in the presence of conditions that favor cyclization, the unstable intermediate is consumed as it is formed, maximizing the yield of the desired dihydropyrazine. The final oxidation step to the aromatic pyrazine is often spontaneous in the presence of air, but can be accelerated with mild oxidizing agents.

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis[1]

Step 1: Preparation of the α-Oximino Ketone

  • Dissolve the starting ketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add a mineral acid (e.g., HCl, 1.2 eq) to the ketone solution, followed by the dropwise addition of the sodium nitrite solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the α-oximino ketone can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Step 2: Reductive Cyclization and Oxidation

  • Suspend the α-oximino ketone (1.0 eq) in a suitable solvent system, such as ethanol/water.

  • Add a reducing agent, such as zinc dust in the presence of acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C), to reduce the oxime to the amine. This generates the α-amino ketone in situ.

  • The α-amino ketone will spontaneously dimerize to form a dihydropyrazine. This process can be facilitated by adjusting the pH to be slightly basic or by gentle heating.

  • The resulting dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate[1].

  • The final pyrazine product is then isolated through extraction and purified by crystallization or column chromatography.

Logical Workflow for Gutknecht Synthesis

Gutknecht_Workflow Start Starting Ketone Step1 Nitrosation (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate1 α-Oximino Ketone Step1->Intermediate1 Step2 Reduction (e.g., Zn/AcOH) Intermediate1->Step2 Intermediate2 α-Amino Ketone (in situ) Step2->Intermediate2 Step3 Self-Condensation (Dimerization) Intermediate2->Step3 Intermediate3 Dihydropyrazine Step3->Intermediate3 Step4 Oxidation (Air or Cu(II)) Intermediate3->Step4 End Substituted Pyrazine Step4->End

Caption: Workflow for the Gutknecht pyrazine synthesis.

Route 2: Side-Chain Oxidation of Alkylpyrazines

This route is a powerful strategy when the corresponding alkylpyrazine is commercially available or easily accessible. The oxidation of a methyl or other alkyl group to a carboxylic acid is a common transformation in organic synthesis. For pyrazines, this is often achieved using strong oxidizing agents like potassium permanganate (KMnO₄).

Causality Behind Experimental Choices

The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation without degrading the pyrazine ring, which is relatively electron-deficient and can be susceptible to oxidative cleavage. Potassium permanganate is a potent and cost-effective oxidant. The reaction is typically run in an aqueous medium, often under basic or neutral conditions, followed by acidification to yield the carboxylic acid. The mechanism is complex but is thought to involve the abstraction of a benzylic-like hydrogen atom as the initial step[2]. To improve selectivity, especially when multiple alkyl groups are present, a multi-step approach involving N-oxidation can be employed. This method allows for the regioselective functionalization of one methyl group over another.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-Carboxylic Acid from 2,5-Dimethylpyrazine[4][5]

This multi-step synthesis demonstrates a regioselective approach to oxidizing one of two methyl groups.

Step 1: Mono-N-Oxidation

  • In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine (1.0 eq) in water.

  • Add a catalytic amount of sodium tungstate and sulfuric acid.

  • Heat the mixture to 70 °C and add 30% hydrogen peroxide (1.05 eq) dropwise over 2 hours.

  • Maintain the reaction at 70 °C for an additional 6 hours.

  • After cooling, the product, 2,5-dimethylpyrazine-1-oxide, can be isolated. A reported yield for this step is 93%[3].

Step 2: Acetic Anhydride Rearrangement

  • Reflux the 2,5-dimethylpyrazine-1-oxide (1.0 eq) in acetic anhydride for 10 hours.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure to yield 2-acetoxymethyl-5-methylpyrazine. A reported yield for this step is 86%[4].

Step 3: Hydrolysis and Oxidation

  • Dissolve the 2-acetoxymethyl-5-methylpyrazine (1.0 eq) in a dilute aqueous solution of sodium hydroxide.

  • Cool the solution to 15-20 °C and add a solution of potassium permanganate (approx. 1.5 eq) dropwise, maintaining the temperature.

  • After the addition is complete, stir the reaction for an additional 4 hours.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Concentrate the filtrate and acidify with hydrochloric acid to a pH of 1.0.

  • Cool the solution to induce crystallization and filter to collect the 5-methylpyrazine-2-carboxylic acid. A reported yield for this final step is 82.5%[3].

Safety and Environmental Considerations

Potassium permanganate is a strong oxidizing agent and should be handled with care. It can react violently with organic materials and reducing agents[5][6]. Reactions involving KMnO₄ can be exothermic and should be carefully monitored. The byproduct, manganese dioxide (MnO₂), is a solid waste that needs to be disposed of properly. Greener alternatives, such as catalytic oxidation systems, are an area of active research.

Logical Workflow for Regioselective Oxidation

Oxidation_Workflow Start 2,5-Dimethylpyrazine Step1 N-Oxidation (H₂O₂, Na₂WO₄) Start->Step1 Intermediate1 2,5-Dimethylpyrazine-1-oxide Step1->Intermediate1 Step2 Rearrangement (Ac₂O, reflux) Intermediate1->Step2 Intermediate2 2-Acetoxymethyl- 5-methylpyrazine Step2->Intermediate2 Step3 Hydrolysis & Oxidation (NaOH, KMnO₄) Intermediate2->Step3 End 5-Methylpyrazine-2- carboxylic Acid Step3->End

Caption: Multi-step synthesis of 5-methylpyrazine-2-carboxylic acid.

Route 3: From Halopyrazines via Nitrile Hydrolysis

This route is particularly useful for introducing a carboxylic acid group at a specific position on the pyrazine ring, leveraging the reactivity of halopyrazines in nucleophilic aromatic substitution or cross-coupling reactions. The synthesis typically involves two steps: cyanation of a halopyrazine followed by hydrolysis of the resulting cyanopyrazine.

Causality Behind Experimental Choices

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution of halides. However, palladium-catalyzed cross-coupling reactions have become increasingly common as they often proceed under milder conditions with a broader substrate scope. The choice of cyanide source is also important, with less toxic alternatives to traditional alkali metal cyanides, such as alkali metal ferrocyanides, being developed[7]. The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation, typically carried out under strong acidic or basic conditions.

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic Acid from 2-Bromopyrazine

Step 1: Cyanation of 2-Bromopyrazine [8]

  • In a three-necked flask under a nitrogen atmosphere, combine 2-bromopyrazine (1.0 eq), potassium ferrocyanide trihydrate (0.2 eq), palladium acetate (0.003 eq), and sodium carbonate (1.1 eq) in N,N-dimethylacetamide.

  • Heat the reaction mixture to 120 °C and stir for 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is subjected to fractional distillation under reduced pressure to afford 2-cyanopyrazine. A reported yield for this reaction is 88%[8].

Step 2: Hydrolysis of 2-Cyanopyrazine (Adapted from a similar procedure for 2-cyanopyridine[9])

  • In a round-bottom flask, add 2-cyanopyrazine (1.0 eq) and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.5.

  • The pyrazine-2-carboxylic acid will precipitate out of solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Nitrile Hydrolysis Route

Nitrile_Workflow Start 2-Halopyrazine Step1 Cyanation (e.g., Pd-catalyzed) Start->Step1 Intermediate1 2-Cyanopyrazine Step1->Intermediate1 Step2 Hydrolysis (NaOH, then HCl) Intermediate1->Step2 End Pyrazine-2-carboxylic Acid Step2->End

Caption: Synthesis of pyrazine-2-carboxylic acid from a halopyrazine.

Route 4: Synthesis of Substituted Pyrazine Carboxylic Acids

The synthesis of pyrazine carboxylic acids bearing additional functional groups, such as amino or chloro substituents, is of great interest in medicinal chemistry. These can be prepared by either carrying the substituent through a de novo synthesis or by introducing it onto a pre-existing pyrazine ring.

Synthesis of 3-Aminopyrazine-2-carboxylic Acid

This important building block can be synthesized through various methods. One approach involves the reaction of 2-amino-4-hydroxypteridine (pterine) with a strong base at elevated temperatures[10]. A more common laboratory-scale approach involves the amidation of 3-aminopyrazine-2-carboxylic acid itself to create derivatives.

Experimental Protocol: Amide Synthesis from 3-Aminopyrazine-2-carboxylic Acid[12]
  • To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO, add 1,1'-carbonyldiimidazole (CDI) (1.3 eq).

  • Allow the mixture to react until CO₂ evolution ceases (5-10 minutes).

  • Add the desired amine (1.5 eq).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, the product can be isolated by precipitation with water and purified by crystallization or chromatography.

Regioselective Preparation of 5-Chloropyrazine-2-carbonitrile

The regioselective introduction of a chlorine atom onto the pyrazine ring can be a challenging but crucial step. A novel method has been described for the preparation of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide[11][1]. This intermediate can then be hydrolyzed to the corresponding carboxylic acid.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Gutknecht SynthesisRoute 2: Side-Chain OxidationRoute 3: From Halopyrazines
Starting Materials Simple ketonesAlkylpyrazinesHalopyrazines
Key Transformations Nitrosation, reduction, cyclization, oxidationOxidation (e.g., with KMnO₄)Cyanation, hydrolysis
Typical Yields Moderate to good, variableGood to excellent (can be >70% over multiple steps)[4][3]Good to excellent (cyanation can be ~88%)[8]
Regioselectivity Good for symmetrical pyrazines; challenging for unsymmetrical productsCan be controlled with multi-step strategies (e.g., N-oxidation)Excellent, determined by the position of the halide
Scalability Can be challenging due to handling of intermediatesScalable, but requires careful control of exothermic oxidationGenerally scalable, though palladium catalysts can be costly
Advantages Builds the core ring structureUtilizes readily available starting materialsHigh regiocontrol, robust hydrolysis step
Disadvantages Limited to certain substitution patterns, can be multi-stepUse of strong, hazardous oxidants; potential for over-oxidationRequires a halopyrazine precursor; use of toxic cyanide reagents (though alternatives exist)
Green Chemistry Use of stoichiometric reagentsGenerates significant MnO₂ wasteUse of heavy metal catalysts; potential for greener hydrolysis methods[12][13]

Conclusion

The synthesis of substituted pyrazine carboxylic acids is a rich field with multiple viable pathways, each with its own set of advantages and challenges.

  • The Gutknecht synthesis remains a fundamental and effective method for the de novo construction of the pyrazine core, especially for symmetrically substituted targets.

  • Side-chain oxidation of alkylpyrazines is a powerful and often high-yielding approach, particularly for industrial-scale synthesis, with regioselectivity achievable through strategic N-oxidation.

  • The use of halopyrazines as precursors offers excellent control over the position of the carboxylic acid group and is a versatile route for accessing a wide range of substituted analogues.

The optimal synthetic strategy will always depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and considerations of safety and environmental impact. By understanding the causality behind the experimental choices and the mechanistic underpinnings of each route, researchers can more effectively navigate the synthesis of these vital heterocyclic compounds.

References
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic acid. Such compounds are often subject to specific hazardous waste regulations due to their potential to form persistent environmental pollutants and hazardous decomposition byproducts upon improper disposal.[4]

  • Irritant and Harmful: Based on data for the analogous carboxamide, this compound should be handled as being harmful if swallowed, in contact with skin, or if inhaled. It is also expected to be a skin and serious eye irritant.[2]

  • Incompatibilities: This compound is likely incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Mixing with incompatible materials can lead to vigorous and potentially dangerous reactions.

  • Thermal Decomposition: When heated to decomposition, halogenated organic compounds can emit toxic and corrosive fumes, including hydrogen bromide, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[1][5]

Parameter Information (based on 6-Bromo-3-hydroxypyrazine-2-carboxamide) Source
Physical State Solid[6]
Known Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1]
Hazardous Decomposition Products Carbon dioxide, nitrogen oxides (NOx), Hydrogen chloride gas.[1]
Regulatory Framework for Disposal

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[7] Under RCRA, a chemical waste is considered hazardous if it is specifically listed as such or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8]

This compound is not a specifically listed hazardous waste (i.e., it is not an F-listed, K-listed, P-listed, or U-listed waste).[8][9][10][11][12] Therefore, its classification as a hazardous waste would be based on its characteristics. Given its acidic nature, it may exhibit the characteristic of corrosivity (EPA hazardous waste code D002) if it has a pH of 2 or less.[10]

As a halogenated organic compound, it falls into a category of chemicals that are closely scrutinized for proper disposal to prevent environmental contamination.[4][13]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The causality for this stringent requirement is the compound's presumed irritant and harmful properties.

Mandatory PPE:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1]

  • Body Protection: A laboratory coat or impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: For handling larger quantities or when there is a risk of generating dust, a NIOSH-approved P95 or P100 particulate respirator is recommended. For higher-level protection, an OV/AG/P99 respirator may be necessary.[1]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation is crucial to prevent dangerous reactions with incompatible chemicals and to ensure compliant disposal.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[4]

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass container with a secure screw cap).

    • Carefully transfer the solid this compound into the designated waste container. Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of the cloth in the same hazardous waste container.[2]

    • If the compound is in a solution, ensure the solvent is compatible with the container and other wastes that may be added. Do not mix with incompatible waste streams.

Step 2: Labeling the Waste Container

  • Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste in the container.

    • List all known hazards (e.g., "Irritant," "Harmful").

    • Include the date when the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Rationale: Proper storage minimizes the risk of spills, exposure, and reactions.

  • Procedure:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

    • Ensure the container is stored in secondary containment to capture any potential leaks.

Step 4: Arranging for Professional Disposal

  • Rationale: The final disposition of hazardous waste must be handled by a licensed and qualified professional waste disposal service to ensure compliance with all federal, state, and local regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.

    • The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the acidic and halogenated decomposition products.[1]

Disposal Decision Workflow

G A Start: Have this compound for disposal B Is the compound in solid or liquid form? A->B C Solid: Prepare for solid waste collection B->C Solid D Liquid: Identify solvent and check compatibility B->D Liquid E Select a designated 'Halogenated Organic Waste' container C->E D->E F Carefully transfer waste into the container. Avoid creating dust. E->F G Affix a 'Hazardous Waste' label with full chemical name and hazards F->G H Store the sealed container in a designated Satellite Accumulation Area with secondary containment G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J EHS arranges for disposal via a licensed professional service (incineration) I->J K End of Process J->K

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate harm.

Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in Section 3.

  • Contain and Absorb: For small spills, gently cover the solid material with an inert absorbent material (e.g., vermiculite, sand). Avoid sweeping dry powder.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your EHS department.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization. This guide serves as a foundational resource for the proper management of this compound waste, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

References

Sources

Navigating the Safe Handling of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a compound that, while promising in its applications, demands a rigorous adherence to safety protocols. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework that not only protects laboratory personnel but also ensures the integrity of your research. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to empower you with the scientific reasoning behind each step.

Understanding the Hazard Landscape

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The presence of the bromine atom and the acidic carboxylic acid group necessitates a cautious approach. Brominated organic compounds can be toxic and may pose environmental hazards if not disposed of correctly. The acidic nature of the compound also requires careful material compatibility considerations.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles, especially when handling the solid to protect against dust, or when working with solutions to guard against splashes.[4]
Hands Double Nitrile GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, consider a more robust glove material like neoprene or butyl rubber over an inner nitrile glove. Gloves must be changed immediately upon contamination.[3][5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. Ensure it is made of a material appropriate for handling corrosive and toxic substances.
Respiratory NIOSH-approved RespiratorAll handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3]

Step-by-Step Safe Handling Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.[3]

  • Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly and the airflow is adequate.

  • Emergency Equipment: Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational.

Handling the Compound
  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use a spatula and avoid any actions that could generate dust, such as pouring from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.

The logical flow for safe handling is visualized in the following diagram:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designated Area & Fume Hood Check Emergency Locate Emergency Equipment Donning Don PPE Prep->Donning Weighing Weigh & Transfer (Solid) Donning->Weighing Solution Prepare Solution (If applicable) Weighing->Solution Decon Decontaminate Surfaces & Equipment Solution->Decon Doffing Doff PPE Decon->Doffing Wash Wash Hands Doffing->Wash

Figure 1: Step-by-step workflow for the safe handling of this compound.

Spill and Waste Management

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[3]

  • Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department.

  • Decontamination: After the bulk of the material is removed, decontaminate the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[3]

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

The decision-making process for waste disposal is illustrated below:

WasteDisposal Start Waste Generated Contaminated_Solid Contaminated Solids (Gloves, Paper, etc.) Start->Contaminated_Solid Chemical_Waste Unused Compound & Solutions Start->Chemical_Waste Segregation Segregate into Labeled Hazardous Waste Container Contaminated_Solid->Segregation Chemical_Waste->Segregation No_Drain DO NOT Pour Down Drain Chemical_Waste->No_Drain Professional_Disposal Licensed Professional Waste Disposal Segregation->Professional_Disposal

Figure 2: Waste disposal flowchart for this compound.

By internalizing the principles and procedures outlined in this guide, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The responsible handling of chemical reagents is a cornerstone of scientific excellence and integrity.

References

  • Capot Chemical Co., Ltd. (2021, April 25). MSDS of 6-Bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.